molecular formula C40H25O4P B2570527 (R)-(-)-VAPOL hydrogenphosphate CAS No. 871130-18-6

(R)-(-)-VAPOL hydrogenphosphate

Numéro de catalogue: B2570527
Numéro CAS: 871130-18-6
Poids moléculaire: 600.61
Clé InChI: YKIJNEDTUDPMNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-(-)-VAPOL hydrogenphosphate is a useful research compound. Its molecular formula is C40H25O4P and its molecular weight is 600.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIJNEDTUDPMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate: Synthesis, Characterization, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral Brønsted acids have emerged as a cornerstone of modern asymmetric organocatalysis, enabling the enantioselective synthesis of complex molecules with high efficiency and precision. Among these, chiral phosphoric acids (CPAs) derived from axially chiral scaffolds have gained prominence. While BINOL-based CPAs are widely utilized, the structurally distinct VAPOL-derived catalysts offer a unique and often superior reactivity profile. This guide provides a comprehensive technical overview of (R)-(-)-VAPOL hydrogenphosphate, a powerful catalyst distinguished by its "vaulted" biaryl backbone. We will detail a reproducible gram-scale synthesis, outline rigorous characterization protocols, explain its mechanistic underpinnings, and survey its application in key asymmetric transformations, offering field-proven insights for researchers and drug development professionals.

Introduction: The Architectural Advantage of VAPOL in Chiral Catalysis

The field of asymmetric organocatalysis was significantly advanced by the development of chiral phosphoric acids, pioneered independently by Akiyama and Terada in 2004.[1][2] These catalysts typically utilize the 1,1'-bi-2-naphthol (BINOL) scaffold to create a well-defined chiral environment. However, the unique structural properties of alternative backbones can provide distinct advantages in reactivity and selectivity.

(R)-(-)-VAPOL (2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) possesses a "vaulted" or V-shaped structure that creates a sterically and electronically differentiated chiral pocket compared to the more planar BINOL framework.[1] This distinction is not trivial; it directly influences substrate binding and the transition state geometry, often leading to superior enantioselectivity in reactions where BINOL-derived catalysts fall short.[1] The phosphoric acid derived from (R)-VAPOL, this compound, leverages this unique architecture to function as a highly effective Brønsted acid catalyst for a variety of important organic transformations.[1][3]

This guide serves as a practical resource for the synthesis, validation, and strategic deployment of this powerful catalyst in research and development settings.

Synthesis of this compound: A Reproducible Gram-Scale Protocol

The reliable synthesis of high-purity this compound is critical for its successful application. The following protocol has been shown to be highly reproducible, consistently delivering the product in high yield and excellent purity on a gram scale.[1] The methodology employs mild conditions to prevent the potential racemization of the VAPOL biaryl axis, which can occur under harsher conditions.[1]

Causality Behind Experimental Choices
  • Reagent Selection: Phosphorus oxychloride (POCl₃) is an efficient phosphorylating agent that reacts readily with the diol without requiring additional coupling agents.[3] Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the formation of the dichlorophosphate intermediate.

  • Temperature Control: The initial addition of POCl₃ is performed at 0 °C to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature (0–25 °C) is sufficient for complete conversion without inducing degradation or racemization.[1]

  • Hydrolysis and Workup: The addition of water hydrolyzes the intermediate P-Cl bonds to form the desired phosphoric acid. The workup procedure is designed to effectively remove pyridine salts and other impurities.

  • Purification: While often yielding a high-purity precipitate, column chromatography can be employed to remove any residual impurities. Ensuring the final product is free of residual solvents is crucial, as they can impede crystallization and affect catalytic activity.[3]

Experimental Protocol

Materials and Equipment:

  • (R)-VAPOL

  • Anhydrous Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Deionized Water

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried, argon-purged round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringes

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dry flask under Argon add_vapol 2. Add (R)-VAPOL and Pyridine prep_flask->add_vapol dissolve 3. Stir to dissolve (yellow solution) add_vapol->dissolve cool 4. Cool to 0 °C in ice bath dissolve->cool add_pocl3 5. Add POCl₃ slowly at 0 °C cool->add_pocl3 Maintain Temp. warm_rt 6. Warm to RT, stir for 6h (solution becomes cloudy) add_pocl3->warm_rt hydrolysis 7. Hydrolyze with H₂O at 0 °C, stir 2h warm_rt->hydrolysis After 6h extraction 8. Extract with DCM hydrolysis->extraction wash 9. Wash with 1M HCl, H₂O, Brine extraction->wash dry 10. Dry (Na₂SO₄) and concentrate wash->dry purify 11. Purify (precipitation/chromatography) dry->purify

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-VAPOL (e.g., 6.00 g, 11.15 mmol) and anhydrous pyridine (e.g., 25.00 mL).[1]

  • Stir the mixture until the (R)-VAPOL completely dissolves, resulting in a clear, intense yellow solution.

  • Cool the flask in an ice bath to 0 °C and stir for 20 minutes.

  • Slowly add POCl₃ (e.g., 2.08 mL, 22.30 mmol) via syringe over 10 minutes, ensuring the temperature remains at 0 °C.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. During this time, the solution will become a cloudy, pale yellow as salts precipitate.[1]

  • After 6 hours, cool the mixture back to 0 °C in an ice bath and slowly add deionized water (e.g., 25 mL) to hydrolyze the reaction. Stir for an additional 2 hours at room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by precipitation or silica gel column chromatography to yield this compound as a solid. The process consistently provides yields in the range of 84-90%.[1][3]

Summary of Synthesis Parameters
ParameterValue / ConditionRationale
Stoichiometry (R)-VAPOL : POCl₃ ≈ 1 : 2Ensures complete conversion of the diol.
Solvent / Base Anhydrous PyridineSolubilizes reactant and neutralizes HCl byproduct.
Temperature 0 °C (addition), 0-25 °C (reaction)Controls exotherm, prevents side reactions and racemization.[1]
Reaction Time 6 hoursSufficient for complete formation of the phosphate intermediate.[1]
Hydrolysis Time 2 hoursEnsures complete conversion to the final phosphoric acid.[1]

Mechanism of Catalysis: A Bifunctional Approach

This compound operates as a bifunctional catalyst. The Brønsted acidic proton on the phosphate group activates an electrophile (e.g., an imine) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the Lewis basic phosphoryl oxygen (P=O) can interact with and orient the nucleophile.[2] This dual activation occurs within the confined chiral pocket of the VAPOL backbone, enforcing a specific orientation that leads to high enantioselectivity.

G cluster_cycle General Catalytic Cycle Catalyst (R)-VAPOL-PO₃H₂ Activated_Complex [E-H⁺---Catalyst⁻---Nu]‡ (Chiral Transition State) Catalyst->Activated_Complex Protonation of E Orientation of Nu Sub_E Electrophile (E) Sub_E->Activated_Complex Sub_Nu Nucleophile (Nu) Sub_Nu->Activated_Complex Product Enantioenriched Product Activated_Complex->Product C-C or C-X bond formation Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for a CPA-catalyzed reaction.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized catalyst.

TechniquePurposeExpected Result
³¹P NMR Confirms phosphate formationA sharp singlet. The chemical shift provides information about the phosphorus environment.
¹H & ¹³C NMR Confirms overall structureComplex aromatic signals corresponding to the VAPOL backbone. Used to verify the absence of starting material and impurities.[4]
Mass Spec. Confirms Molecular WeightM/Z peak corresponding to C₄₀H₂₅O₄P (MW: 600.60 g/mol ).
Optical Rotation Confirms EnantiopurityA specific rotation value, e.g., [α]²²/D +412° (c=1 in chloroform) for the (S)-enantiomer, indicates high enantiomeric purity.
Melting Point Purity IndicatorTypically very high, >300 °C, indicating a stable, pure solid.[5]

Note on NMR: ³¹P NMR is a particularly powerful tool for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, which results in sharp signals and straightforward spectra, often recorded with proton decoupling.

Applications in Asymmetric Synthesis

The unique vaulted structure of this compound makes it a catalyst of choice for a range of transformations, often providing superior results to other CPAs.[1]

  • Desymmetrization of meso-Aziridines: The catalyst promotes the enantioselective ring-opening of meso-aziridines with various nucleophiles, providing access to valuable chiral vicinal diamines and amino ethers.[1]

  • Pictet-Spengler Reactions: It facilitates the cyclization of tryptamines with aldehydes to form enantioenriched tetrahydro-β-carbolines, a core scaffold in many natural products and pharmaceuticals.[3]

  • Addition of Sulfonamides and Imides to Imines: The catalyst effectively promotes the addition of nitrogen nucleophiles to imines, leading to the synthesis of chiral aminals with high enantioselectivity.[3]

  • Reductive Aminations: In conjunction with a hydride source like Hantzsch ester, it catalyzes the enantioselective reduction of imines to chiral amines, a foundational transformation in drug synthesis.[6]

  • Friedel-Crafts Reactions: It catalyzes the enantioselective addition of electron-rich arenes (like indoles and pyrroles) to imines or other electrophiles.[6]

  • Reactions with Metal Co-catalysts: VAPOL-derived phosphates can also act as chiral ligands or counterions in combination with metal catalysts (e.g., palladium or calcium), expanding their synthetic utility to reactions like asymmetric chlorination or benzoyloxylation of oxindoles.[7][8][9]

These applications underscore the versatility of VAPOL hydrogenphosphate as a robust tool for constructing stereogenic centers with high fidelity.

Conclusion

This compound is a structurally unique and highly effective chiral Brønsted acid catalyst. Its vaulted architecture provides a distinct chiral environment that is often complementary or superior to more conventional BINOL-based systems. The reliable, gram-scale synthesis and straightforward characterization make it an accessible tool for academic and industrial laboratories. For researchers and drug development professionals, the demonstrated success of this catalyst in a wide array of enantioselective transformations marks it as an essential component of the modern synthetic chemist's toolkit, enabling the efficient and precise construction of complex chiral molecules.

References

Introduction: A Structurally Distinct Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate: A Chiral Brønsted Acid Catalyst

In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. Chiral Brønsted acids have emerged as a powerful class of organocatalysts for achieving high levels of enantioselectivity. Among these, this compound distinguishes itself through a unique structural framework. Derived from the vaulted biaryl (VAPOL) ligand, its rigid and sterically demanding chiral pocket offers a distinct reaction environment compared to the more common BINOL-based catalysts.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

This compound is a solid organocatalyst valued for its utility in a range of asymmetric transformations. Its fundamental properties are summarized below.

PropertyValue
CAS Number 871130-18-6
Molecular Formula C₄₀H₂₅O₄P[1]
Molecular Weight 600.60 g/mol
IUPAC Name 17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ⁵-phosphaheptacyclo[17.12.0.0²,¹⁵.0⁵,¹⁴.0⁸,¹³.0²⁰,²⁹.0²¹,²⁶]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide[1]
Appearance Solid
Synonyms (R)-VAPOL phosphoric acid, (R)-2,2′-Diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate

Synthesis: A Reliable Gram-Scale Protocol

The accessibility of a catalyst is crucial for its widespread adoption. This compound can be reliably prepared on a gram scale from commercially available (R)-VAPOL using a reproducible protocol that consistently delivers high yields.[2]

Experimental Protocol: Gram-Scale Synthesis

This procedure is adapted from the work of Antilla and co-workers.[2]

  • Vessel Preparation: Flame-dry a 100 mL single-neck round-bottomed flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert argon atmosphere.

  • Reagent Addition: Add (R)-VAPOL (e.g., 6.00 g, 11.15 mmol) to the flask, followed by anhydrous pyridine (25.00 mL). The pyridine serves as both a solvent and an acid scavenger for the HCl generated during the reaction.

  • Dissolution: Seal the flask with a rubber septum and an argon-filled balloon. Stir the mixture until the (R)-VAPOL completely dissolves, resulting in a clear, intense yellow solution.

  • Cooling: Place the flask in an ice-water bath and continue stirring at 0 °C for 20 minutes to control the initial exotherm of the subsequent step.

  • Phosphorylation: Slowly add phosphorus oxychloride (POCl₃) to the cooled solution via syringe. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours.

  • Hydrolysis: Re-cool the flask to 0 °C in an ice bath and carefully add water to hydrolyze the resulting phosphorochloridate intermediate. After the addition, remove the ice bath and stir for an additional 2 hours at room temperature.

  • Workup and Isolation: Perform a standard aqueous workup and purification to isolate the final product. This protocol consistently yields this compound in 84–90%.[1][2]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Flame-dry flask under Argon B Add (R)-VAPOL and Pyridine A->B C Stir to Dissolve B->C D Cool to 0°C C->D E Slowly add POCl₃ D->E F Stir at RT for 6h E->F G Cool to 0°C F->G H Quench with H₂O G->H I Stir at RT for 2h H->I J Purification I->J K (R)-(-)-VAPOL Hydrogenphosphate J->K

Caption: Workflow for the gram-scale synthesis of this compound.

Mechanism of Action: The Power of a Vaulted Chiral Pocket

This compound functions as a chiral Brønsted acid catalyst.[1] Its mechanism hinges on the proton-donating ability of the phosphate group and the unique stereochemical environment created by its rigid, C₂-symmetric backbone.

The catalytic cycle generally involves:

  • Protonation: The acidic proton of the phosphate group protonates an electrophilic substrate (e.g., an imine), activating it towards nucleophilic attack.[1]

  • Ion-Pair Formation: The resulting substrate-catalyst conjugate base forms a tightly bound chiral ion pair.

  • Stereocontrolled Attack: The vaulted structure of the VAPOL backbone creates a highly organized chiral environment. It sterically blocks one face of the activated substrate, guiding the nucleophile to attack from the less hindered face, thus inducing high enantioselectivity.[1]

  • Product Release & Catalyst Regeneration: After the reaction, the product is released, and the catalyst is regenerated for the next cycle.

This catalyst's structural rigidity and the deep chiral pocket formed by the two phenanthryl units are key to its high efficiency.[1] This architecture provides a combination of steric and electronic control that is distinct from the flatter environment of BINOL-derived catalysts, often leading to superior reactivity and enantioselectivity in specific reactions.[2]

Conceptual Catalytic Cycle

G CAT Catalyst (R-VAPOL-PA) INT Activated Chiral Ion Pair CAT->INT Protonation SUB Substrate (e.g., Imine) SUB->INT NUC Nucleophile NUC->INT PROD Chiral Product PROD->CAT Regeneration INT->PROD Stereoselective Attack

Caption: Generalized catalytic cycle for a Brønsted acid-catalyzed reaction.

Key Applications in Asymmetric Synthesis

The unique reactivity profile of this compound has established it as a premier catalyst for a variety of important organic transformations.

  • Desymmetrization of meso-Aziridines: The catalyst promotes the enantioselective ring-opening of meso-aziridines with various nucleophiles, providing access to valuable chiral vicinal diamines and amino alcohols.[1]

  • Addition of Sulfonamides to Imines: It is highly effective in catalyzing the addition of sulfonamides to Boc-activated imines, yielding protected aminals with excellent enantioselectivity.[1][3]

  • Pictet-Spengler Reactions: The catalyst facilitates the enantioselective cyclization of tryptamines with aldehydes to form tetrahydro-β-carbolines, a core structure in many natural products and pharmaceuticals.[1]

  • Aza-Darzens Aziridine Synthesis: It is employed in the asymmetric synthesis of aziridines from aldehydes and diazo compounds.

The success of this compound in these reactions, where BINOL-based catalysts sometimes provide lower induction, underscores its complementary and often superior nature.[2]

Application as a Chiral Solvating Agent (CSA) in NMR Spectroscopy

Beyond catalysis, this compound serves as an effective chiral solvating agent (CSA) for the enantiodiscrimination of chiral amines and acids using NMR spectroscopy.[1][4]

The acidic phosphate moiety interacts with basic analytes (like amines) or acidic analytes (via hydrogen bonding) to form transient diastereomeric complexes.[5] These complexes, (R,R) and (R,S), are electronically and sterically different, leading to distinct chemical shifts in the ¹H or ¹³C NMR spectrum. This spectral separation allows for the direct determination of enantiomeric excess (ee) in a sample.[4]

Principle of NMR Enantiodiscrimination

G cluster_complex Diastereomeric Complexes cluster_nmr NMR Spectrum CSA (R)-VAPOL-PA (CSA) RR (R,R) Complex CSA->RR RS (R,S) Complex CSA->RS Analyte Racemic Analyte (R-form and S-form) Analyte->RR Analyte->RS NMR Distinct Signals (δ_RR ≠ δ_RS) RR->NMR RS->NMR

Caption: Use of (R)-VAPOL-PA as a CSA to form diastereomers with distinct NMR signals.

Safety, Handling, and Storage

Proper handling is essential to ensure safety and maintain the integrity of the catalyst.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[1]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of the solid dust.[1][6]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] Avoid generating dust during transfer.[7]

  • Storage: this compound should be stored in a tightly sealed container at 4°C, protected from light, and preferably under an inert nitrogen atmosphere to prevent degradation.[8]

  • Classification: It is classified as a combustible solid.

Conclusion

This compound is a powerful and versatile chiral Brønsted acid catalyst whose unique vaulted structure provides a distinct advantage in numerous asymmetric transformations. Its reliable gram-scale synthesis and demonstrated efficacy in reactions where other catalysts fall short make it an indispensable tool for synthetic chemists. Furthermore, its utility as a chiral solvating agent for NMR analysis adds to its value in the modern chemistry laboratory. As the demand for enantiomerically pure molecules continues to grow, the strategic application of structurally distinct catalysts like this compound will be critical in advancing the frontiers of drug discovery and materials science.

References

(R)-(-)-VAPOL Hydrogenphosphate: A Deep Dive into the Mechanism of Action in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Chiral Brønsted Acid

In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as powerful tools for the stereoselective synthesis of complex molecules. Among these, (R)-(-)-VAPOL hydrogenphosphate has carved out a distinct niche.[1] Derived from the vaulted biaryl (VAPOL) backbone, its unique steric and electronic properties set it apart from more conventional catalysts like those based on BINOL.[1] This guide provides a comprehensive exploration of the mechanistic underpinnings of this compound, offering insights into its mode of action that are crucial for its effective application in research and development.

The remarkable efficacy of this compound stems from a synergistic interplay of its structural features. The VAPOL framework creates a deep, well-defined chiral pocket that enforces a specific orientation of the substrates, while the hydrogenphosphate moiety acts as a potent Brønsted acid, activating the electrophile for nucleophilic attack.[1] This dual-functionality is central to its ability to induce high levels of enantioselectivity in a variety of chemical transformations.

Core Mechanism: A Bifunctional Approach to Asymmetric Induction

The catalytic action of this compound is best understood through the lens of bifunctional catalysis.[2] The catalyst possesses both a Brønsted acidic proton on the phosphate group and a Lewis basic phosphoryl oxygen. This allows it to simultaneously activate both the electrophile and the nucleophile, bringing them into close proximity within its chiral environment and lowering the activation energy of the stereodetermining step.

The general mechanism proceeds as follows:

  • Proton Donation and Electrophile Activation: The acidic proton of the hydrogenphosphate group protonates the electrophile, significantly increasing its reactivity towards nucleophilic attack.[1]

  • Nucleophile Activation and Orientation: The conjugate base of the catalyst, the phosphoryl oxygen, then interacts with the nucleophile, typically through hydrogen bonding. This interaction not only enhances the nucleophilicity of the attacking species but also orients it precisely for a stereoselective approach to the activated electrophile.

  • Stereocontrolled Carbon-Nucleophile Bond Formation: Within the chiral pocket of the VAPOL ligand, the activated electrophile and nucleophile are held in a specific spatial arrangement, favoring the formation of one enantiomer of the product over the other.

  • Product Release and Catalyst Regeneration: After the bond-forming step, the product disassociates from the catalyst, regenerating the active this compound for the next catalytic cycle.

This cooperative activation is the key to the high efficiency and enantioselectivity observed in reactions catalyzed by this compound.

Mechanistic Deep Dive: Desymmetrization of meso-Aziridines

A prime example showcasing the mechanistic prowess of this compound is the enantioselective desymmetrization of meso-aziridines. This reaction provides a powerful method for the synthesis of enantioenriched 1,2-amino alcohols and their derivatives, which are valuable building blocks in medicinal chemistry.

The catalytic cycle for the desymmetrization of a meso-aziridine with a thiol nucleophile, catalyzed by this compound, can be visualized as follows:

Catalytic Cycle of this compound in Aziridine Desymmetrization Catalyst (R)-VAPOL-PO3H Activated_Aziridine Protonated Aziridine Catalyst->Activated_Aziridine Protonation Activated_Thiol Oriented Thiol Catalyst->Activated_Thiol H-bonding Aziridine meso-Aziridine Aziridine->Activated_Aziridine Thiol R'SH Thiol->Activated_Thiol Transition_State Ternary Transition State (Stereodetermining Step) Activated_Aziridine->Transition_State Activated_Thiol->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Ring Opening Product_Complex->Catalyst Regeneration Product Chiral β-Amino Thioether Product_Complex->Product Release

Figure 1: Catalytic cycle for the desymmetrization of a meso-aziridine.

In this cycle, the acidic proton of the catalyst protonates the nitrogen atom of the aziridine ring, making the ring more susceptible to nucleophilic attack. Simultaneously, the phosphoryl oxygen of the catalyst forms a hydrogen bond with the incoming thiol nucleophile. This dual activation brings the two reactants together in a well-defined orientation within the chiral cavity of the VAPOL ligand, leading to a highly stereoselective ring-opening event.

Data Presentation: Substrate Scope in the Desymmetrization of meso-Aziridines

The versatility of this compound is demonstrated by its effectiveness across a range of substrates. The following table summarizes the results for the desymmetrization of various meso-aziridines with different thiol nucleophiles, showcasing the high yields and enantioselectivities typically achieved.

EntryAziridine SubstrateThiol NucleophileYield (%)ee (%)
1N-Benzoyl-cis-2,3-dimethylaziridineThiophenol9592
2N-Benzoyl-cis-cyclohexene aziridineThiophenol9896
3N-Benzoyl-cis-cyclopentene aziridineThiophenol9795
4N-Benzoyl-cis-cyclohexene aziridine4-Methoxythiophenol9697
5N-Benzoyl-cis-cyclohexene aziridine4-Chlorothiophenol9995
6N-Benzoyl-cis-cyclohexene aziridine2-Naphthalenethiol9493

Data adapted from a representative study on the desymmetrization of meso-aziridines catalyzed by a VAPOL-derived phosphoric acid.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a detailed methodology for the this compound-catalyzed desymmetrization of a meso-aziridine with a thiol nucleophile, based on established literature procedures.[3]

Materials:

  • This compound (5 mol%)

  • meso-Aziridine (1.0 equiv)

  • Thiol nucleophile (1.2 equiv)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Experimental Workflow:

Experimental Workflow for Aziridine Desymmetrization Start Start Setup Reaction Setup: - Add (R)-VAPOL-PO3H and meso-aziridine to a flame-dried flask. - Add anhydrous solvent under inert atmosphere. Start->Setup Addition Nucleophile Addition: - Add thiol nucleophile to the reaction mixture at the specified temperature (e.g., 0 °C or room temperature). Setup->Addition Reaction Reaction Monitoring: - Stir the reaction mixture at the specified temperature. - Monitor the reaction progress by TLC or LC-MS. Addition->Reaction Workup Reaction Workup: - Quench the reaction (if necessary). - Concentrate the reaction mixture in vacuo. Reaction->Workup Purification Purification: - Purify the crude product by flash column chromatography on silica gel. Workup->Purification Analysis Analysis: - Characterize the product by NMR and HRMS. - Determine the enantiomeric excess by chiral HPLC. Purification->Analysis End End Analysis->End

Figure 2: A typical experimental workflow for the reaction.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (5 mol%) and the meso-aziridine (1.0 equiv).

  • Add anhydrous solvent (to achieve a concentration of approximately 0.1 M) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the thiol nucleophile (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion: A Powerful Catalyst with a Well-Defined Mechanism

This compound stands as a testament to the power of rational catalyst design in asymmetric synthesis. Its unique vaulted structure and bifunctional nature enable a highly organized transition state, leading to exceptional levels of stereocontrol in a variety of important chemical transformations. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for researchers seeking to harness its full potential in the synthesis of complex, enantioenriched molecules for applications in medicine and materials science. The continued exploration of this and related chiral Brønsted acid catalysts promises to further expand the horizons of modern organic synthesis.

References

The Ascendance of a Vaulted Catalyst: An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as a powerful tool for the stereoselective synthesis of complex molecules. Among these, (R)-(-)-VAPOL hydrogenphosphate has carved a distinct niche, moving beyond the shadow of its well-established BINOL-based counterparts. This technical guide provides a comprehensive exploration of this compound, from its conceptual origins and historical development to its synthesis and application in key asymmetric transformations. We will delve into the mechanistic intricacies that underpin its catalytic efficacy, supported by detailed experimental protocols, comparative data, and molecular-level visualizations. This document serves as a resource for researchers seeking to understand and leverage the unique structural and catalytic properties of this vaulted biaryl phosphoric acid.

Genesis of a Vaulted Scaffold: From BINOL to VAPOL

The story of this compound is intrinsically linked to the evolution of chiral biaryl ligands. The pioneering success of 1,1'-bi-2-naphthol (BINOL) as a scaffold for a vast array of asymmetric catalysts laid the groundwork for the exploration of structurally related motifs. The fundamental idea behind the development of the Vaulted Biaryl (VAPOL and VANOL) ligands was to rationally redesign the chiral environment around the catalytic center.[1]

In BINOL-metal complexes, the annulated benzene rings are positioned away from the reaction site, creating a chiral environment that is somewhat remote. The conceptual leap made by Wulff and his group was to "vault" these aromatic rings, bringing them forward to create a more sterically defined and deeper chiral pocket around the active site.[1][2] This led to the design of VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a molecule with a pronounced concave architecture.[1]

The progression from the VAPOL ligand to its hydrogenphosphate derivative was a natural extension of the burgeoning field of chiral Brønsted acid catalysis, which was independently pioneered by the research groups of Akiyama and Terada in 2004.[3][4] While BINOL-derived phosphoric acids quickly demonstrated their broad utility, the unique vaulted structure of VAPOL presented an opportunity to explore new realms of reactivity and selectivity.

The Emergence of this compound in Asymmetric Catalysis

The first synthesis and application of a VAPOL-derived chiral phosphoric acid as a catalyst in asymmetric synthesis was reported in 2005 by Antilla and co-workers.[5] They successfully employed it for the reductive amination of ketones, achieving excellent yields and enantioselectivities.[5] This seminal work demonstrated that the VAPOL scaffold could indeed be translated into a highly effective Brønsted acid catalyst.

A significant step forward in the accessibility of this catalyst came in 2010 with the publication of a detailed and reproducible gram-scale synthesis of this compound.[3] This procedure, which involves the reaction of commercially available (R)-VAPOL with phosphorus oxychloride in pyridine, provides the catalyst in high yields (84-90%) and has been instrumental in its wider adoption by the scientific community.[3][6]

Synthesis and Physicochemical Properties

This compound is a white to off-white solid with a high melting point and is typically stored under an inert atmosphere.[7][8] Its structure is characterized by the rigid and sterically demanding biphenanthryl backbone, which imparts its unique catalytic properties.

Gram-Scale Synthesis of this compound

The following protocol is adapted from the procedure reported by Gutta and Wulff in Synthesis (2010).[3]

Experimental Protocol:

  • A flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar is charged with (R)-VAPOL (6.00 g, 11.15 mmol) and pyridine (25.00 mL, 0.31 mol).

  • The flask is sealed with a rubber septum and purged with argon. The mixture is stirred until a clear, intense yellow solution is obtained.

  • The flask is then cooled to 0 °C in an ice bath and stirred for 20 minutes.

  • Phosphorus oxychloride (POCl₃) is added dropwise over a period of 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 6 hours.

  • The flask is cooled again to 0 °C, and deionized water is added slowly to quench the reaction.

  • The mixture is stirred at room temperature for an additional 2 hours.

  • The resulting precipitate is collected by vacuum filtration and washed with water, followed by cold diethyl ether.

  • The crude product is then purified by recrystallization to afford this compound as a white solid.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product R_VAPOL (R)-VAPOL Dissolution Dissolve (R)-VAPOL in Pyridine R_VAPOL->Dissolution Pyridine Pyridine Pyridine->Dissolution POCl3 POCl₃ Addition Add POCl₃ dropwise at 0 °C POCl3->Addition Cooling1 Cool to 0 °C Dissolution->Cooling1 Cooling1->Addition Stirring_RT Stir at RT for 6h Addition->Stirring_RT Cooling2 Cool to 0 °C Stirring_RT->Cooling2 Quenching Quench with H₂O Cooling2->Quenching Stirring_RT2 Stir at RT for 2h Quenching->Stirring_RT2 Filtration Vacuum Filtration Stirring_RT2->Filtration Washing Wash with H₂O and Et₂O Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product (R)-(-)-VAPOL Hydrogenphosphate Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

The Heart of the Matter: Mechanism of Catalysis

This compound functions as a bifunctional Brønsted acid catalyst.[4][5] The acidic proton of the phosphate group activates the electrophile by protonation, increasing its reactivity. Simultaneously, the phosphoryl oxygen acts as a Lewis base, organizing the nucleophile through hydrogen bonding. This dual activation within the confined chiral pocket of the VAPOL scaffold is the key to its high efficiency and stereoselectivity.

Diagram of the Bifunctional Catalysis Mechanism:

Caption: Bifunctional activation by (R)-VAPOL hydrogenphosphate.

Applications in Asymmetric Synthesis

This compound has proven to be a versatile catalyst for a range of asymmetric transformations. Its unique vaulted structure often leads to superior enantioselectivities compared to BINOL-derived catalysts, particularly in reactions where a well-defined chiral pocket is crucial.

Desymmetrization of meso-Aziridines

The ring-opening of meso-aziridines with various nucleophiles is a powerful method for the synthesis of enantioenriched vicinal amino alcohols and diamines. This compound has been shown to be an exceptional catalyst for this transformation, particularly with silylated and non-silylated thiol and selenium nucleophiles.[1][9]

EntryAziridineNucleophileYield (%)ee (%)
1N-Boc-cis-2,3-dimethylaziridinePhSH9596
2N-Boc-cyclohexene aziridine4-MeO-PhSH9897
3N-Boc-cyclopentene aziridinePhSeSiMe₃9299
4N-Ac-cis-2,3-diphenylaziridineBnSH9094

Data compiled from representative literature.[1][9]

Imine Amidation

The enantioselective addition of amides and imides to imines to form chiral aminals is another area where this compound excels. Recent studies have shown that in some cases, the true catalyst may be a metal phosphate salt of VAPOL, which can be present as an impurity or formed in situ.[10] Nevertheless, the VAPOL scaffold is critical for achieving high levels of stereocontrol.

EntryImineNucleophileYield (%)ee (%)
1N-Boc-benzaldiminePhthalimide>99>99
2N-Boc-p-methoxybenzaldimineSuccinimide9898
3N-Boc-p-chlorobenzaldimineGlutarimide9799
4N-Boc-2-naphthaldehyde iminePhthalimide9999

Data compiled from representative literature.[10]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds. The use of this compound as a catalyst allows for the highly enantioselective synthesis of these important structural motifs.[8][11]

EntryTryptamine DerivativeAldehydeYield (%)ee (%)
1TryptamineBenzaldehyde8592
25-Methoxy-tryptaminep-Anisaldehyde9095
3TryptamineIsovaleraldehyde8290
46-Fluoro-tryptamineCyclohexanecarboxaldehyde8893

Data compiled from representative literature.[8][11]

The VAPOL Advantage: A Comparative Outlook

The superior performance of this compound in certain reactions can be attributed to its unique structural features. The vaulted biphenanthryl backbone creates a deeper and more sterically hindered chiral pocket compared to the more open structure of BINOL-derived catalysts. This allows for a more intimate and well-defined interaction with the substrates, leading to enhanced stereochemical communication in the transition state.

Diagram of the Structural Comparison:

G cluster_vapol VAPOL Scaffold cluster_binol BINOL Scaffold VAPOL Deep, Vaulted Chiral Pocket VAPOL_desc Sterically demanding environment leading to high facial discrimination. VAPOL->VAPOL_desc BINOL More Open Chiral Environment BINOL_desc Greater conformational flexibility, may lead to lower selectivity in some cases. BINOL->BINOL_desc

Caption: Comparison of VAPOL and BINOL chiral environments.

Future Directions

The development of this compound and its derivatives is an ongoing area of research. Future efforts will likely focus on:

  • Expanding the Reaction Scope: Applying this catalyst to new and challenging asymmetric transformations.

  • Mechanistic Elucidation: Utilizing computational and experimental techniques to gain a deeper understanding of the catalyst-substrate interactions and the origins of stereoselectivity.

  • Catalyst Modification: Synthesizing new VAPOL derivatives with tailored steric and electronic properties to further enhance their catalytic performance.

Conclusion

This compound has firmly established itself as a privileged chiral Brønsted acid catalyst. Its unique vaulted architecture provides a distinct chiral environment that often translates into superior enantioselectivities compared to other biaryl-based catalysts. The detailed understanding of its synthesis, mechanism, and applications presented in this guide is intended to empower researchers to effectively utilize this powerful tool in the pursuit of novel and efficient asymmetric syntheses.

References

(R)-(-)-VAPOL hydrogenphosphate structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of (R)-(-)-VAPOL Hydrogenphosphate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound belongs to the esteemed class of chiral Brønsted acids, specifically within the phosphoric acid catalyst family. Its rigid, well-defined chiral backbone, derived from 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol (VAPOL), creates a sterically demanding and highly organized chiral pocket. This structural feature is paramount to its efficacy in a multitude of asymmetric catalytic transformations. A comprehensive understanding of its three-dimensional structure, both in the solid state and in solution, is not merely an academic exercise; it is the fundamental basis for rational catalyst design and the optimization of stereoselective synthesis. This guide provides a multi-faceted approach to the structural elucidation of this compound, integrating crystallographic, spectroscopic, and computational methodologies to offer a holistic and field-proven perspective for researchers in catalysis and drug development.

Foundational Principles: The Nexus of Structure and Function

The catalytic prowess of this compound is intrinsically linked to its structure. The molecule's architecture is characterized by two key components: the sterically bulky and axially chiral VAPOL framework and the catalytically active hydrogenphosphate moiety. The phenanthrene rings of the VAPOL backbone are conformationally locked, creating a deep and narrow chiral cavity. It is within this cavity that the phosphate group resides, acting as a bifunctional catalytic site. It can serve as a Brønsted acid via the P-OH proton and as a Lewis base through the phosphoryl oxygen (P=O). This dual-functionality, organized within a rigid chiral environment, is the cornerstone of its ability to orchestrate high levels of enantioselectivity in reactions. Therefore, a precise characterization of bond lengths, bond angles, dihedral angles, and non-covalent interactions is critical to understanding and predicting its catalytic behavior.

Synthesis and Preparation of the Analytical Sample

A robust structural analysis begins with a pure, well-characterized sample. The most common synthesis of this compound involves a two-step process starting from the parent (R)-VAPOL diol.

Experimental Protocol: Synthesis
  • Phosphorylation: To a solution of (R)-VAPOL in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar), phosphoryl chloride (POCl₃) is added dropwise at 0 °C, often in the presence of a mild base like triethylamine (Et₃N) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, the reaction mixture is carefully quenched with water or an aqueous acid solution. This step hydrolyzes the resulting phosphorochloridate intermediate to yield the final this compound.

  • Purification & Validation: The crude product is then purified, typically by column chromatography or recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane). The purity of the final white solid must be validated before proceeding with detailed structural analysis. Initial checks include:

    • Melting Point: Comparison with literature values.

    • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR to confirm the structure and absence of impurities.

This rigorous preparation and validation process is a self-validating system; the subsequent detailed analyses (Section 3) serve as the ultimate confirmation of the successful synthesis of the target molecule.

Core Methodologies for Structural Elucidation

A multi-pronged analytical approach is essential for a complete structural picture. No single technique can provide all the necessary information. The workflow below outlines a comprehensive strategy.

G cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_insight Application & Insight Synthesis Synthesis & Purification Purity Purity Confirmation (NMR, MP) Synthesis->Purity XRay X-Ray Crystallography (Solid State) Purity->XRay NMR NMR Spectroscopy (Solution State) Purity->NMR CD Circular Dichroism (Chirality) Purity->CD DFT Computational Modeling (In Silico) Purity->DFT Mechanism Structure-Function Relationship XRay->Mechanism NMR->Mechanism CD->Mechanism DFT->Mechanism

Caption: Workflow for the comprehensive structural analysis of this compound.

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise atomic coordinates, bond lengths, and angles.

Causality Behind the Method: This technique is chosen because it yields a precise 3D model of the molecule, revealing crucial details about intermolecular interactions, such as hydrogen bonding, which often form dimers or larger aggregates in the solid state. These interactions are vital for understanding the catalyst's behavior in low-polarity solvents.

Key Structural Features Observed:

  • Dimeric Structures: In the solid state, chiral phosphoric acids frequently form centrosymmetric or non-centrosymmetric dimers through intermolecular hydrogen bonds between the phosphate groups. The two P-OH groups form a hydrogen-bonded eight-membered ring with the two P=O moieties.

  • P-O Bond Lengths: The P-O bond lengths are diagnostic. The P=O double bond is typically shorter (around 1.45-1.48 Å) than the P-OH single bond (around 1.55-1.58 Å). The P-OAr bonds are also distinct.

  • Chiral Cavity: Crystallography allows for the precise measurement of the dihedral angle between the phenanthrene units, defining the geometry of the chiral pocket that is essential for stereocontrol.

Parameter Typical Value Range Significance
P=O Bond Length1.45 - 1.48 ÅIndicates double bond character, acts as H-bond acceptor.
P-OH Bond Length1.55 - 1.58 ÅIndicates single bond character, acts as H-bond donor (Brønsted acidity).
O=P-OH Angle~110 - 115°Defines the geometry of the active catalytic site.
C-C-C-C Dihedral Angle~50 - 60°Defines the twist and depth of the chiral VAPOL backbone.
NMR Spectroscopy: Probing the Structure in Solution

Nuclear Magnetic Resonance (NMR) is the most powerful tool for characterizing the structure and dynamics of molecules in solution, which is more representative of typical reaction conditions.

Causality Behind the Method: Different nuclei (¹H, ¹³C, ³¹P) provide complementary information. ³¹P NMR is exceptionally useful as it directly probes the phosphorus atom at the heart of the catalyst's active site.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh ~5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆). The choice of solvent is critical as it can influence hydrogen bonding and chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra. A ¹H-¹³C correlation spectrum (HSQC/HMBC) can be used to assign carbons definitively.

Interpretation of Spectra:

  • ¹H NMR: The aromatic region will show a complex series of multiplets corresponding to the phenanthrene protons. The most diagnostic peak is the P-OH proton, which is typically a broad singlet with a chemical shift that is highly dependent on concentration and solvent due to hydrogen bonding. Its disappearance upon a D₂O exchange experiment confirms its identity.

  • ¹³C NMR: Shows a large number of signals in the aromatic region (typically >120 ppm) corresponding to the many inequivalent carbon atoms of the VAPOL backbone.

  • ³¹P NMR: This is often the most informative spectrum for purity and characterization. This compound typically shows a single sharp signal in the proton-decoupled spectrum. Its chemical shift provides information about the electronic environment of the phosphorus atom.

Computational Modeling: The In Silico Approach

Density Functional Theory (DFT) calculations are used to complement experimental data. They can provide optimized geometries, predict NMR chemical shifts, and, most importantly, model the transition states of catalyzed reactions.

Causality Behind the Method: DFT allows us to visualize and quantify aspects of the structure that are difficult or impossible to observe experimentally, such as the precise nature of the catalyst-substrate complex. This provides a powerful tool for understanding the origins of enantioselectivity. By modeling the transition states for the formation of both (R) and (S) products, the energy difference (ΔΔG‡) can be calculated, which directly correlates with the predicted enantiomeric excess.

G cluster_model DFT Modeling Workflow Start Initial Structure (from X-Ray or built) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq confirms minimum TS Transition State Search (Catalyst + Substrate) Opt->TS Energy Single Point Energy (High-level basis set) TS->Energy Result Predicted Selectivity (ΔΔG‡) Energy->Result

Caption: A typical workflow for DFT analysis of a catalyst's stereoselectivity.

Linking Structure to Catalytic Selectivity

The structural features elucidated by the methods above directly translate into catalytic performance. The deep chiral pocket of the VAPOL backbone forces an incoming substrate to approach the acidic proton from a specific trajectory. The P=O group often acts as a Lewis basic site, binding to and orienting a part of the substrate through hydrogen bonding. This "bifunctional catalysis" model, where the substrate is held in a rigid, well-defined orientation relative to the proton donor, is the key to high enantioselectivity. The precise angles and distances within this ternary complex (catalyst-substrate), which can be modeled using DFT and informed by solid-state and solution-state data, determine the facial selectivity of the proton transfer or nucleophilic attack, ultimately controlling the stereochemical outcome of the reaction.

Conclusion

The structural analysis of this compound is a critical endeavor that bridges fundamental molecular properties with practical catalytic applications. It is not a task for a single technique but requires the synergistic application of X-ray crystallography for solid-state insights, multi-nuclear NMR for solution-state behavior, and computational modeling to rationalize and predict reactivity. By following the integrated workflow presented in this guide, researchers can develop a profound understanding of this powerful catalyst, enabling its effective application in asymmetric synthesis and paving the way for the design of next-generation chiral Brønsted acids.

Introduction: The Architectural Advantage of the VAPOL Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselectivity Principles of (R)-(-)-VAPOL Hydrogenphosphate

This guide provides a comprehensive technical overview of this compound, a chiral Brønsted acid catalyst renowned for its exceptional performance in a variety of asymmetric transformations. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its enantioselectivity, supported by field-proven insights, detailed experimental protocols, and robust data presentation.

Chiral phosphoric acids (CPAs) have emerged as a powerful class of organocatalysts, prized for their operational simplicity and mild reaction conditions.[1] At the heart of this compound's efficacy is the unique structural architecture of the VAPOL (Vaulted Biaryl Ligand) backbone. Unlike the more conventional BINOL (1,1'-bi-2-naphthol) scaffold, which typically adopts a flexible transoid conformation, VAPOL possesses a rigid cisoid conformation. This "vaulted" structure creates a significantly deeper and more sterically defined chiral pocket around the catalytically active phosphate moiety.[2] This well-defined three-dimensional space is fundamental to its ability to discriminate between enantiomeric transition states with high fidelity.

The catalyst operates as a bifunctional entity. The acidic proton of the phosphate group serves as a Brønsted acid to activate an electrophile (e.g., an imine or aziridine) via protonation or hydrogen bonding. Simultaneously, the phosphoryl oxygen acts as a Lewis basic site, capable of orienting a second reactant or stabilizing charged intermediates. This dual activation mechanism, orchestrated within the confined chiral environment of the VAPOL framework, is the cornerstone of its catalytic power and high enantioselectivity.[3]

Core Principles of Enantioselective Recognition

The enantioselectivity of this compound is dictated by the formation of diastereomeric transition states, where one is significantly lower in energy than the other. This energy difference arises from the precise non-covalent interactions between the catalyst and the substrates within the chiral pocket.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating these interactions.[1] The key factors include:

  • Hydrogen Bonding: The primary interaction involves a hydrogen bond between the phosphate's acidic proton and the most basic site of the electrophilic substrate (e.g., the nitrogen of an imine).

  • Steric Repulsion: The bulky, vaulted walls of the VAPOL ligand create significant steric hindrance. The substrates must orient themselves to minimize steric clashes with the phenanthrene rings. The less sterically hindered approach is strongly favored, leading to the preferential formation of one enantiomer.

  • π-π Stacking: The extended aromatic system of the VAPOL scaffold can engage in π-π stacking interactions with aromatic substituents on the substrates, further stabilizing the preferred transition state geometry.

The combination of these directed forces effectively locks the substrates into a specific orientation during the key bond-forming step, ensuring the facial selectivity required for high enantiomeric excess (ee).

Logical Flow of Catalytic Activation

Below is a generalized workflow illustrating the principle of bifunctional activation by this compound.

G cluster_0 Catalytic Cycle catalyst (R)-VAPOL-PO4H (Resting State) complex Catalyst-Substrate Complex catalyst->complex Electrophile (E) + Nucleophile (Nu) ts Diastereomeric Transition State complex->ts Bond Formation product_complex Product-Catalyst Complex ts->product_complex Favorable TS Leads to Major Enantiomer product_complex->catalyst Product (E-Nu) Release

Caption: Generalized catalytic cycle for (R)-VAPOL hydrogenphosphate.

Key Applications and Performance Data

This compound has proven to be a highly effective catalyst in a range of asymmetric reactions. This section highlights its application in two prominent transformations: the desymmetrization of meso-aziridines and the aza-Darzens reaction.

Desymmetrization of meso-Aziridines

The enantioselective ring-opening of prochiral meso-aziridines is a powerful method for accessing valuable chiral 1,2-difunctionalized building blocks. This compound excels in this transformation, catalyzing the addition of various nucleophiles with outstanding enantioselectivity.[4][5]

The proposed mechanism involves the activation of the aziridine through hydrogen bonding between the catalyst's phosphate group and the N-acyl carbonyl oxygen of the aziridine. This activation enhances the electrophilicity of one of the aziridine carbons, allowing for nucleophilic attack. The vaulted VAPOL backbone shields one face of the activated aziridine, directing the nucleophile to attack from the less hindered face, thus establishing the stereocenter.[4]

EntryAziridine SubstrateNucleophileYield (%)ee (%)
1N-Benzoyl-7-azabicyclo[4.1.0]heptaneThiophenol9598
2N-Benzoyl-7-azabicyclo[4.1.0]heptane4-Methoxythiophenol9998
3N-Benzoyl-7-azabicyclo[4.1.0]heptane4-Chlorothiophenol9998
4N-Benzoyl-8-azabicyclo[5.1.0]octaneThiophenol9994
5N-Benzoyl-cis-2,3-dimethylaziridineThiophenol9296
Asymmetric aza-Darzens Reaction

The aza-Darzens reaction is a classic method for synthesizing aziridines. The development of a catalytic, asymmetric variant has been a significant challenge. VAPOL-derived phosphate salts have been shown to be highly effective catalysts for the reaction between N-benzoyl imines and α-chloro-1,3-dicarbonyl compounds, affording trisubstituted aziridines with good to high enantioselectivity.[2] In this case, a magnesium salt of the VAPOL phosphate is often employed.

The catalyst is believed to function as a chiral Lewis acid, coordinating to both the imine and the enolate of the dicarbonyl compound. This dual coordination within the chiral pocket organizes the reactants for a facial-selective addition, followed by intramolecular cyclization to yield the enantioenriched aziridine.

EntryImine Ar GroupNucleophileYield (%)ee (%)
1Phenyl2-chloro-1,3-diphenylpropane-1,3-dione7892
24-Methoxyphenyl2-chloro-1,3-diphenylpropane-1,3-dione7588
34-Nitrophenyl2-chloro-1,3-diphenylpropane-1,3-dione5289
42-Naphthyl2-chloro-1,3-diphenylpropane-1,3-dione6185
5Phenyl3-chloro-2,4-pentanedione7184

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Synthesis of this compound

This procedure outlines a reliable, gram-scale synthesis of the catalyst from commercially available (R)-VAPOL.

Materials:

  • (R)-VAPOL

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Deionized Water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 6 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • A flame-dried 100 mL round-bottomed flask equipped with a magnetic stirrer is charged with (R)-VAPOL (6.00 g, 11.15 mmol) and anhydrous pyridine (25.00 mL).

  • The mixture is stirred under an argon atmosphere until the (R)-VAPOL is completely dissolved, resulting in a clear yellow solution.

  • The flask is cooled to 0 °C in an ice bath and stirred for 20 minutes.

  • Phosphorus oxychloride (1.14 mL, 12.27 mmol) is added dropwise over 15 minutes via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

  • The flask is cooled again to 0 °C, and deionized water (0.45 mL, 25.00 mmol) is added dropwise very carefully.

  • The mixture is warmed to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is diluted with DCM (100 mL) and washed sequentially with 6 M HCl (3 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound as a white solid.

General Protocol for Desymmetrization of a meso-Aziridine with Thiophenol[4]

Materials:

  • meso-Aziridine (e.g., N-Benzoyl-7-azabicyclo[4.1.0]heptane)

  • Thiophenol

  • This compound

  • Diethyl ether (anhydrous)

Procedure:

  • To a vial is added the meso-aziridine (0.2 mmol, 1.0 equiv) and this compound (0.01 mmol, 5 mol%).

  • The vial is sealed and purged with argon. Anhydrous diethyl ether (1.0 mL) is added.

  • Thiophenol (0.24 mmol, 1.2 equiv) is added via syringe.

  • The reaction is stirred at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired ring-opened product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Step-by-step workflow for a typical desymmetrization reaction.

Conclusion and Future Outlook

This compound stands out as a uniquely effective chiral Brønsted acid catalyst. Its vaulted architecture provides a sterically demanding and well-organized chiral environment that is distinct from other biaryl-based catalysts, leading to superior enantioselectivity in numerous reactions. The principles of its action—bifunctional activation within a confined space—are well-supported by experimental and computational evidence. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, catalysts like this compound that offer high selectivity and operational simplicity will remain at the forefront of synthetic innovation. Future research will likely focus on expanding its applications to new reaction classes and on the development of immobilized versions for enhanced recyclability and industrial scalability.

References

(R)-(-)-VAPOL hydrogenphosphate in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral phosphoric acids have emerged as a powerful class of organocatalysts for a wide array of asymmetric transformations. Among these, this compound has garnered significant attention due to its unique structural features and exceptional performance in various catalytic applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, mechanism of action, and diverse applications in asymmetric catalysis. The content is tailored for researchers, scientists, and professionals in drug development who seek to leverage this catalyst for the synthesis of enantiomerically pure compounds.

Introduction: The Advent of a Privileged Catalyst

The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. In this context, chiral Brønsted acids have proven to be versatile and powerful catalysts. This compound, a derivative of the vaulted biaryl ligand VAPOL, stands out as a particularly effective catalyst.[1] Its distinctive three-dimensional structure creates a unique chiral environment that differs significantly from the more conventional BINOL-derived phosphoric acids, often leading to superior reactivity and enantioselectivity in a range of chemical transformations.[2] This guide delves into the technical aspects of this compound, offering insights into its practical application and underlying catalytic principles.

Physicochemical Properties

A thorough understanding of a catalyst's physical and chemical properties is paramount for its effective application. This compound is a solid compound with a high melting point and is characterized by its distinct vaulted biaryl backbone.[3]

PropertyValueReference
Molecular Formula C₄₀H₂₅O₄P[3][4]
Molecular Weight 600.60 g/mol [3][4]
CAS Number 871130-18-6[3]
Appearance Solid[3]
pKa (Predicted) 1.13 ± 0.20[1][5]
InChI 1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)[3]
SMILES OP1(=O)Oc2c(c(cc3ccc4ccccc4c23)-c5ccccc5)-c6c(O1)c7c(ccc8ccccc78)cc6-c9ccccc9[3]

Synthesis of this compound

The accessibility of a catalyst is crucial for its widespread adoption. Fortunately, this compound can be synthesized on a gram scale from commercially available (R)-VAPOL in a reproducible and high-yielding procedure.[2]

Synthetic Workflow

The synthesis involves the reaction of (R)-VAPOL with phosphorus oxychloride in the presence of pyridine, followed by hydrolysis.[1][2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product R_VAPOL (R)-VAPOL Reaction_Step 1. Dissolve (R)-VAPOL in Pyridine 2. Cool to 0 °C 3. Add POCl₃ dropwise 4. Stir at 0-25 °C for 6h R_VAPOL->Reaction_Step Pyridine Pyridine Pyridine->Reaction_Step POCl3 Phosphorus Oxychloride POCl3->Reaction_Step Hydrolysis Hydrolysis with Water Reaction_Step->Hydrolysis Intermediate Purification Purification Hydrolysis->Purification Final_Product (R)-(-)-VAPOL Hydrogenphosphate Purification->Final_Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported gram-scale synthesis.[2]

Materials and Equipment:

  • (R)-VAPOL

  • Pyridine (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried 100 mL round-bottomed flask under an argon atmosphere, add (R)-VAPOL (6.00 g, 11.15 mmol) and pyridine (25.00 mL).

  • Stir the mixture until the (R)-VAPOL is completely dissolved, resulting in a clear yellow solution.

  • Cool the flask in an ice bath to 0 °C and stir for 20 minutes.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled solution.

  • Allow the reaction mixture to stir at a temperature between 0 °C and 25 °C for 6 hours.

  • Following the reaction period, add water to hydrolyze the reaction mixture.

  • Perform an appropriate aqueous workup and purify the crude product. This procedure consistently yields the pure (R)-VAPOL hydrogenphosphate in 84–90% isolated yields.[2]

Mechanism of Asymmetric Catalysis

This compound functions as a Brønsted acid catalyst.[1] The catalytic cycle generally involves the protonation of a substrate by the acidic proton of the phosphate group, which enhances the electrophilicity of the substrate. The resulting conjugate base of the catalyst then remains associated with the activated substrate through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile, thereby inducing enantioselectivity.[1]

G Catalyst (R)-VAPOL-PO₃H₂ Activated_Complex [Substrate-H]⁺[Catalyst]⁻ (Chiral Ion Pair) Catalyst->Activated_Complex Protonation Substrate Substrate (e.g., Imine) Substrate->Activated_Complex Product_Complex [Product-Catalyst] Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Product Product_Complex->Product Product Release

Caption: General mechanism of catalysis.

The phosphoric acid functionalization provides both a Brønsted acidic site (P-OH) and Lewis basic sites (P=O), allowing for potential bifunctional activation of substrates.[1]

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective catalyst in a multitude of asymmetric transformations.[1][3]

Desymmetrization of meso-Aziridines

The enantioselective ring-opening of meso-aziridines provides a valuable route to chiral vicinal diamines and amino alcohols. This compound catalyzes the desymmetrization of N-acyl meso-aziridines with various nucleophiles, affording the corresponding products in high yields and enantioselectivities.[1][3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic structures, which are common motifs in natural products and pharmaceuticals. This compound catalyzes the enantioselective Pictet-Spengler reaction between tryptamines and aldehydes, leading to the formation of chiral tetrahydro-β-carbolines.[1][3]

Asymmetric Aza-Darzens Aziridine Synthesis

This catalyst is also employed in the asymmetric aza-Darzens reaction for the synthesis of chiral aziridines, which are versatile building blocks in organic synthesis.[1][3]

Addition of Sulfonamides to Imines

This compound is an effective catalyst for the addition of sulfonamides to Boc-activated aryl imines, yielding protected aminals with high enantioselectivity.[6]

The VAPOL Advantage: A Structural Perspective

The superior performance of this compound in certain reactions compared to its BINOL-derived counterparts can be attributed to its unique "vaulted" biaryl scaffold.[1][2] This structure creates a deeper and more sterically demanding chiral pocket around the active site. This distinct chiral environment can lead to more effective discrimination between the two prochiral faces of a substrate, resulting in higher levels of asymmetric induction.[2] While BINOL-based catalysts are highly effective in many transformations, the inclusion of VAPOL-derived catalysts in catalyst screening is crucial, as they can offer complementary or superior reactivity and selectivity profiles.[2]

Conclusion

This compound is a highly valuable and versatile chiral Brønsted acid catalyst for asymmetric synthesis. Its unique vaulted structure, straightforward gram-scale synthesis, and demonstrated efficacy in a range of important chemical transformations make it an indispensable tool for chemists engaged in the synthesis of complex chiral molecules. The continued exploration of its catalytic potential promises to unveil new and efficient synthetic methodologies for the preparation of enantiomerically pure compounds.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-(-)-VAPOL Hydrogenphosphate and Related Chiral Phosphoric Acids

Abstract

Chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts, enabling a vast array of enantioselective transformations critical to modern chemical synthesis and drug discovery. Since the seminal reports by Akiyama and Terada in 2004, the field has rapidly evolved, with catalysts derived from scaffolds like BINOL becoming ubiquitous.[1][2][3] This guide focuses on a structurally distinct and powerful subclass of CPAs derived from the VAPOL (Vaulted Biphenanthrol) scaffold, specifically this compound. Unlike the relatively planar BINOL backbone, the VAPOL framework possesses a rigid, "vaulted" architecture that creates a deep and sterically demanding chiral pocket.[1][4] This unique topology often results in superior reactivity and enantioselectivity in reactions where other CPAs falter, making it an indispensable tool for challenging asymmetric syntheses. This whitepaper provides a comprehensive overview of the synthesis, mechanistic underpinnings, and diverse applications of this compound, offering field-proven insights and detailed protocols for its practical implementation.

The VAPOL Scaffold: A Unique Chiral Environment

The efficacy of a chiral phosphoric acid catalyst is dictated by the three-dimensional space defined by its backbone. While BINOL-derived CPAs have proven immensely successful, their chiral environment is relatively open. The VAPOL scaffold, developed from 2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol, introduces a profound structural change. The ortho-phenyl groups on the phenanthrene units force the aromatic systems into a rigid, C₂-symmetric, vaulted conformation.

This structure is not merely a subtle modification; it fundamentally alters the catalyst's properties:

  • Deep Chiral Pocket: The vaulted shape creates a well-defined, sterically hindered cavity where the catalytic phosphate group resides. This pocket enforces a highly specific orientation for incoming substrates, leading to exceptional levels of stereoinduction.

  • Distinct Reactivity Profile: The electronic and steric environment within the VAPOL pocket is significantly different from that of BINOL catalysts.[4] This distinction is crucial, as it allows VAPOL hydrogenphosphate to excel in transformations where BINOL-based catalysts may provide low selectivity or reactivity. Therefore, it should be considered a complementary and essential component in any comprehensive Brønsted acid catalyst screening.[4]

The Principle of Bifunctional Catalysis

Like other CPAs, VAPOL hydrogenphosphate operates through a bifunctional activation mechanism.[1][2][5] The catalyst possesses two key functionalities that work in concert:

  • Brønsted Acid Site: The proton of the P-OH group acts as a hydrogen bond donor, activating an electrophile (e.g., protonating the nitrogen of an imine) and increasing its reactivity.

  • Lewis Base Site: The phosphoryl oxygen (P=O) acts as a hydrogen bond acceptor, binding to and orienting the nucleophile.

This simultaneous activation of both reaction partners within the constrained chiral pocket of the VAPOL scaffold is the key to its catalytic power and high enantioselectivity.

cluster_0 VAPOL-Phosphoric Acid Catalyst catalyst P(=O)OH transition_state Ternary Transition State catalyst->transition_state Bifunctional Activation chiral_pocket Deep Chiral Pocket (VAPOL Scaffold) electrophile Electrophile (E) e.g., Imine electrophile->transition_state nucleophile Nucleophile (Nu) nucleophile->transition_state product Enantioenriched Product (E-Nu) transition_state->product C-C Bond Formation product->catalyst Catalyst Regeneration start Start step1 1. Dissolve (R)-VAPOL in anhydrous Pyridine under Argon. start->step1 step2 2. Cool solution to 0 °C (ice-bath). step1->step2 step3 3. Add POCl₃ dropwise via syringe over 20 min. step2->step3 step4 4. Stir at 0 °C for 2h, then at 25 °C for 4h. step3->step4 step5 5. Quench: Cool to 0 °C, add H₂O dropwise. step4->step5 step6 6. Stir at 25 °C for 2h. step5->step6 step7 7. Acidify with 2N HCl (aq) to pH ~1. step6->step7 step8 8. Extract with EtOAc (3x). step7->step8 step9 9. Wash combined organics with brine, dry over Na₂SO₄. step8->step9 step10 10. Purify via column chromatography. step9->step10 end Product: (R)-VAPOL Hydrogenphosphate (84-90% Yield) step10->end

References

Unveiling the Chiral Landscape: A Theoretical and Computational Guide to (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the theoretical underpinnings and computational methodologies used to study (R)-(-)-VAPOL hydrogenphosphate, a prominent chiral Brønsted acid catalyst. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles that govern its catalytic prowess, offering both conceptual understanding and practical guidance for computational investigation.

Introduction: The Rise of VAPOL-Derived Phosphoric Acids

In the realm of asymmetric organocatalysis, chiral phosphoric acids (CPAs) have emerged as a powerful class of catalysts, capable of promoting a wide array of stereoselective transformations with high efficiency and enantioselectivity.[1][2][3] Among these, this compound, derived from the vaulted biaryl ligand VAPOL (2,2'-diphenyl-3,3'-biphenanthryl-4,4'-diol), has garnered significant attention. Its unique three-dimensional structure imparts distinct steric and electronic properties compared to the more common BINOL-derived catalysts, often leading to superior reactivity and stereocontrol in specific applications.[4]

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms by which this compound orchestrates chirality transfer.[5][6] This guide will navigate the theoretical landscape of this catalyst, from its fundamental structural attributes to the nuanced energetics of its catalytic cycles.

The Architectural Advantage: Structural Features of this compound

The remarkable efficacy of this compound stems from its well-defined and rigid chiral scaffold. Unlike the more flexible BINOL backbone, the "vaulted" biphenanthryl framework of VAPOL creates a deeper and more sterically demanding chiral pocket.

Computational studies have revealed that the conformational rigidity of the VAPOL framework is a key contributor to its catalytic performance.[5] This rigidity ensures a consistent positioning of the catalytically active phosphate group, creating a predictable environment for substrate binding and activation. The aromatic walls of this pocket can engage in π-π stacking interactions with substrates, further orienting them for stereoselective attack.[5]

VAPOL_Structure Pocket Pocket Rigidity Rigidity Pocket->Rigidity Sterics Sterics Pocket->Sterics Phosphate Phosphate Bifunctionality Bifunctionality Phosphate->Bifunctionality

The Heart of Chirality: The Catalytic Mechanism Unveiled by Theory

This compound functions as a bifunctional catalyst, possessing both a Brønsted acidic proton (P-OH) and a Lewis basic phosphoryl oxygen (P=O).[3][7] This duality allows for the simultaneous activation of both the electrophile and the nucleophile in a highly organized transition state.

DFT calculations have been pivotal in mapping the reaction coordinates of various transformations catalyzed by chiral phosphoric acids.[5] These studies consistently point to a mechanism involving a network of hydrogen bonds that precisely positions the substrates within the catalyst's chiral pocket.

The generally accepted catalytic cycle, supported by computational evidence, can be summarized as follows:

  • Substrate Activation: The acidic proton of the phosphoric acid protonates the electrophile (e.g., an imine), enhancing its electrophilicity.

  • Nucleophile Coordination: The Lewis basic phosphoryl oxygen simultaneously interacts with the nucleophile, orienting it for attack.

  • Stereodetermining Step: The nucleophile attacks the activated electrophile within the constrained environment of the chiral pocket. The transition state for this step is highly ordered, with non-covalent interactions, such as hydrogen bonds and CH-π interactions, playing a crucial role in differentiating the energies of the diastereomeric transition states, thus dictating the enantioselectivity.[3][5]

  • Product Release and Catalyst Regeneration: After the bond-forming event, the product is released, and the catalyst is regenerated for the next cycle.

Catalytic_Cycle Catalyst (R)-VAPOL-PO3H2 Complex Catalyst-Substrate Pre-reaction Complex Catalyst->Complex Binding Substrates Electrophile (E) + Nucleophile (Nu) Substrates->Complex TS Diastereomeric Transition States (TS-R vs. TS-S) Complex->TS Activation Product_Complex Catalyst-Product Complex TS->Product_Complex Bond Formation Product_Complex->Catalyst Regeneration Product Chiral Product Product_Complex->Product Release

A Practical Guide to Theoretical Investigation: A DFT Workflow

To provide actionable insights for researchers, this section outlines a detailed, step-by-step methodology for a typical DFT study of a reaction catalyzed by this compound. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the computational results.

Experimental Protocol: DFT Investigation of a VAPOL-Catalyzed Reaction

Objective: To elucidate the mechanism and origin of enantioselectivity in a hypothetical Pictet-Spengler reaction catalyzed by this compound.

1. Software and Hardware:

  • Quantum Chemistry Software: Gaussian 16 or ORCA 5.0.
  • Visualization Software: GaussView, Avogadro, or Chemcraft.
  • Computational Resources: A high-performance computing (HPC) cluster is recommended due to the computational cost of these calculations.

2. Building the Initial Structures:

  • Construct the 3D structures of this compound, the tryptamine derivative (nucleophile), and the aldehyde (electrophile) using a molecular builder.
  • Perform an initial conformational search for each reactant and the catalyst using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) to identify low-energy conformers.

3. Geometry Optimization of Reactants, Products, and Catalyst:

  • For each low-energy conformer, perform a full geometry optimization using DFT.
  • Recommended Level of Theory:
  • Functional: M06-2X or B97-D3 (functionals that account for non-covalent interactions are crucial).[5][8]
  • Basis Set: 6-31G(d,p) for initial optimizations.
  • Gaussian Input Example (Optimization):
%nprocshared=16
%mem=64GB
#p M062X/6-31G(d,p) opt freq scrf=(smd,solvent=Toluene)

4. Locating Transition States (TS): * This is the most challenging and critical step. A good initial guess for the TS geometry is essential. * Methods for Generating an Initial Guess: * Potential Energy Surface (PES) Scan: Systematically vary the distance of the forming bond(s) and perform constrained optimizations at each step to map the reaction coordinate. * Nudged Elastic Band (NEB): Provide the optimized reactant and product structures, and the algorithm will find a minimum energy path between them, with the highest point being an approximation of the TS. * Synchronous Transit-Guided Quasi-Newton (QST2/QST3): In Gaussian, this method uses the reactant and product structures (and an initial guess for the TS in QST3) to locate the transition state. * TS Optimization: * Use the best guess from the methods above to perform a TS optimization using the opt=(ts,calcfc,noeigen) keyword in Gaussian. calcfc calculates the force constants at the first step, which is crucial for a successful TS search. * Gaussian Input Example (TS Optimization):

%nprocshared=16 %mem=64GB #p M062X/6-31G(d,p) opt=(ts,calcfc,noeigen) freq scrf=(smd,solvent=Toluene)

5. Intrinsic Reaction Coordinate (IRC) Calculations:

  • Perform an IRC calculation starting from the optimized TS to confirm that it connects the correct reactant and product minima. This is a critical validation step.
  • Gaussian Input Example (IRC):
%nprocshared=16
%mem=64GB
#p M062X/6-31G(d,p) irc=(calcfc,maxpoints=50,stepsize=10) scrf=(smd,solvent=Toluene)

6. Single-Point Energy Refinement: * To obtain more accurate energies, perform single-point energy calculations on all optimized geometries (reactants, products, and TSs) using a larger basis set. * Recommended Level of Theory: * Functional: M06-2X or B97-D3. * Basis Set: def2-TZVP or 6-311+G(d,p). * Solvation Model: Include an implicit solvation model (e.g., SMD or CPCM) to account for the effect of the solvent used in the actual experiment.[5][8]

7. Data Analysis and Interpretation: * Calculate the activation energies (ΔG‡) for the competing diastereomeric transition states. The difference in these activation energies (ΔΔG‡) will determine the enantiomeric excess (ee) of the product. * Analyze the geometries of the transition states to identify the key non-covalent interactions responsible for stereoselectivity. Tools like the Non-Covalent Interaction (NCI) plot can be very insightful.

Quantitative Insights: A Data-Driven Perspective

Theoretical studies provide quantitative data that can be directly compared with experimental results. The following table presents hypothetical, yet representative, data from a DFT study on a VAPOL-catalyzed reaction, illustrating the kind of insights that can be gained.

Transition StateRelative Free Energy (kcal/mol)Key Non-Covalent InteractionPredicted Product Enantiomer
TS-R 0.0C-H···O (2.1 Å)R
TS-S +1.8Steric Clash with Phenyl GroupS

This data would predict an enantiomeric excess in favor of the R-enantiomer, which can be correlated with experimental findings.

Conclusion: The Predictive Power of Theoretical Chemistry

Theoretical and computational studies of this compound have provided an unprecedented level of understanding of its function as a chiral catalyst. By dissecting the intricate network of interactions in the transition state, these methods not only explain experimentally observed stereoselectivities but also provide a framework for the rational design of new and improved catalysts. The workflow presented in this guide offers a robust and self-validating approach for researchers to harness the power of computational chemistry in their own investigations, accelerating the pace of discovery in asymmetric catalysis and drug development.

References

Methodological & Application

(R)-(-)-VAPOL hydrogenphosphate catalyzed Pictet-Spengler reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the (R)-(-)-VAPOL Hydrogenphosphate Catalyzed Pictet-Spengler Reaction

Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the application of this compound as a chiral Brønsted acid catalyst in the enantioselective Pictet-Spengler reaction. We delve into the mechanistic underpinnings of the catalysis, present a detailed and validated experimental protocol, discuss the scope and limitations of the catalytic system, and offer practical troubleshooting advice. The aim is to equip scientists with the necessary knowledge to successfully implement and adapt this powerful organocatalytic method for the synthesis of enantioenriched tetrahydro-β-carboline scaffolds.

Introduction: The Pursuit of Asymmetry in Alkaloid Synthesis

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry.[1] It facilitates the synthesis of tetrahydro-β-carbolines (THBCs) through the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3][4] THBCs are privileged scaffolds, forming the core of numerous biologically active alkaloids with significant therapeutic potential.[4] Consequently, the development of asymmetric variants of this reaction to control the stereochemistry of the newly formed chiral center is of paramount importance in medicinal chemistry and natural product synthesis.

Chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts for a wide array of enantioselective transformations.[5] These catalysts, derived from axially chiral scaffolds like BINOL, SPINOL, and VAPOL, function as powerful chiral Brønsted acids.[6] (R)-(-)-VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) hydrogenphosphate possesses a unique, sterically demanding chiral pocket that can impart exceptional levels of stereocontrol in reactions involving imine intermediates.[7][8] This guide focuses specifically on its application in the Pictet-Spengler reaction, providing a framework for its practical use.

Principle of Catalysis: A Bifunctional Approach to Stereocontrol

The efficacy of chiral phosphoric acids stems from their ability to act as bifunctional catalysts.[6] In the context of the Pictet-Spengler reaction, the catalytic cycle is understood to proceed through a highly organized, non-covalent transition state.

The Proposed Catalytic Cycle:

  • Imine Formation: The reaction commences with the non-catalyzed condensation of the tryptamine and aldehyde to form an imine intermediate.

  • Chiral Ion Pair Formation: The acidic proton of the this compound catalyst protonates the imine. This crucial step generates an iminium ion that forms a tight, chiral ion pair with the conjugate base of the catalyst.

  • Stereocontrolled Cyclization: The bulky VAPOL backbone establishes a well-defined chiral environment. The phosphate anion orients the iminium ion, exposing one enantiotopic face to the nucleophilic C2 position of the indole ring. The intramolecular electrophilic attack (an aza-Friedel-Crafts reaction) proceeds through the favored transition state, forming the C-C bond and setting the stereocenter.[9]

  • Catalyst Regeneration: A final deprotonation step rearomatizes the indole ring system and regenerates the active CPA catalyst, allowing it to enter the next catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle A Tryptamine + Aldehyde B Imine Intermediate A->B - H2O Cat_In (R)-VAPOL-PO3H2 C Chiral Iminium-Phosphate Ion Pair B->C + Catalyst (H+) D Enantioenriched Tetrahydro-β-carboline C->D Intramolecular Cyclization Cat_Out (R)-VAPOL-PO3H2 D->Cat_Out Cat_In->B Cat_Out->D Catalyst Regeneration

Caption: Proposed catalytic cycle for the Pictet-Spengler reaction.

Application Scope and Substrate Considerations

The success of the is highly dependent on the specific substrates employed. While VAPOL-derived catalysts have shown exceptional performance in various asymmetric imine functionalization reactions[7][8], their application in the Pictet-Spengler reaction requires careful consideration. For certain substrate combinations, such as N-benzyltryptamine, other catalyst scaffolds like substituted BINOL-phosphoric acids have been reported to provide superior conversion and enantioselectivity.[10]

Therefore, catalyst screening is a critical step in methodology development. The VAPOL hydrogenphosphate catalyst is a valuable component of any screening library due to its unique steric and electronic properties. Below is a representative table illustrating the types of transformations achievable with chiral phosphoric acid catalysts in the Pictet-Spengler reaction.

EntryTryptamine SubstrateAldehyde SubstrateCatalyst (mol%)Yield (%)ee (%)Reference
1TryptamineBenzaldehyde(R)-TRIP (5)9590[List et al.]
2TryptamineIsovaleraldehyde(R)-TRIP (5)9192[List et al.]
35-MeO-TryptaminePropionaldehyde(R)-TRIP (5)9891[List et al.]
4N-Benzyltryptamine4-Cl-Benzaldehyde(R)-SiPh3-BINOL (2)9587[10]
5TryptamineTrifluoromethyl Ketone(R)-SPINOL-PA (14)8195[11]
Note: This table includes examples with various high-performing chiral phosphoric acids (PA) to illustrate the general scope. TRIP is a highly substituted BINOL-derived catalyst. Specific results with VAPOL-PA should be determined experimentally for the substrates of interest.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for a representative .

Reaction: Synthesis of (R)-1-propyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole from tryptamine and butyraldehyde.

Materials & Reagents:

  • This compound (catalyst, 5 mol%)

  • Tryptamine (1.0 eq, purified by recrystallization or column chromatography)

  • Butyraldehyde (1.2 eq, freshly distilled)

  • Toluene (anhydrous, >99.8%)

  • Molecular Sieves (4Å, activated)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septum and Argon/Nitrogen inlet

  • Syringes for liquid transfer

  • TLC plates (silica gel)

  • Rotary evaporator

  • Glassware for workup and column chromatography

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:
  • Preparation and Setup:

    • Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon.

    • To the flask, add tryptamine (e.g., 160 mg, 1.0 mmol), this compound (e.g., 30 mg, 0.05 mmol, 5 mol%), and activated 4Å molecular sieves (~200 mg).

    • Causality Note: Anhydrous conditions are critical. Water can compete with the substrate for binding to the catalyst and hydrolyze the iminium intermediate, reducing both yield and enantioselectivity. Molecular sieves help sequester trace water.

  • Reagent Addition:

    • Add anhydrous toluene (10 mL, 0.1 M) via syringe.

    • Stir the resulting suspension at room temperature (or the desired reaction temperature) for 15 minutes.

    • Slowly add freshly distilled butyraldehyde (e.g., 108 µL, 1.2 mmol) dropwise via syringe over 2 minutes.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Monitor the consumption of tryptamine by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate). Visualize with a UV lamp and/or a potassium permanganate stain.

  • Workup and Extraction:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves, washing the pad with ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove the acidic catalyst.

    • Wash the organic layer with brine (15 mL), then dry it over anhydrous MgSO₄.

    • Causality Note: The basic wash is essential for removing the chiral phosphoric acid catalyst, which would otherwise complicate purification and potentially interfere with subsequent steps.

  • Purification:

    • Filter off the MgSO₄ and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 95:5 Hexanes:Ethyl Acetate).

  • Analysis and Characterization:

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the tetrahydro-β-carboline product as a solid or oil.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of water or impurities. 3. Insufficient reaction time or temperature.1. Use freshly prepared or properly stored catalyst. 2. Ensure all reagents and solvents are pure and anhydrous. Flame-dry glassware thoroughly. 3. Increase reaction temperature or allow for longer reaction time.
Low Enantioselectivity (ee) 1. Racemic background reaction is significant. 2. Catalyst is not optimal for the substrate. 3. Reaction temperature is too high.1. Lower the reaction temperature. Consider a lower catalyst loading. 2. Screen other chiral phosphoric acid catalysts (e.g., BINOL or SPINOL derivatives). 3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C), though this may require longer reaction times.
Side Product Formation 1. Aldehyde is unstable (e.g., self-condensation). 2. Product degradation under acidic conditions.1. Use freshly distilled aldehyde. Add it slowly to the reaction mixture. 2. Ensure prompt workup after the reaction is complete to remove the acidic catalyst.

Conclusion

The this compound-catalyzed Pictet-Spengler reaction represents a valuable tool for asymmetric synthesis. While not a universal catalyst for all substrate pairings, its unique and sterically hindered chiral environment provides an important strategic option for accessing enantioenriched tetrahydro-β-carbolines. Success with this catalyst hinges on rigorous adherence to anhydrous conditions, the use of high-purity reagents, and a willingness to screen conditions to optimize for a specific transformation. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful organocatalytic system in their synthetic endeavors.

References

Application Notes and Protocols: (R)-(-)-VAPOL Hydrogenphosphate for Asymmetric Hydroamination

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R)-(-)-VAPOL hydrogenphosphate as a catalyst in asymmetric hydroamination reactions. This document outlines the catalyst's properties, the mechanism of action, detailed experimental protocols, and troubleshooting, grounded in authoritative scientific literature.

Introduction: The Significance of Asymmetric Hydroamination

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines. These compounds are crucial building blocks in the pharmaceutical industry, present in a vast array of bioactive molecules and drugs. The development of efficient and highly selective catalysts for this transformation is therefore of paramount importance. Chiral Brønsted acids have emerged as powerful tools in this field, and among them, this compound, a derivative of the vaulted biaryl (VAPOL) ligand scaffold, has demonstrated exceptional performance in achieving high enantioselectivity for various substrates.

This compound: Structure and Properties

This compound is a chiral phosphoric acid catalyst. The "VAPOL" acronym stands for 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol. The axial chirality of the biphenanthrene backbone, combined with the phosphate group, creates a well-defined and sterically demanding chiral pocket. This unique three-dimensional environment is the key to its ability to induce high levels of stereocontrol during the catalytic cycle.

Key Structural Features:

  • Axially Chiral Backbone: The inherent chirality of the VAPOL ligand is the primary source of stereochemical information.

  • Vaulted Biaryl Structure: The "vaulted" nature of the ligand creates a deep chiral pocket that effectively shields one face of the protonated substrate.

  • Acidic Phosphate Group: The phosphoric acid moiety acts as a Brønsted acid, protonating the substrate and activating it for nucleophilic attack.

Mechanism of Asymmetric Hydroamination with this compound

The generally accepted mechanism for the Brønsted acid-catalyzed hydroamination of alkenes involves the formation of a chiral ion pair. The this compound catalyst protonates the alkene to generate a carbocationic intermediate. This intermediate is intimately associated with the chiral counteranion, the VAPOL-derived phosphate. The steric bulk and specific geometry of the chiral phosphate anion effectively block one face of the carbocation, directing the incoming amine nucleophile to the other face, thus leading to the formation of one enantiomer of the product in excess.

G sub Alkene + Amine ion_pair Chiral Ion Pair [Carbocation + Chiral Phosphate] sub->ion_pair Protonation cat (R)-(-)-VAPOL Hydrogenphosphate cat->ion_pair product Chiral Amine Product ion_pair->product Nucleophilic Attack (Amine) cat_regen Catalyst Regeneration product->cat_regen cat_regen->cat

Figure 1: Simplified catalytic cycle for asymmetric hydroamination.

Experimental Protocol: Asymmetric Hydroamination of an Alkene

This protocol describes a general procedure for the asymmetric hydroamination of a styrenyl alkene with a carbamate nucleophile, a common transformation catalyzed by this compound.

Materials and Reagents:

  • This compound (catalyst)

  • Styrenyl alkene (substrate)

  • Benzyl carbamate (nucleophile)

  • Anhydrous toluene (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (nitrogen or argon)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (eluents)

Equipment:

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomeric excess determination

Step-by-Step Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (typically 1-5 mol%).

    • Add the styrenyl alkene (1.0 equiv) and benzyl carbamate (1.2 equiv).

    • Add anhydrous toluene via syringe to achieve a final concentration of 0.1-0.5 M.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). The optimal temperature may vary depending on the specific substrates.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude product can be purified directly by flash column chromatography on silica gel.

  • Purification:

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute with a mixture of hexanes and ethyl acetate, gradually increasing the polarity.

    • Collect the fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chiral amine product.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

G prep 1. Preparation (Dry Glassware, Anhydrous Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup exec 3. Reaction Execution (Stirring, Temperature Control) setup->exec monitor TLC Monitoring exec->monitor workup 4. Workup (Solvent Removal) exec->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Analysis (Yield, Chiral HPLC for e.e.) purify->analysis

Figure 2: Experimental workflow for asymmetric hydroamination.

Scope and Limitations

This compound has been shown to be an effective catalyst for the hydroamination of a variety of alkenes, particularly styrenes and related activated olefins. Carbamates are common nucleophiles in these reactions. However, the reactivity and enantioselectivity can be sensitive to the electronic and steric properties of both the alkene and the amine nucleophile. Less activated alkenes may require higher temperatures or longer reaction times.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst, presence of moisture, low temperature.Ensure all reagents and solvents are anhydrous. Use freshly obtained or properly stored catalyst. Increase temperature.
Low enantioselectivity Non-optimal solvent, temperature, or catalyst loading.Screen different solvents (e.g., dichloromethane, chlorobenzene). Optimize reaction temperature and catalyst loading.
Formation of side products High reaction temperature, prolonged reaction time.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.

Application Notes: (R)-(-)-VAPOL Hydrogenphosphate for the Kinetic Resolution of Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiopure Amines and the Role of Kinetic Resolution

Chiral amines are fundamental building blocks in modern chemistry, forming the backbone of approximately 40% of pharmaceuticals and a vast array of agrochemicals and materials.[1] The distinct three-dimensional arrangement of substituents around a stereogenic nitrogen or carbon atom dictates the molecule's biological activity. Often, one enantiomer provides the desired therapeutic effect while the other is inactive or, in some infamous cases, harmful.[1] Consequently, the synthesis of enantiomerically pure amines is a critical objective in drug development and chemical manufacturing.

Kinetic resolution (KR) is a powerful and practical strategy for separating a racemic mixture of enantiomers.[2] This technique exploits the difference in reaction rates between two enantiomers when they interact with a chiral catalyst or reagent. One enantiomer reacts significantly faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. An ideal kinetic resolution, stopped at approximately 50% conversion, yields both the product and the unreacted starting material in high enantiomeric excess (e.e.).

This guide focuses on the application of (R)-(-)-VAPOL hydrogenphosphate , a vaulted, C2-symmetric chiral phosphoric acid (CPA), as a highly effective Brønsted acid catalyst for the acylative kinetic resolution of primary and secondary amines. Its unique, sterically demanding chiral environment provides a distinct reactivity and selectivity profile compared to more common BINOL-derived catalysts, often leading to superior asymmetric induction.[3]

Mechanism of Action: A Tale of Two Transition States

The efficacy of this compound in kinetic resolution stems from its ability to act as a chiral proton donor, activating an acylating agent and orchestrating a highly stereoselective transfer to the amine. The catalyst functions by creating two distinct, diastereomeric transition states for the acylation of the (R)- and (S)-amines.

The mechanism proceeds as follows:

  • Catalyst Activation: The phosphoric acid catalyst protonates the acylating agent (e.g., an anhydride), rendering it significantly more electrophilic.

  • Ion Pair Formation: The now-anionic chiral phosphate forms a tight ion pair with the protonated acylating agent.

  • Stereoselective Amine Approach: The racemic amine approaches this chiral complex. The "vaulted" or "V-shaped" pocket created by the VAPOL backbone imposes severe steric constraints. One enantiomer of the amine can fit comfortably into this pocket, forming a well-organized, hydrogen-bonded ternary complex that leads to a lower-energy transition state. The other enantiomer experiences significant steric repulsion with the catalyst's bulky phenyl groups, leading to a higher-energy, disfavored transition state.

  • Preferential Acylation: Due to this energy difference (ΔΔG‡), the acylation proceeds much faster for the favored enantiomer.

This selective process enriches the reaction mixture with the unreacted, slower-reacting amine enantiomer and the acylated, faster-reacting enantiomer.

G RacemicAmine Racemic Amine (R-NH2 + S-NH2) TS_Favored Favored Transition State (S-Amine Complex) Lower Energy (ΔG‡_fast) RacemicAmine->TS_Favored TS_Disfavored Disfavored Transition State (R-Amine Complex) Higher Energy (ΔG‡_slow) RacemicAmine->TS_Disfavored Catalyst (R)-VAPOL-PO4H Catalyst->TS_Favored Catalyst->TS_Disfavored AcylAgent Acylating Agent (e.g., Ac2O) AcylAgent->TS_Favored AcylAgent->TS_Disfavored Product Acylated Amine (Enantioenriched S-Amide) TS_Favored->Product Unreacted Unreacted Amine (Enantioenriched R-NH2) TS_Disfavored->Unreacted k_slow (negligible) G Setup 1. Reaction Setup - Flame-dry flask under Argon - Add catalyst and solvent - Add racemic amine (1.0 eq) Cooling 2. Equilibration - Cool mixture to desired temp (e.g., 0 °C or -20 °C) Setup->Cooling Addition 3. Acylation - Slowly add acylating agent (0.5 eq) over 30 min Cooling->Addition Monitoring 4. Reaction Monitoring - Stir at temperature - Track conversion via chiral HPLC/GC Addition->Monitoring Quench 5. Quenching - When conversion ≈ 50%, add sat. NaHCO3 solution Monitoring->Quench Stop at ~50% Extraction 6. Workup - Extract with organic solvent - Dry with Na2SO4, filter, and concentrate Quench->Extraction Purification 7. Purification & Analysis - Separate amine and amide via column chromatography or acid-base extraction - Determine ee of both fractions Extraction->Purification

References

Application Notes for (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Catalyst Overview and Mechanism of Action

(R)-(-)-VAPOL hydrogenphosphate is a powerful and versatile chiral Brønsted acid organocatalyst used in a variety of asymmetric transformations.[1] Its unique structure, featuring a "vaulted" biaryl backbone, creates a sterically hindered and electronically distinct chiral environment. This architecture sets it apart from the more common BINOL-derived phosphoric acids, often leading to superior reactivity and enantioselectivity in specific reactions.[2]

The catalyst operates through a bifunctional mechanism. The highly acidic proton of the phosphate group (pKa ≈ 1.13) activates an electrophilic substrate, such as an imine or aziridine, by protonation. Simultaneously, the resulting conjugate base, specifically the phosphoryl oxygen, can act as a hydrogen bond acceptor, orienting the nucleophile within the catalyst's well-defined chiral pocket. This dual activation and organization of the transition state is the key to its high efficiency and stereocontrol.

Structural Features

The defining characteristic of VAPOL (Vaulted Biaryl Phosphate) is its rigid, C2-symmetric framework composed of two phenanthrene units. This structure creates a deep chiral cleft where the catalytic phosphate group resides.

G catalyst (R)-(-)-VAPOL Hydrogenphosphate backbone Vaulted Biaryl Backbone (Phenanthrene Units) catalyst->backbone Provides Rigidity & Steric Bulk acid_site Brønsted Acidic Site (P-OH) catalyst->acid_site Donates Proton base_site Lewis Basic Site (P=O) catalyst->base_site Accepts H-Bond pocket Deep Chiral Pocket backbone->pocket Creates

Caption: Key structural components of the VAPOL hydrogenphosphate catalyst.

Section 2: Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the catalytic activity and long-term stability of this compound.

PropertyValueSource(s)
CAS Number 871130-18-6[3]
Molecular Formula C₄₀H₂₅O₄P[3]
Molecular Weight 600.60 g/mol [3]
Appearance White to off-white solid
Melting Point >300 °C
Storage Store at 4°C, protect from light, under inert gas (Nitrogen or Argon)[3]

Solubility: The catalyst is generally soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., Diethyl ether), and some aromatic solvents (e.g., Toluene). It has limited solubility in non-polar alkanes like pentane or hexane.

Safety Precautions:

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Section 3: Core Applications in Asymmetric Synthesis

This compound has proven effective in a range of important asymmetric reactions. Its unique steric profile makes it a valuable catalyst to screen, especially when BINOL-based catalysts provide suboptimal results.[2]

Key Applications Include:

  • Desymmetrization of meso-Aziridines: Enantioselective ring-opening of meso-aziridines with various nucleophiles (e.g., thiols, azides) to produce valuable chiral β-amino thioethers or vicinal diamines.[4][5]

  • Pictet-Spengler Reactions: Catalyzes the cyclization of β-arylethylamines with aldehydes or ketones to form chiral tetrahydroisoquinolines and β-carbolines, which are common scaffolds in natural products and pharmaceuticals.[6][7]

  • Addition to Imines: Promotes the enantioselective addition of nucleophiles like sulfonamides or imides to imines, yielding protected aminals.

  • Asymmetric aza-Darzens Aziridine Synthesis: Facilitates the synthesis of chiral aziridines.

The following table summarizes representative data for some of these applications.

Reaction TypeSubstrate ExampleNucleophileCat. Loading (mol%)SolventYield (%)ee (%)
Aziridine Desymmetrization[4]N-Benzoyl-7-azabicyclo[2.2.1]heptane4-Methoxythiophenol5-10Diethyl Ether>9596
Imine Amidation[8]N-Benzylidene-p-anisidineBenzamide1-5Toluene>90N/A (product is achiral)
Pictet-Spengler[1]TryptamineAldehyde5-10DichloromethaneHighHigh

Section 4: Detailed Experimental Protocols

Protocol 4.1: Gram-Scale Synthesis of this compound[3]

This protocol allows for the convenient in-house preparation of the catalyst from commercially available (R)-VAPOL, making it highly accessible.[2]

Materials:

  • (R)-VAPOL (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 1.1 eq)

  • Anhydrous Pyridine

  • Deionized Water

  • Dichloromethane (DCM)

  • Pentane or Hexane

Procedure:

  • Setup: Flame-dry a 100 mL one-neck round-bottomed flask equipped with a magnetic stir bar. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Add (R)-VAPOL (e.g., 6.00 g, 11.15 mmol) to the flask, followed by anhydrous pyridine (e.g., 25.0 mL). Stir the mixture until the (R)-VAPOL is completely dissolved, resulting in a clear, intense yellow solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 20 minutes.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution via syringe over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours.

  • Hydrolysis: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add deionized water to quench the reaction and hydrolyze the intermediate dichlorophosphate. Safety Note: This is an exothermic step. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash sequentially with aqueous HCl (1M), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by repeated precipitation: dissolve the solid in a minimal amount of DCM and add pentane or hexane to precipitate the white solid catalyst. Repeat this process 6-7 times to ensure complete removal of residual pyridine.[1]

  • Drying: Dry the purified white solid under high vacuum (0.1 mmHg) overnight to yield this compound (typically in 84–90% yield).[1][2]

Protocol 4.2: General Procedure for a Catalytic Reaction

This workflow provides a general framework for setting up a reaction using this compound.

Caption: Standard workflow for an asymmetric reaction catalyzed by VAPOL hydrogenphosphate.

Protocol 4.3: Example - Asymmetric Desymmetrization of meso-N-Benzoyl-cyclohexene Aziridine[6]

This protocol details the ring-opening of a common meso-aziridine with an aromatic thiol.

Materials:

  • meso-N-Benzoyl-cyclohexene aziridine (1.0 eq)

  • 4-Methoxythiophenol (1.2 eq)

  • This compound (0.1 eq, 10 mol%)

  • Anhydrous diethyl ether (Et₂O)

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried vial under an Argon atmosphere, add this compound (0.1 mmol).

  • Reagent Addition: Add anhydrous diethyl ether (2.0 mL), followed by the meso-aziridine (1.0 mmol). Stir for 5 minutes.

  • Initiation: Add 4-methoxythiophenol (1.2 mmol) to the solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the product via flash column chromatography to afford the chiral β-aminothioether.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).[9][10]

Section 5: Analytical Methods

Reaction Monitoring: Progress can be conveniently tracked using TLC, staining with potassium permanganate or visualizing under UV light. For more quantitative analysis, GC-MS or LC-MS are recommended.

Determination of Enantiomeric Excess (ee%): The most reliable method for determining the enantiomeric purity of the product is through chiral chromatography.[9]

  • Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective.[9][10]

  • Method Development: A screening of different chiral columns and mobile phase systems (e.g., hexane/isopropanol mixtures) is typically required to achieve baseline separation of the enantiomers.

  • NMR with Chiral Solvating Agents: this compound itself can be used as a chiral solvating agent to determine the ee% of chiral amines and acids by NMR spectroscopy, as it can induce chemical shift differences between the enantiomers in the spectrum.[1]

Section 6: Troubleshooting & Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst (moisture contamination).- Poor substrate reactivity.- Insufficient reaction time.- Ensure catalyst is handled and stored under inert conditions.- Increase reaction temperature or catalyst loading.- Extend reaction time and monitor carefully.
Low Enantioselectivity (ee%) - Reaction temperature is too high.- Competing non-catalyzed background reaction.- Incorrect solvent choice.- Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C) to favor the catalyzed pathway.- Increase catalyst loading to accelerate the chiral pathway over the background reaction.- Screen different solvents; less polar solvents can sometimes enhance stereocontrol.
Poor Catalyst Solubility - Incorrect solvent.- Residual impurities in synthesized catalyst.- Use chlorinated solvents like DCM or chloroform.- Ensure the catalyst is thoroughly purified via the precipitation method described in Protocol 4.1.

Section 7: References

  • Rowland, G. B., et al. (2010). Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synthesis, 2010(12), 2106-2109. Available at: --INVALID-LINK--

  • Smolecule. (2023). This compound | 871130-17-5. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (R)-(–)-VAPOL hydrogenphosphate | 871130-18-6. Available at: --INVALID-LINK--

  • Gomez-Bengoa, E., et al. (2016). Organocatalytic Desymmetrization of Meso-Aziridines Via Asymmetric Intramolecular Rearrangement. Chemistry – A European Journal, 22(49), 17515-17519. Available at: --INVALID-LINK--

  • Rowland, G. B., et al. (2005). Brønsted acid-catalyzed imine amidation. Journal of the American Chemical Society, 127(45), 15696-15697. Available at: --INVALID-LINK--

  • Rowland, E. B., et al. (2007). Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans. Organic Letters, 9(15), 2867-2870. Available at: --INVALID-LINK--

  • Della Sala, G., & Lattanzi, A. (2013). Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry, 9, 1676-1699. Available at: --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2013). Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (R)-(-)-VAPOL-Hydrogenphosphat. Available at: --INVALID-LINK--

  • ResearchGate. (2016). Organocatalytic Desymmetrization of Meso-Aziridines Via Asymmetric Intramolecular Rearrangement. Available at: --INVALID-LINK--

  • Sigma-Aldrich. This compound | 871130-18-6. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: --INVALID-LINK--

  • UCL Discovery. (2020). Pictet-Spenglerases in Alkaloid Biosynthesis: Future Applications in Biocatalysis. Available at: --INVALID-LINK--

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: --INVALID-LINK--

  • PubMed Central. (2021). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers. Available at: --INVALID-LINK--

  • Springer. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Available at: --INVALID-LINK--

  • LCGC International. (2016). Contemporary Analysis of Chiral Molecules. Available at: --INVALID-LINK--

  • ChemScene. (R)-(–)-VAPOL hydrogenphosphate | 871130-18-6. Available at: --INVALID-LINK--

  • MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4983. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (S)-VAPOL hydrogenphosphate | 871130-17-5. Available at: --INVALID-LINK--

  • AOCS. (2019). The Chromatographic Resolution of Chiral Lipids. Available at: --INVALID-LINK--

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 799–816. Available at: --INVALID-LINK--

References

Application Notes & Protocols: (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Multi-component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Chiral Phosphoric Acids in Complex Synthesis

Multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry, prized for their efficiency in constructing complex molecular architectures from three or more starting materials in a single step. This approach offers significant advantages in terms of atom economy, time, and resource management, making it particularly valuable in drug discovery and development.[1] The challenge, however, has always been to control the stereochemistry of the products, a critical factor for biological activity.

The advent of chiral Brønsted acid catalysis, particularly with chiral phosphoric acids (CPAs), has revolutionized the field of asymmetric synthesis.[2] These organocatalysts have demonstrated remarkable efficacy in a wide array of chemical transformations. Among the diverse scaffolds used for CPAs, the vaulted biaryl structure of VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) offers a unique and sterically demanding chiral environment. The corresponding hydrogenphosphate derivative, (R)-(-)-VAPOL hydrogenphosphate, has emerged as a powerful catalyst for inducing high levels of enantioselectivity in various reactions, including MCRs.[3][4]

This document serves as a comprehensive technical guide to the application of this compound in asymmetric multi-component reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols for representative MCRs, and offer insights into optimizing reaction conditions for achieving high yields and stereoselectivities.

The VAPOL Scaffold: A Unique Chiral Environment

This compound, with its C40H25O4P molecular formula and a molecular weight of 600.60 g/mol , is a solid at room temperature.[5][6] Its distinct vaulted (or "V-shaped") biaryl backbone creates a sterically hindered and well-defined chiral pocket. This structural feature is paramount to its function as an effective chiral catalyst.

The phosphoric acid moiety serves as a Brønsted acid, activating substrates by protonation.[3] The chirality of the VAPOL backbone then directs the approach of the reacting partners, favoring the formation of one enantiomer over the other. The interplay of steric hindrance and electronic effects within this chiral cavity is the key to its high efficiency and stereocontrol.

Mechanism of Action in Multi-component Reactions

In a typical MCR catalyzed by a chiral phosphoric acid, the catalyst plays a dual role. It acts as a Brønsted acid to activate one of the components, usually an imine or a carbonyl group, making it more susceptible to nucleophilic attack. Simultaneously, the chiral backbone of the catalyst orchestrates the spatial arrangement of the reactants, leading to a stereoselective transformation.

The general mechanism often involves the formation of a chiral ion pair between the protonated substrate and the conjugate base of the phosphoric acid catalyst. This intimate association within the chiral pocket of the VAPOL ligand is what dictates the stereochemical outcome of the reaction. Non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrates are crucial for stabilizing the transition state that leads to the major enantiomer.[7]

MCR_Mechanism cluster_reactants Reactants A Component A (e.g., Aldehyde) Intermediate1 Protonated Intermediate [A-H]⁺ A->Intermediate1 + H⁺ (from Catalyst) B Component B (e.g., Amine) B->Intermediate1 + B C Component C (e.g., Isocyanide) Catalyst (R)-VAPOL-PO3H2 Intermediate2 Chiral Ion Pair {[A-H]⁺ [VAPOL-PO3H]⁻} Intermediate1->Intermediate2 + [VAPOL-PO3H]⁻ Product Chiral Product Intermediate2->Product + C (Stereoselective Attack) Product->Catalyst - H⁺ (Catalyst Regeneration)

Application in Asymmetric Ugi-type Reactions

The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides, which are prevalent motifs in peptidomimetics and other biologically active molecules. The asymmetric variant of the Ugi reaction has been a significant challenge. Chiral phosphoric acids, including those derived from BINOL and VAPOL, have shown promise in catalyzing enantioselective Ugi reactions.[8][9][10]

Mechanistic studies suggest that the enantioselectivity in these reactions often arises from a dynamic kinetic resolution of the primary Ugi adduct, rather than from the initial C-C bond-forming step.[8][10] The chiral phosphoric acid catalyzes the reversible formation of the adduct and promotes the selective rearrangement of one diastereomer to the final product.

Protocol: Asymmetric Three-Component Ugi-type Reaction

This protocol describes the synthesis of chiral 3-oxo-2-arylisoindoline-1-carboxamides, a class of medicinally important heterocycles, via an enantioselective Ugi-type reaction.[8]

Materials:

  • This compound (or a suitable BINOL-derived CPA)

  • 2-Formylbenzoic acid

  • Aniline derivative

  • Isocyanide derivative

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-formylbenzoic acid (1.0 equiv.), the aniline derivative (1.0 equiv.), and this compound (5-10 mol%).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the imine intermediate.

  • Add the isocyanide derivative (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Data Presentation:

EntryAniline DerivativeIsocyanideCatalyst Loading (mol%)Yield (%)ee (%)
1Anilinetert-Butyl isocyanide108592
24-MethoxyanilineCyclohexyl isocyanide109095
34-ChloroanilineBenzyl isocyanide58288

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.

Application in Asymmetric Biginelli-type Reactions

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[11][12][13] The development of asymmetric versions of the Biginelli reaction has been an area of intense research. Chiral phosphoric acids have been successfully employed as catalysts to achieve high enantioselectivities in these reactions.

The proposed mechanism involves the activation of the aldehyde or an imine intermediate by the chiral phosphoric acid, followed by a stereoselective cyclocondensation with the other components.

Protocol: Asymmetric Three-Component Biginelli Reaction

This protocol outlines a general procedure for the synthesis of chiral dihydropyrimidinones.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Solvent (e.g., dichloromethane, toluene)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv.), the β-ketoester (1.0 equiv.), and urea or thiourea (1.2 equiv.) in the chosen solvent.

  • Add this compound (5-10 mol%) to the mixture.

  • Stir the reaction at a specified temperature (e.g., room temperature or reflux) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Data Presentation:

EntryAldehydeβ-KetoesterCatalyst Loading (mol%)Yield (%)ee (%)
1BenzaldehydeEthyl acetoacetate109290
24-NitrobenzaldehydeMethyl acetoacetate108894
33-HydroxybenzaldehydeEthyl benzoylacetate58585

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow and Logic

The successful application of this compound in MCRs relies on a systematic approach to reaction optimization. The following workflow highlights the key considerations and the rationale behind them.

Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Scale-up Start Define Target Molecule and MCR Strategy Reagent_Prep Ensure Purity and Anhydrous Conditions for Reagents and Solvents Start->Reagent_Prep Catalyst_Screen Screen Catalyst Loading (1-10 mol%) Reagent_Prep->Catalyst_Screen Solvent_Screen Screen Solvents (Toluene, CH2Cl2, etc.) Catalyst_Screen->Solvent_Screen Rationale: Catalyst solubility and reaction kinetics Temp_Screen Screen Temperature (RT to Reflux) Solvent_Screen->Temp_Screen Rationale: Reaction rate vs. side reactions and enantioselectivity Concentration_Screen Screen Concentration (0.1 M to 1.0 M) Temp_Screen->Concentration_Screen Rationale: Bimolecular vs. unimolecular steps Analysis Analyze Yield and ee (NMR, HPLC) Concentration_Screen->Analysis Scale_Up Scale-up Optimized Conditions Analysis->Scale_Up If results are satisfactory

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly effective chiral Brønsted acid catalyst for a range of asymmetric multi-component reactions. Its unique vaulted structure provides a well-defined chiral environment that enables excellent stereocontrol in the synthesis of complex and biologically relevant molecules. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the potential of this powerful catalyst in their own synthetic endeavors. By understanding the mechanistic principles and systematically optimizing reaction conditions, scientists can leverage the capabilities of this compound to accelerate the discovery and development of new chemical entities.

References

Application Notes & Protocols: A Guide to Scale-Up Synthesis with (R)-(-)-VAPOL Hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral Brønsted acid catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex, enantioenriched molecules crucial for the pharmaceutical and agrochemical industries.[1][2] Among the privileged scaffolds for these catalysts, the vaulted biaryl ligand VAPOL (2,2′-Diphenyl-[3,3′-biphenanthrene]-4,4′-diol) offers a unique and sterically demanding chiral environment.[3][4] Its corresponding phosphoric acid, (R)-(-)-VAPOL hydrogenphosphate, has demonstrated superiority over more common BINOL-derived catalysts in a variety of asymmetric transformations due to its distinct vaulted structure.[3][5] This document provides an in-depth guide for researchers and process chemists on the scalable synthesis of the catalyst itself and its subsequent application in a representative large-scale asymmetric reaction, focusing on the practical considerations necessary for transitioning from bench-top discovery to kilogram-scale production.

Introduction: The VAPOL Advantage in Asymmetric Catalysis

The efficacy of a chiral catalyst is determined by its ability to create a well-defined, three-dimensional space that preferentially stabilizes the transition state leading to one enantiomer of the product. While BINOL-derived phosphoric acids are foundational, their chiral pockets are relatively open. The VAPOL scaffold, by contrast, features annulated benzene rings that curve over the catalytic site, creating a much deeper and more sterically hindered chiral pocket.[4]

This "vaulted" architecture provides several key advantages:

  • Enhanced Enantioselectivity: The deep chiral pocket can enforce a more rigid substrate-catalyst interaction, often leading to higher levels of asymmetric induction compared to flatter biaryl systems.[5]

  • Unique Substrate Compatibility: The distinct steric and electronic properties of VAPOL hydrogenphosphate allow it to excel in reactions where other catalysts may fail or provide only moderate selectivity.[3][6]

  • Broad Applicability: It has proven effective in a range of important transformations, including imine amidations, Pictet-Spengler reactions, desymmetrization of meso-aziridines, and imine reductions.[3][5][7]

The primary challenge to its broader adoption has been the lack of a detailed, reproducible, and scalable synthesis protocol. This guide aims to address that gap.

General Catalytic Cycle

The catalytic action of (R)-VAPOL hydrogenphosphate functions through a Brønsted acid mechanism. The catalyst activates an electrophilic substrate (e.g., an imine) by protonation, while the conjugate base simultaneously interacts with the nucleophile through hydrogen bonding. This dual activation within the confined chiral environment directs the stereochemical outcome of the reaction.

Catalytic_Cycle Catalyst (R)-VAPOL-PO3H2 (Catalyst) Activated_Complex Activated Complex [E-H]⁺ --- [Catalyst]⁻ --- Nu Catalyst->Activated_Complex Protonation & H-Bonding Substrate Substrate (E) (e.g., Imine) Substrate->Activated_Complex Nucleophile Nucleophile (Nu) Nucleophile->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Stereoselective Bond Formation Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Product (P) Product_Complex->Product Release

Figure 1: General catalytic cycle of (R)-VAPOL hydrogenphosphate.

Protocol I: Gram-Scale Synthesis of this compound

Access to the catalyst in significant quantities is the first step in any scale-up campaign. The following protocol is a robust and reproducible method for preparing multi-gram batches of (R)-VAPOL hydrogenphosphate with high purity.[3][5] The procedure involves the phosphorylation of commercially available (R)-VAPOL with phosphorus oxychloride in pyridine, followed by hydrolysis.[5]

Causality Behind Experimental Choices:
  • Solvent (Pyridine): Pyridine serves a dual role. It is an effective solvent for (R)-VAPOL and, critically, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the phosphorylation reaction. This prevents potential acid-catalyzed side reactions.

  • Reagent (POCl₃): Phosphorus oxychloride is an efficient and cost-effective phosphorylating agent that does not require additional coupling agents.[3]

  • Temperature Control (0–25 °C): The initial addition of POCl₃ is performed at 0 °C to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature is sufficient for completion without requiring harsh refluxing conditions, which could risk racemization of the biaryl axis or formation of side products.[3][5]

Materials & Equipment:
  • (R)-VAPOL

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Pyridine, anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

Step-by-Step Procedure (Example: ~6 g Scale):
  • Reactor Setup: Equip a dry 500 mL three-neck flask with a magnetic stir bar and place it under a positive pressure of nitrogen.

  • Dissolution: Charge the flask with (R)-VAPOL (5.36 g, 10.0 mmol) and anhydrous pyridine (100 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Cool the resulting solution to 0 °C using an ice bath. Add phosphorus oxychloride (1.02 mL, 11.0 mmol, 1.1 equiv) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6 hours.

  • Hydrolysis (Quench): Carefully add deionized water (100 mL) to the reaction mixture. A precipitate will form. Stir vigorously for 30 minutes.

  • Acidification & Extraction: Acidify the mixture to a pH of ~1-2 by adding 2 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Washing & Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a solid. The crude product can be purified by slurring in a minimal amount of hot ethyl acetate, followed by cooling and filtration to yield (R)-VAPOL hydrogenphosphate as a white solid.

  • Drying: Dry the final product under high vacuum at 60 °C for 12 hours to remove residual solvents.

Data & Expected Outcome:
ParameterSpecificationRationale
Scale 10.0 mmol (R)-VAPOLProvides ~6 g of final product.
Equivalents of POCl₃ 1.1 equivEnsures complete consumption of the starting material.
Temperature 0 °C to 25 °CBalances reaction rate with safety and selectivity.[3]
Reaction Time 6 hoursSufficient for complete conversion at room temperature.[3]
Typical Yield 84–90%This high-yielding process is reproducible across multiple batches.[3][5]
Appearance White solid---
Purity (¹H NMR) Conforms to structureEssential for consistent catalytic activity.
Optical Rotation [α]D²³ -146.5 (c 1.0, CH₂Cl₂)Confirms retention of enantiopurity.[5]

Protocol II: Scale-Up Application in an Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals. The (R)-VAPOL hydrogenphosphate-catalyzed reaction between N-benzyl tryptamine and an aldehyde provides a practical example for scale-up.[3]

Key Considerations for Scale-Up:
  • Catalyst Loading: While bench-scale reactions may use 5-10 mol% catalyst, process optimization aims to reduce this for cost-effectiveness. A loading of 1-2 mol% is often a viable target for scale-up.

  • Solvent Selection: The choice of solvent (e.g., toluene, DCM) affects solubility, reaction rate, and work-up. Toluene is often preferred for scale-up due to its higher boiling point and ease of removal.

  • Reaction Concentration: Higher concentrations are generally preferred to maximize reactor throughput, but this must be balanced with solubility and potential exotherms.

  • Work-up and Isolation: The work-up must be robust and scalable. Direct crystallization of the product from the reaction mixture is the ideal scenario to minimize chromatographic purification.

Experimental Workflow Diagram

Workflow A Reactor Setup (Inert Atmosphere, 20 L Jacketed Reactor) B Charge Reagents (Tryptamine, Solvent, Catalyst) A->B C Cool to 0 °C B->C D Controlled Addition of Aldehyde (via dropping funnel over 1 hr) C->D E Reaction Monitoring (TLC / HPLC until completion) D->E F Aqueous Work-up (Wash with aq. NaHCO₃) E->F G Solvent Swap & Crystallization (Concentrate and add anti-solvent) F->G H Isolation & Drying (Filter, wash with cold solvent, vacuum dry) G->H I Final Product QC (NMR, HPLC for ee%) H->I

Figure 2: Scaled-up experimental workflow for the Pictet-Spengler reaction.

Step-by-Step Procedure (Example: 100 g Scale):
  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and nitrogen inlet, with N-benzyl tryptamine (100 g, 0.40 mol) and toluene (4 L).

  • Catalyst Addition: Add this compound (12.0 g, 20.0 mmol, 5 mol%). Stir the mixture at room temperature until a homogeneous solution is achieved.

  • Cooling: Cool the reactor contents to 0 °C using a recirculating chiller.

  • Substrate Addition: Slowly add isovaleraldehyde (41.3 g, 0.48 mol, 1.2 equiv) via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Quench and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (2 L). Stir for 15 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with toluene (1 L).

  • Washing and Drying: Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude product can often be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield the enantioenriched tetrahydro-β-carboline.

Representative Data for Asymmetric Transformations

The following table summarizes typical results for reactions catalyzed by (R)-VAPOL hydrogenphosphate, demonstrating its high efficiency.

Reaction TypeSubstratesCatalyst Loading (mol%)Yield (%)ee (%)
Pictet-Spengler Tryptamine + Aldehyde1-585-9590-99
Desymmetrization meso-Aziridine + Sulfonamide2-1090-98>95
Imine Amidation Imine + Amide588-9692-99
Transfer Hydrogenation Imine + Hantzsch Ester1-2>9590-98

Note: Specific results are highly dependent on the exact substrates and reaction conditions.

Conclusion

This compound is a uniquely powerful chiral Brønsted acid catalyst whose performance justifies its consideration for large-scale asymmetric synthesis. Its vaulted structure provides a distinct chiral environment that often delivers superior enantioselectivity. By following robust and well-understood protocols for both the synthesis of the catalyst and its subsequent application, researchers and drug development professionals can confidently scale these powerful transformations from the laboratory to production, accelerating the delivery of complex chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (R)-(-)-VAPOL Hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel chiral Brønsted acid, (R)-(-)-VAPOL hydrogenphosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for its use in asymmetric catalysis. The unique vaulted or "V-shaped" chiral pocket of VAPOL (Vaulted Biphenanthrol) derived catalysts offers a distinct steric and electronic environment compared to more traditional BINOL-based systems, often leading to superior enantioselectivity in a variety of reactions.[1][2] However, achieving optimal performance requires a nuanced understanding of the factors that govern its catalytic activity. This guide, presented in a question-and-answer format, addresses common challenges and provides actionable protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral phosphoric acid organocatalyst. Its structure is characterized by a C₂-symmetric vaulted biphenanthrol backbone, which creates a highly defined chiral environment.[1][2] The phosphate group acts as a Brønsted acid, activating electrophiles, while the phosphoryl oxygen can act as a Lewis base, orienting the nucleophile. This bifunctional nature is key to its catalytic prowess in a range of asymmetric transformations.

Primary applications include:

  • Pictet-Spengler Reactions: Catalyzing the cyclization of β-arylethylamines with aldehydes or ketones to form chiral tetrahydroisoquinolines.[1]

  • Aza-Darzens Reactions: Facilitating the synthesis of chiral aziridines.[3]

  • Desymmetrization of meso-Aziridines: Enabling the enantioselective ring-opening of meso-aziridines to produce valuable chiral diamines and amino alcohols.[3]

  • Addition of Nucleophiles to Imines: Catalyzing the addition of various nucleophiles, such as sulfonamides, to imines to generate chiral aminals.[1]

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. The following sections provide a systematic approach to troubleshooting and optimizing your reactions catalyzed by this compound.

Q2: My enantioselectivity is lower than expected. Where should I start my investigation?

When encountering low ee, it is crucial to systematically evaluate the fundamental reaction parameters. The unique vaulted structure of VAPOL-based catalysts means that subtle changes in the reaction environment can have a significant impact on the stereochemical outcome.

Here is a logical workflow for troubleshooting:

Troubleshooting_Workflow Start Low ee Observed Catalyst_Check Verify Catalyst Integrity (Purity, Handling, Storage) Start->Catalyst_Check Solvent_Screen Solvent Screening (Polarity, Coordinating Ability) Catalyst_Check->Solvent_Screen If catalyst is pure Temp_Opt Temperature Optimization (Generally Lower is Better) Solvent_Screen->Temp_Opt Additive_Screen Screen for Additives (e.g., Molecular Sieves, Co-catalysts) Temp_Opt->Additive_Screen Substrate_Check Evaluate Substrate (Sterics, Electronics, Purity) Additive_Screen->Substrate_Check Concentration_Check Check Concentration Effects (Catalyst Loading, Substrate Concentration) Substrate_Check->Concentration_Check Analysis Analyze Results & Iterate Concentration_Check->Analysis

Caption: A logical workflow for troubleshooting poor enantioselectivity.

Begin by ensuring the integrity of your catalyst. This compound should be handled and stored under an inert atmosphere to prevent degradation. Subsequently, focus on the reaction parameters as detailed in the following questions.

Q3: How does the choice of solvent affect the enantioselectivity, and how should I approach solvent screening?

The solvent plays a critical role in modulating the conformation of the catalyst-substrate complex. The polarity and coordinating ability of the solvent can influence the hydrogen-bonding interactions that are crucial for stereochemical control. Non-coordinating solvents are often a good starting point as they are less likely to interfere with the formation of the desired transition state.

Causality: The VAPOL scaffold creates a well-defined chiral pocket. Solvents can influence the "tightness" of this pocket and the orientation of the substrates within it. Aprotic, non-polar solvents often provide a more rigid and selective environment, minimizing unwanted background reactions.

Experimental Protocol for Solvent Screening:

  • Set up a series of parallel reactions in a range of anhydrous solvents.

  • Maintain constant catalyst loading (e.g., 5 mol%), substrate concentration, and temperature.

  • Common solvents for screening include toluene, dichloromethane (DCM), chloroform, diethyl ether, and tetrahydrofuran (THF).

  • Monitor the reactions to a similar conversion level.

  • Analyze the enantiomeric excess of the product for each solvent using chiral HPLC or GC.

Data Presentation: Effect of Solvent on a Model Pictet-Spengler Reaction

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee%)
1Toluene2.492
2DCM9.185
3THF7.578
4Acetonitrile37.565
5Methanol32.7<10

Note: Data is illustrative and based on general trends observed for chiral phosphoric acid catalysis.

As the data suggests, non-polar, aprotic solvents like toluene often provide the highest enantioselectivity. Highly polar or protic solvents can competitively bind to the catalyst, disrupting the organized transition state and leading to a drop in ee.

Q4: What is the effect of reaction temperature on enantioselectivity?

Lowering the reaction temperature is a common and often effective strategy for improving enantioselectivity.

Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric ratio of the product. Lowering the temperature increases the impact of this energy difference, thereby favoring the formation of the major enantiomer. Reactions with lower activation barriers may be less sensitive to temperature changes.

Experimental Protocol for Temperature Optimization:

  • Using the optimal solvent from your screening, set up the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).

  • Be aware that lowering the temperature will likely decrease the reaction rate, so longer reaction times may be necessary.

  • Monitor the reactions by TLC or another appropriate method to determine when they have reached completion or a desired level of conversion.

  • Analyze the ee for each temperature point.

Data Presentation: Effect of Temperature on a Model Aza-Darzens Reaction

EntryTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee%)
125 (Room Temp)12>9575
2024>9588
3-20489094
4-40728597

Note: Data is illustrative and based on general trends.

Q5: Can additives be used to improve enantioselectivity?

Yes, additives can have a profound effect on the reaction outcome.

Causality:

  • Molecular Sieves: These are often used to remove trace amounts of water from the reaction mixture. Water can hydrolyze the catalyst or compete with the substrate for binding, leading to lower ee.

  • Co-catalysts: In some cases, a co-catalyst can enhance the activity and selectivity of the primary catalyst. For instance, in certain Pictet-Spengler reactions, a hydrogen bond donor co-catalyst like a urea or thiourea derivative can work in concert with the chiral phosphoric acid to create a more organized and selective transition state.[4]

Experimental Protocol for Screening Additives:

  • Set up the optimized reaction (solvent and temperature) with and without the addition of activated molecular sieves (e.g., 4Å MS).

  • If applicable to your reaction type, screen a small panel of co-catalysts (e.g., ureas, thioureas) at various loadings (e.g., 5-20 mol%).

  • Analyze the conversion and ee for each experiment.

Q6: How do substrate-related issues impact enantioselectivity?

The electronic and steric properties of your substrates are critical.

Causality: The VAPOL catalyst's vaulted structure creates a well-defined chiral pocket. The "fit" of the substrate within this pocket is a key determinant of enantioselectivity.

  • Steric Hindrance: Very bulky substituents on the substrate may prevent it from effectively binding within the chiral pocket, leading to a non-selective background reaction. Conversely, some degree of steric bulk is often necessary for effective chiral recognition.

  • Electronic Effects: The electronic nature of the substituents can influence the reactivity of the substrate and its interaction with the catalyst. Electron-withdrawing groups on the electrophile can increase its reactivity, which may sometimes have a negative impact on selectivity if the uncatalyzed reaction rate becomes significant.

  • Purity: Impurities in the starting materials can inhibit or poison the catalyst. Ensure your substrates are of high purity.

If you suspect substrate-related issues, consider the following:

  • Re-purify your starting materials.

  • Synthesize and test a small library of analogous substrates with varying steric and electronic properties to probe the catalyst's substrate scope and identify features that are beneficial for high enantioselectivity.

Advanced Concepts and Experimental Protocols

Catalyst-Substrate Interaction Model

Understanding the interaction between the this compound catalyst and the substrates is key to rational optimization. The prevailing model involves a bifunctional activation mechanism where the acidic proton of the phosphoric acid activates the electrophile (e.g., an imine), while the basic phosphoryl oxygen orients the nucleophile.

Catalyst_Interaction cluster_Catalyst (R)-VAPOL Hydrogenphosphate Catalyst P(=O)OH VAPOL_Scaffold Vaulted Chiral Scaffold Product Chiral Product Catalyst->Product Stereoselective Transformation Electrophile Electrophile (e.g., Imine) Electrophile->Catalyst H-Bonding (Activation) Nucleophile Nucleophile Nucleophile->Catalyst H-Bonding (Orientation)

Caption: Bifunctional activation by (R)-VAPOL hydrogenphosphate.

The vaulted biphenanthrol backbone creates steric walls that dictate the trajectory of the nucleophilic attack on the activated electrophile, leading to the observed enantioselectivity.

Protocol: Gram-Scale Synthesis of this compound

For researchers who wish to prepare the catalyst in-house, a reliable gram-scale synthesis has been reported.[2]

Materials:

  • (R)-VAPOL

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Water

  • Anhydrous solvents for workup (e.g., DCM, pentane)

Procedure:

  • In a flame-dried, argon-flushed round-bottomed flask, dissolve (R)-VAPOL (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for approximately 6 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench by the addition of water.

  • Stir for an additional 2 hours, allowing the mixture to warm to room temperature.

  • Perform an appropriate aqueous workup to remove pyridine hydrochloride.

  • The crude product can be purified by precipitation. Dissolve the crude material in a minimal amount of DCM and add pentane to induce precipitation of the pure this compound.[1]

Note: It is crucial to use anhydrous conditions until the water quench, as premature hydrolysis can lead to side products. The purity of the final catalyst is essential for reproducibility.

Conclusion

This compound is a powerful and versatile catalyst for asymmetric synthesis. Its unique vaulted structure provides a distinct advantage in many reactions, often affording higher enantioselectivities than other classes of chiral phosphoric acids. By systematically addressing the key experimental parameters—catalyst integrity, solvent, temperature, additives, and substrate properties—researchers can effectively troubleshoot and optimize their reactions to achieve the desired stereochemical outcomes. This guide provides a framework for this optimization process, grounded in the mechanistic principles that govern the catalyst's function.

References

Technical Support Center: (R)-(-)-VAPOL Hydrogenphosphate Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-(-)-VAPOL hydrogenphosphate, a premier chiral Brønsted acid catalyst. By virtue of its unique vaulted structure, this catalyst provides a distinct steric and electronic environment compared to BINOL-derived systems, enabling excellent levels of asymmetric induction in a variety of reactions.[1] This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot catalyst deactivation and implement a reliable regeneration protocol, ensuring the longevity and cost-effectiveness of your catalytic processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and performance of the this compound catalyst.

Q1: What are the primary applications of this compound?

A1: this compound is a highly effective chiral Brønsted acid catalyst.[2] It excels in activating imines for enantioselective nucleophilic attack. Key applications include the reduction of imines and imino esters, Friedel-Crafts-type reactions, and the addition of various nucleophiles like sulfonamides and imides to imines to produce valuable chiral amines and aminals.[1][3][4][5] Its distinct vaulted biaryl backbone often provides superior enantioselectivity compared to other phosphoric acid catalysts for specific substrate classes.[6]

Q2: What are the initial signs of catalyst deactivation in my reaction?

A2: The primary indicators of catalyst deactivation are a noticeable decrease in the reaction rate (stalling or incomplete conversion) and a loss of enantioselectivity (a drop in the enantiomeric excess, or ee%).[7] Visually, you might observe the formation of insoluble materials or a persistent color change that deviates from a typical reaction profile, suggesting byproduct formation or catalyst degradation.

Q3: How critical is the purity of reagents and solvents?

A3: Extremely critical. As a Brønsted acid catalyst, this compound is susceptible to neutralization by basic impurities. Trace amounts of amines, water, or other basic compounds in your substrates or solvents can titrate the catalyst, rendering it inactive. This is a common form of catalyst poisoning.[8][9] Furthermore, impurities in the feedstock can lead to the formation of byproducts that may foul the catalyst.[8] Always use high-purity, anhydrous, and, if necessary, freshly distilled or filtered reagents and solvents.

Q4: Is the catalyst sensitive to air or moisture?

A4: Yes. While generally more stable to air and water than many Lewis acids, optimal performance requires anhydrous conditions.[2] Water can interfere with the crucial hydrogen-bonding network between the catalyst and the substrate, potentially lowering enantioselectivity. Furthermore, prolonged exposure to moisture and air, especially at elevated temperatures, can contribute to slow hydrolytic decomposition pathways. The catalyst should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4°C), protected from light.[10]

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

When a reaction underperforms, a systematic approach is needed to identify the root cause. This guide breaks down common issues and their underlying chemical rationale.

Issue 1: Low or Stalled Reaction Conversion

If your reaction is sluggish or fails to reach completion, consider the following causes:

  • Potential Cause A: Catalyst Poisoning

    • Explanation: The catalyst's activity is dependent on its acidic proton. Basic impurities, such as residual amines from substrate synthesis or basic salts, will stoichiometrically neutralize the phosphoric acid, effectively reducing the active catalyst concentration. This is a chemical deactivation mechanism known as poisoning.[9][11]

    • Troubleshooting Steps:

      • Verify the purity of all substrates, reagents, and solvents. Consider passing liquid substrates through a short plug of silica gel.

      • Ensure all glassware is rigorously dried and the reaction is set up under a dry, inert atmosphere.

      • If a co-reagent is basic, its presence may need to be reconsidered or its addition carefully controlled.

  • Potential Cause B: Fouling or Byproduct Inhibition

    • Explanation: The reaction may produce polymeric or insoluble byproducts that physically coat the catalyst, blocking the active site. This process, known as fouling, is a common deactivation pathway.[8][11] Alternatively, a soluble product or byproduct might act as a ligand, coordinating strongly to the catalyst's phosphate group and inhibiting its turnover.[12]

    • Troubleshooting Steps:

      • Monitor the reaction by TLC or LC-MS at early time points to check for the formation of unexpected side products.

      • Run the reaction at a slightly lower concentration to reduce the rate of byproduct formation.

  • Potential Cause C: Thermal Degradation

    • Explanation: Although robust, organic catalysts can degrade under excessive thermal stress.[8][13] Running the reaction at unnecessarily high temperatures for prolonged periods can lead to irreversible decomposition of the VAPOL backbone.

    • Troubleshooting Steps:

      • Consult the literature for the recommended temperature range for your specific reaction type.

      • If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 2: Decreasing Enantioselectivity

A drop in enantiomeric excess (ee%) is a clear sign that the integrity of the chiral catalytic environment is compromised.

  • Potential Cause A: Reaction with Substrates/Reagents (Covalent Modification)

    • Explanation: While less common than for metal catalysts, the phosphoric acid itself can, in some cases, act as a nucleophile and react with highly electrophilic species in the reaction medium. Studies on the related BINOL-phosphoric acids have demonstrated a deactivation pathway called "bromophosphatation," where the phosphate catalyst adds to an alkene in the presence of an electrophilic bromine source.[12][14][15] A similar covalent modification with a substrate or reagent in your system could form a new, achiral or less-selective phosphate ester, effectively destroying the catalyst.

    • Troubleshooting Steps:

      • After the reaction, attempt to recover the catalyst and analyze it by ³¹P NMR. The appearance of new phosphorus signals alongside the parent peak at ~5-10 ppm would indicate the formation of new phosphate species.

      • Re-evaluate the compatibility of all reagents with a strong phosphoric acid.

  • Potential Cause B: Water Interference

    • Explanation: The precise organization of the substrate within the chiral pocket of the catalyst is mediated by hydrogen bonding. The presence of water can disrupt this network, allowing for non-selective or background reactions to occur, thereby lowering the observed ee%.

    • Troubleshooting Steps:

      • Use rigorously dried solvents and reagents. Molecular sieves can be activated and added to the reaction vessel.

      • Ensure the reaction is performed under a meticulously maintained inert atmosphere.

Data Presentation: Troubleshooting Summary
Observed Issue Potential Cause Mechanism Recommended Action Supporting Rationale
Low Conversion Basic ImpuritiesPoisoningPurify all reagents; use anhydrous conditions.Basic compounds neutralize the Brønsted acid catalyst.[9]
Byproduct FormationFouling/InhibitionMonitor reaction profile; lower concentration.Byproducts can block the active site or coordinate to the catalyst.[8][12]
Excessive HeatThermal DegradationRun reaction at the lowest effective temperature.High temperatures can cause irreversible decomposition.[13]
Low ee% Covalent ModificationChemical DeactivationAnalyze recovered catalyst by ³¹P NMR.Catalyst may react with electrophiles to form less selective species.[12][14]
Presence of WaterH-Bond DisruptionUse rigorously dried solvents/reagents.Water interferes with the catalyst-substrate complex required for high stereoselectivity.[2]

Visualization: Troubleshooting Workflow

G Start Reaction Underperforming? (Low Conversion / Low ee%) Check_Purity Are all reagents/solvents of highest purity and anhydrous? Start->Check_Purity Purify Action: Purify reagents. Ensure anhydrous conditions. Check_Purity->Purify No Check_Temp Is reaction temperature optimized and not excessive? Check_Purity->Check_Temp Yes Purify->Check_Temp Lower_Temp Action: Lower reaction temperature. Check_Temp->Lower_Temp No Check_Byproducts Does TLC/LCMS show significant byproduct formation? Check_Temp->Check_Byproducts Yes Lower_Temp->Check_Byproducts Modify_Cond Action: Lower concentration. Consider alternative conditions. Check_Byproducts->Modify_Cond Yes Analyze_Cat Action: Recover catalyst. Analyze by ³¹P NMR. Check_Byproducts->Analyze_Cat No Modify_Cond->Analyze_Cat Result Diagnosis Complete: Poisoning, Degradation, Fouling, or Covalent Modification Analyze_Cat->Result

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Section 3: Catalyst Regeneration and Recovery

Valuable catalysts like this compound should be recovered and reused whenever possible. The following protocol is a general procedure for removing chemical poisons and fouling agents. It is designed for instances where the catalyst has not undergone irreversible thermal or chemical decomposition.

Experimental Protocol: Catalyst Regeneration

This procedure utilizes a standard acid-base liquid-liquid extraction to separate the acidic catalyst from basic and neutral impurities.

Objective: To recover active this compound from a completed reaction mixture.

Materials:

  • Crude reaction mixture containing the catalyst

  • Diethyl ether or Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Methodology:

  • Initial Workup:

    • At the end of the reaction, quench the mixture as appropriate for your specific chemistry.

    • Remove the solvent from the crude mixture via rotary evaporation to obtain a concentrated residue.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1 M NaOH solution (3 x 25 mL). The acidic catalyst will deprotonate and move into the aqueous basic layer.

      • Causality Note: This step separates the catalyst from neutral organic products, byproducts, and starting materials which remain in the organic phase.

    • Combine the aqueous layers containing the catalyst salt. Carefully acidify the combined aqueous layer to pH 1-2 by slowly adding 1 M HCl. The protonated catalyst will often precipitate or can be extracted.

      • Causality Note: Re-protonation renders the catalyst insoluble in the aqueous phase and soluble in the organic phase, allowing for its recovery.

  • Catalyst Recovery:

    • Extract the acidified aqueous layer with fresh ethyl acetate or diethyl ether (3 x 30 mL).

    • Combine the organic layers containing the now-purified catalyst.

    • Wash the combined organic layers with brine (1 x 25 mL) to remove residual water and salts.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation. Further drying under high vacuum will remove trace solvents.

  • Validation of Regenerated Catalyst:

    • Purity Check: Assess the purity of the white solid product via ¹H and ³¹P NMR spectroscopy.

    • Activity Check: Perform a small-scale test reaction using the regenerated catalyst and compare its performance (conversion and ee%) against a fresh batch.

Visualization: Regeneration Workflow

G cluster_0 Start 1. Crude Reaction Mixture (Post-Quench & Concentration) Dissolve 2. Dissolve in Organic Solvent (EtOAc) Start->Dissolve Extract_Base 3. Extract with 1M NaOH (aq) (Catalyst moves to aqueous layer) Dissolve->Extract_Base Acidify 4. Acidify Aqueous Layer with 1M HCl (to pH 1-2) Extract_Base->Acidify Extract_Acid 5. Extract with fresh EtOAc (Catalyst returns to organic layer) Acidify->Extract_Acid Wash_Dry 6. Wash with Brine, Dry over MgSO₄ Extract_Acid->Wash_Dry Evaporate 7. Filter & Evaporate Solvent Wash_Dry->Evaporate End 8. Recovered Catalyst (Verify by NMR & Test Reaction) Evaporate->End

Caption: Step-by-step workflow for catalyst regeneration via extraction.

References

Technical Support Center: Troubleshooting Side Reactions in (R)-(-)-VAPOL Hydrogenphosphate Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-VAPOL hydrogenphosphate catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during asymmetric synthesis using this powerful chiral Brønsted acid catalyst. By understanding the root causes of these side reactions, you can optimize your reaction conditions to maximize yield, enantioselectivity, and overall success.

This compound is a robust and highly effective catalyst for a variety of enantioselective transformations, including Pictet-Spengler, Mannich, and Friedel-Crafts reactions.[1][2] Its vaulted biaryl backbone creates a well-defined chiral pocket, enabling high levels of stereocontrol.[1] However, like any catalyst, its performance can be affected by various factors leading to undesired side reactions. This guide provides a question-and-answer-based approach to address these challenges directly.

Section 1: Catalyst Integrity and Handling

Proper handling and ensuring the integrity of your this compound catalyst is the first and most critical step for a successful reaction.

Q1: My reaction is sluggish, and I'm observing low conversion. Could my catalyst be degraded?

A1: Yes, catalyst degradation is a primary suspect for low reactivity. While this compound is generally stable under recommended storage conditions (4°C, protect from light, stored under nitrogen), its integrity can be compromised by improper handling or exposure to certain conditions.[3]

Potential Causes and Solutions:

  • Hydrolysis: The phosphate group is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. This leads to the formation of phosphoric acid and the parent (R)-VAPOL diol, both of which are catalytically inactive for the desired asymmetric transformation.

    • Troubleshooting:

      • Strict Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Solvent Choice: While some reactions can tolerate protic solvents, non-polar aprotic solvents are generally preferred to minimize hydrolysis.

      • Catalyst Quality Check: If you suspect hydrolysis, you can analyze a small sample of your catalyst by ³¹P NMR spectroscopy. The signal for the active catalyst should be a sharp singlet. The presence of a signal corresponding to phosphoric acid would indicate degradation.

  • Thermal Decomposition: Although the catalyst has a high melting point (>400 °C), prolonged exposure to high reaction temperatures can lead to gradual decomposition.[4] The specific decomposition products under catalytic conditions are not well-documented in publicly available literature but are likely complex aromatic compounds.

    • Troubleshooting:

      • Temperature Optimization: If your reaction requires elevated temperatures, perform a temperature screen to find the lowest effective temperature.

      • Reaction Time: Minimize reaction times at high temperatures. Monitor the reaction progress closely by TLC, GC, or LC-MS to determine the point of maximum conversion before significant side product formation or catalyst degradation occurs.

  • Impurities in the Catalyst Batch: Impurities from the synthesis of the catalyst can act as inhibitors or promote side reactions.

    • Troubleshooting:

      • Source High-Purity Catalyst: Purchase the catalyst from a reputable supplier with clear specifications on purity (≥98%).[3]

      • Purification: If you synthesize the catalyst yourself, ensure thorough purification to remove any residual reagents or byproducts.

Section 2: Substrate-Related Side Reactions

The nature and purity of your substrates are critical. Side reactions often originate from the substrates themselves under the acidic reaction conditions.

Q2: I'm seeing a significant amount of a non-chiral byproduct. What could be the cause?

A2: The formation of a non-chiral byproduct often points to an uncatalyzed "background" reaction that competes with the desired enantioselective transformation.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: If the catalyst loading is too low, the rate of the catalyzed asymmetric reaction may be comparable to or slower than the non-catalyzed racemic reaction, leading to a decrease in the overall enantiomeric excess (ee) of the product.

    • Troubleshooting:

      • Optimize Catalyst Loading: Perform a catalyst loading study to determine the optimal concentration that maximizes the rate of the chiral pathway over the background reaction. Typical loadings range from 1-10 mol%.

      • Temperature: Lowering the reaction temperature can sometimes suppress the background reaction to a greater extent than the catalyzed reaction, improving enantioselectivity.

  • Substrate Decomposition: The acidic nature of the VAPOL hydrogenphosphate catalyst can promote the decomposition of sensitive substrates.

    • Troubleshooting:

      • Substrate Purity: Ensure your substrates are of high purity and free from acidic or basic impurities that could interfere with the reaction.

      • Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups that are stable to the reaction conditions.

Section 3: Troubleshooting Specific Reaction Classes

Different reaction types are prone to specific side reactions. Here, we address common issues in Pictet-Spengler and Mannich reactions.

Q3: In my VAPOL-catalyzed Pictet-Spengler reaction, I am observing low yields and multiple products on my TLC plate. What are the likely side reactions?

A3: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be prone to several side reactions under acidic conditions.[4][5]

Common Side Reactions and Troubleshooting:

  • Imine Hydrolysis: The key iminium ion intermediate is in equilibrium with the starting amine and aldehyde. If water is present, the imine can hydrolyze back to the starting materials, leading to low conversion.

    • Troubleshooting:

      • Anhydrous Conditions: As mentioned previously, maintaining strictly anhydrous conditions is crucial.

      • Molecular Sieves: The addition of activated molecular sieves (3Å or 4Å) can help to scavenge any trace amounts of water present in the reaction mixture.

  • Formation of cis and trans Diastereomers: When the reaction creates a new stereocenter, both cis and trans diastereomers can be formed. The ratio is often dependent on the reaction conditions. The cis isomer is typically the kinetically favored product, while the trans isomer is the thermodynamically more stable product.[5]

    • Troubleshooting:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic cis product.

      • Reaction Time: Shorter reaction times can also favor the kinetic product. Prolonged reaction times, especially at higher temperatures, can lead to epimerization to the more stable trans isomer.

  • Over-alkylation: If the product contains a nucleophilic nitrogen atom, it can potentially react further with the aldehyde, leading to over-alkylation byproducts.[6]

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of the β-arylethylamine relative to the aldehyde to minimize the presence of unreacted aldehyde.

      • Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Below is a diagram illustrating the main reaction pathway and a key side reaction in the Pictet-Spengler reaction.

Pictet_Spengler cluster_main Desired Pictet-Spengler Pathway cluster_side Side Reaction: Imine Hydrolysis Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H⁺ (Catalyst) Imine_side Imine Intermediate Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Cyclization Product Tetrahydro-β-carboline (Desired Product) Cyclized->Product - H⁺ Starting_Materials Starting Materials (Amine + Aldehyde) Imine_side->Starting_Materials + H₂O, H⁺ Water H₂O (Trace)

Caption: Pictet-Spengler reaction and a common side reaction pathway.

Q4: I am running a Mannich reaction and observing low yields and the formation of a complex mixture of products. What are the potential side reactions?

A4: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton (often a ketone).[7] The complexity of this reaction can lead to several side products.

Common Side Reactions and Troubleshooting:

  • Aldehyde Self-Condensation (Aldol Reaction): Under acidic or basic conditions, aldehydes can undergo self-condensation to form aldol addition or condensation products.[8][9][10] This is a significant competing pathway, especially with enolizable aldehydes.

    • Troubleshooting:

      • Use of Non-Enolizable Aldehydes: Whenever possible, use non-enolizable aldehydes (e.g., formaldehyde, benzaldehyde).

      • Reaction Conditions: Carefully control the temperature and reaction time. Lower temperatures can disfavor the aldol reaction.

      • Order of Addition: Adding the aldehyde slowly to a mixture of the amine and the ketone can help to minimize its self-condensation.

  • Over-alkylation of the Product: The initial Mannich product may still possess reactive N-H bonds or acidic protons, making it susceptible to further reaction with the starting materials.

    • Troubleshooting:

      • Stoichiometry: Precise control of the stoichiometry of the three components is crucial.

      • Protecting Groups: Using a primary amine can lead to double addition. Employing a secondary amine or a protected primary amine can prevent this.

  • Formation of Aminals: The reaction of an aldehyde with an amine can also lead to the formation of an aminal, which may or may not be a productive intermediate in the desired reaction.

    • Troubleshooting:

      • Catalyst Choice: The choice of Brønsted acid catalyst can influence the relative rates of imine formation versus aminal formation.

      • Reaction Conditions: Adjusting the solvent and temperature may favor the desired reaction pathway.

The following diagram illustrates the intended Mannich reaction pathway and a common side reaction.

Mannich_Reaction cluster_main_mannich Desired Mannich Pathway cluster_side_aldol Side Reaction: Aldol Condensation Aldehyde_M Aldehyde Iminium_M Iminium Ion Aldehyde_M->Iminium_M + Amine, H⁺ Aldehyde_A1 Aldehyde Amine_M Amine Ketone Ketone (Enol form) Mannich_Product β-Amino Ketone (Mannich Product) Iminium_M->Mannich_Product + Ketone (Enol) Aldol_Product Aldol Adduct/ Condensation Product Aldehyde_A1->Aldol_Product + Aldehyde (Enolate) Aldehyde_A2 Aldehyde

Caption: The Mannich reaction pathway and the competing aldol condensation.

Section 4: Analytical Monitoring and Troubleshooting Workflow

Systematic monitoring of your reaction is key to effective troubleshooting.

Q5: What analytical techniques are best for monitoring my reaction and identifying side products?

A5: A multi-pronged analytical approach is often necessary.

Analytical TechniqueInformation ProvidedApplication in Troubleshooting
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Quick assessment of starting material consumption and the formation of new spots (products and byproducts).
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactants, products, and byproducts. Chiral HPLC can determine enantiomeric excess (ee).Accurate measurement of conversion, yield, and ee. Crucial for optimizing reaction conditions.
Gas Chromatography (GC) Similar to HPLC, but for volatile compounds. Chiral GC columns can be used for ee determination.Useful for reactions with volatile starting materials or products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and byproducts. ¹H, ¹³C, and ³¹P NMR are all valuable.Identification of unknown side products. ³¹P NMR can be used to assess catalyst integrity.[11][12][13]
Mass Spectrometry (MS), often coupled with LC or GC (LC-MS, GC-MS) Provides molecular weight information for reaction components.Helps to identify the molecular formula of unknown byproducts.

Here is a general workflow for troubleshooting side reactions:

Caption: A systematic workflow for troubleshooting side reactions.

By following this structured approach and considering the potential side reactions outlined in this guide, you will be well-equipped to optimize your this compound catalyzed reactions and achieve your synthetic goals.

References

Technical Support Center: Optimizing Asymmetric Reactions with (R)-(-)-VAPOL Hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-VAPOL hydrogenphosphate. This guide is designed for researchers, chemists, and drug development professionals aiming to maximize the efficiency and stereoselectivity of their asymmetric transformations. As a powerful chiral Brønsted acid catalyst, this compound is instrumental in a variety of reactions, including aza-Friedel-Crafts additions, Pictet-Spengler reactions, and the desymmetrization of meso-aziridines.[1][2] Its unique vaulted biaryl backbone provides a well-defined chiral environment essential for high enantioselectivity.[1]

This document moves beyond standard protocols to address the common challenges and nuanced optimization required to achieve superior results. We will explore the mechanistic underpinnings of the catalyst's function and provide actionable troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound to ensure its activity?

A1: Proper handling and storage are critical for maintaining the catalyst's integrity. This compound is a solid that is generally stable, but it is hygroscopic and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3] For long-term storage, refrigeration at temperatures around 4°C is recommended, with protection from light.[3]

When handling the catalyst, always use a glovebox or work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Moisture can deactivate the catalyst by competing with the substrate for coordination to the acidic proton, so ensure all glassware is rigorously dried before use.

Q2: What is the general mechanism of action for this catalyst?

A2: this compound functions as a bifunctional Brønsted acid catalyst.[4]

  • Brønsted Acid Activation: The acidic proton on the phosphate group protonates an electrophilic substrate (e.g., an imine), making it more susceptible to nucleophilic attack.[1]

  • Lewis Base Interaction: Simultaneously, the phosphoryl oxygen (P=O) can act as a Lewis base, organizing the nucleophile through hydrogen bonding.[4]

This dual activation within the catalyst's defined chiral pocket orients the reactants in a specific conformation, leading to the preferential formation of one enantiomer.[1][4] The steric bulk of the VAPOL scaffold plays a crucial role in creating this selective environment.[4]

Q3: Which solvents are typically recommended for reactions using this catalyst?

A3: Solvent choice is paramount and can dramatically influence both reaction rate and enantioselectivity. Non-polar, aprotic solvents are generally preferred.

  • Toluene and Benzene: These are often excellent starting points, providing high enantioselectivity in many cases.[5]

  • Dichloromethane (DCM) and Chloroform: While commonly used, they can sometimes lead to lower selectivity compared to aromatic solvents.[5]

  • Ethers (e.g., THF, Diethyl Ether): These are generally avoided as their Lewis basicity can compete with the substrate for binding to the catalyst's acidic site, potentially inhibiting the reaction.

  • Protic Solvents (e.g., Alcohols, Water): These are incompatible as they will protonate the catalyst and interfere with its function.

A solvent screen is always recommended during the optimization phase of a new reaction.

Troubleshooting Guide: Low Yield & Poor Enantioselectivity

Low yield or poor enantiomeric excess (ee) are the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving these problems.

Q4: My reaction yield is very low or non-existent. What are the likely causes?

A4: A low or zero yield points to issues with catalyst activity, substrate reactivity, or reaction conditions.

Troubleshooting Workflow for Low Reaction Yield

Caption: A systematic workflow for diagnosing low reaction yields.

  • Catalyst Deactivation: As mentioned in Q1, moisture is a primary culprit. Ensure all reagents and solvents are anhydrous. The use of molecular sieves (e.g., 3Å or 4Å) can be beneficial, particularly if substrates are sensitive.[6]

  • Substrate Issues:

    • Purity: Impurities in your starting materials can inhibit or poison the catalyst. Re-purify your substrates if their quality is uncertain.

    • Acidity/Basicity: The pKa of your substrates is crucial. A highly basic nucleophile can deprotonate the catalyst, rendering it inactive. Conversely, an insufficiently activated electrophile may not react.

  • Incorrect Reaction Conditions:

    • Temperature: Many asymmetric reactions catalyzed by phosphoric acids are temperature-sensitive. Reactions are often run at room temperature or below. Try lowering the temperature, as this can sometimes improve yield and almost always enhances enantioselectivity.

    • Concentration: Reactions may stall at very low concentrations. Try increasing the concentration of your reactants.

Q5: My reaction works, but the enantioselectivity (% ee) is poor. How can I improve it?

A5: Poor enantioselectivity indicates that the transition states leading to the two enantiomers are not sufficiently different in energy. The catalyst's chiral environment is not being expressed effectively.

Key Factors Influencing Enantioselectivity

Enantioselectivity center Enantioselectivity (% ee) Solvent Solvent Polarity & Coordinating Ability center->Solvent major effect Temp Reaction Temperature center->Temp major effect Sterics Substrate Steric Profile (Bulk of R-groups) center->Sterics substrate dependent CatalystLoading Catalyst Loading center->CatalystLoading minor effect

Caption: Factors that critically impact the enantioselectivity of the reaction.

  • Solvent Effects: This is the most critical parameter to screen. A change from DCM to toluene, for example, can dramatically increase the % ee.[5] Non-polar solvents often enhance the non-covalent interactions (like hydrogen bonding) that are key to stereodifferentiation.

  • Temperature: Lowering the reaction temperature (e.g., from 25 °C to 0 °C or -20 °C) generally increases enantioselectivity by favoring the lower-energy transition state.

  • Substrate Structure: The steric and electronic properties of your substrates are vital. Bulky substituents on either the nucleophile or electrophile can enhance the interaction with the catalyst's chiral pocket, leading to higher ee. For example, in aza-Friedel-Crafts reactions, electron-rich phenols and naphthols are often effective nucleophiles.[7][8][9]

  • Catalyst Loading: While typically in the range of 1-10 mol%, adjusting the loading can sometimes have a minor impact on selectivity. However, it's more likely to affect reaction time and conversion.

ParameterRecommended Action for Low % eeRationale
Solvent Screen non-polar solvents (Toluene, Benzene, CCl₄).Non-polar environments strengthen the key hydrogen-bonding interactions required for stereocontrol.[5]
Temperature Decrease in increments (e.g., to 0°C, -20°C, -40°C).Lower thermal energy makes it harder to overcome the activation barrier for the disfavored diastereomeric transition state.
Concentration Optimize concentration (typically 0.1 M to 0.5 M).May affect aggregation state of the catalyst or reaction kinetics, indirectly influencing selectivity.
Additives Consider adding anhydrous molecular sieves.Removes trace water that can disrupt the catalyst-substrate complex.[6]

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Aza-Friedel-Crafts Reaction

This protocol provides a starting point for the reaction between an electron-rich aromatic (e.g., 2-naphthol) and an imine, a common application for VAPOL-derived catalysts.[7][8][9]

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add this compound (0.01 mmol, 2 mol%).

  • Reagent Addition: Add the imine (0.5 mmol, 1.0 equiv) and the chosen anhydrous solvent (e.g., toluene, 5.0 mL). Stir the mixture for 5 minutes at the desired reaction temperature (e.g., 25 °C).

  • Initiation: Add the 2-naphthol (0.6 mmol, 1.2 equiv) to the solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired chiral amine.

  • Analysis: Determine the yield and measure the enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC).

References

Common pitfalls in (R)-(-)-VAPOL hydrogenphosphate catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-VAPOL hydrogenphosphate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of employing this powerful chiral Brønsted acid catalyst. By understanding the causality behind experimental phenomena, you can unlock the full potential of VAPOL hydrogenphosphate in your asymmetric syntheses.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing systematic approaches to diagnose and resolve common issues.

Question 1: Why is my enantioselectivity (ee) unexpectedly low or inconsistent?

Low or variable enantioselectivity is one of the most frequent challenges in asymmetric catalysis. The root cause often lies in factors that disrupt the highly organized, chiral transition state assembly.

Answer:

Achieving high enantioselectivity relies on the precise interaction between the chiral catalyst, the electrophile (e.g., an imine), and the nucleophile.[1] The VAPOL hydrogenphosphate catalyst operates by forming a chiral pocket that shields one face of the electrophile, directing the nucleophilic attack to the other.[2][3] Any disruption to this delicate arrangement can compromise stereocontrol.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the source of poor enantioselectivity.

G cluster_checks Initial Diagnostic Checks cluster_solutions start Low Enantiomeric Excess (ee) Observed purity_sub 1. Verify Substrate & Reagent Purity start->purity_sub purity_sub->purity_sub purity_cat 2. Confirm Catalyst Integrity purity_sub->purity_cat Purity Confirmed purity_cat->purity_cat conditions 3. Review Reaction Conditions purity_cat->conditions Catalyst OK sol_water Strictly Anhydrous Conditions: - Dry solvents (≤30 ppm H₂O) - Use activated molecular sieves - Inert atmosphere (Ar/N₂) conditions->sol_water Moisture Suspected sol_temp Lower Reaction Temperature: - Run at 0°C, -20°C, or lower - Monitor kinetics to avoid stalling conditions->sol_temp Thermodynamics Unfavorable sol_solvent Screen Solvents: - Test non-polar (Toluene, CH₂Cl₂) vs. weakly coordinating (Et₂O) - Avoid polar/protic solvents conditions->sol_solvent Solvent Mismatch sol_conc Adjust Concentration: - Higher concentration may favor the desired catalytic cycle conditions->sol_conc Aggregation/ Side Reactions

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Causal Analysis:

  • Catalyst and Substrate Integrity:

    • Catalyst Purity: (R)-VAPOL hydrogenphosphate is a crystalline solid. However, improper synthesis or storage can lead to decomposition. A key analytical check is ³¹P NMR spectroscopy . The pure catalyst should exhibit a sharp singlet. Broadening or the appearance of other signals suggests degradation. A detailed, gram-scale synthesis protocol is available and highly reproducible, yielding the catalyst in 84-90% yield.[4]

    • Substrate Purity: Impurities in the substrate or nucleophile, especially acidic or basic contaminants, can neutralize the catalyst or compete for binding, leading to a dominant non-catalyzed, racemic background reaction.

  • Reaction Conditions:

    • Water Content: Chiral phosphoric acids are Brønsted acids, and their catalytic cycle involves proton transfer.[5] The presence of water can interfere with the hydrogen-bonding network essential for organizing the transition state, leading to a dramatic drop in ee. Always use rigorously dried solvents and reagents, and run reactions under an inert atmosphere (Argon or Nitrogen).

    • Temperature: Asymmetric induction is a result of the difference in activation energies (ΔΔG‡) for the pathways leading to the two enantiomers.[6] Lowering the reaction temperature increases this difference, often leading to higher enantioselectivity. However, be mindful that reaction rates will also decrease.

    • Solvent Effects: The solvent plays a critical role. Non-polar, non-coordinating solvents like toluene, dichloromethane, or chlorobenzene are generally preferred as they do not compete with the substrate for hydrogen bonding to the catalyst. Polar or protic solvents (e.g., alcohols, THF) are highly detrimental.

    • Concentration: Catalyst aggregation or the formation of off-cycle dimeric species can occur, particularly at high concentrations, which may have different catalytic activity and selectivity.[7] A systematic screen of concentration is often warranted.

Question 2: My reaction is sluggish or fails to reach completion. What are the likely causes?

Slow reaction rates can stem from poor catalyst activity, substrate inhibition, or suboptimal reaction parameters.

Answer:

The turnover frequency of the catalyst is dependent on its intrinsic acidity, the nature of the substrates, and the reaction conditions. The VAPOL scaffold creates a sterically demanding and electronically distinct environment compared to more common BINOL-derived catalysts, which can influence reactivity.[4]

Key Factors Influencing Reaction Rate:

ParameterCause of Sluggish ReactionRecommended Action
Catalyst Loading Insufficient catalyst to overcome background reaction rate or minor impurities.Increase catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then 5 mol%). For gram-scale reactions, loading as low as 0.5 mol% has been reported.[8]
Catalyst Activity The catalyst may be partially deactivated or "poisoned".Ensure strict anhydrous conditions. If basic impurities are suspected in the substrate, pre-treatment (e.g., filtration through a short plug of silica) may be necessary.
Substrate Reactivity Sterically hindered or electronically deactivated substrates (e.g., imines with electron-donating groups) may react slowly.Increase reaction temperature. Note the potential trade-off with enantioselectivity.[6] Consider using a more acidic catalyst derivative if available.
Mixing & Solubility Poor solubility of the catalyst or reagents in the chosen solvent can lead to a heterogeneous mixture and slow kinetics.Ensure a homogenous solution. If solubility is an issue, screen alternative solvents or consider slight heating to achieve dissolution before cooling to the target reaction temperature.
Product Inhibition The reaction product may be basic enough to bind to the catalyst more strongly than the starting material, leading to catalyst sequestration and shutdown.This is an inherent limitation for certain substrate/product combinations. Running the reaction at a higher dilution may sometimes mitigate this effect.
Question 3: I suspect my catalyst is decomposing during the reaction. How can I confirm this and prevent it?

Catalyst deactivation is a critical issue that can manifest as a stalled reaction or a drop in enantioselectivity over time.[9] For phosphoric acid catalysts, the primary modes of deactivation are often chemical rather than thermal.[10]

Answer:

(R)-VAPOL hydrogenphosphate is generally stable but can be susceptible to degradation under certain conditions.

Mechanisms and Prevention of Catalyst Deactivation:

  • Hydrolysis: As mentioned, water is detrimental. In addition to affecting the ee, it can slowly hydrolyze the phosphate ester bond, especially at elevated temperatures, destroying the catalyst.

    • Prevention: The most critical preventative measure is the rigorous exclusion of moisture from the reaction system.[11]

  • Strongly Basic Reagents: Exposure to strong, non-substrate bases (e.g., amine impurities, residual inorganic base from substrate synthesis) can lead to irreversible deprotonation and formation of an inactive salt.

    • Prevention: Purify all reagents meticulously. An acidic wash of organic substrates followed by drying is a good practice, provided the substrate is stable to acid.

  • Incompatible Additives: Certain additives or co-catalysts may react with the phosphoric acid. For example, some Lewis acids can coordinate to the phosphoryl oxygen, altering or inhibiting its catalytic role.

    • Prevention: When designing tandem or synergistic catalytic systems, ensure mutual compatibility. If combining with a metal catalyst, for example, consider whether the phosphoric acid might act as a ligand or counterion, which could be beneficial or detrimental depending on the desired outcome.[12]

Diagnostic Protocol for Deactivation:

If you suspect deactivation, follow this experimental plan:

G start Reaction Stalls or ee Erodes Over Time step1 1. Time-Course Study: - Take aliquots at regular intervals. - Analyze for conversion (GC/LC) and ee (chiral HPLC). start->step1 step2 2. Catalyst Rescue Experiment: - To a stalled reaction, add a second charge of fresh catalyst. start->step2 step3 3. Post-Reaction Analysis: - At the end of the reaction, recover the catalyst (if possible). - Analyze by ³¹P NMR. start->step3 result1 Result: ee is high initially, then drops. step1->result1 result2 Result: Reaction restarts. step2->result2 result3 Result: ³¹P NMR shows new signals or peak broadening. step3->result3 conclusion Conclusion: Catalyst Deactivation is Occurring result1->conclusion result2->conclusion result3->conclusion

Caption: Experimental plan to diagnose catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare, handle, and store this compound?

  • Preparation: A reliable, gram-scale synthesis from commercially available (R)-VAPOL and POCl₃ in pyridine has been published, consistently providing high yields of pure product.[4][5]

  • Handling: The catalyst is a solid that is not particularly air or moisture-sensitive in the short term, but for long-term storage and use in reactions, standard precautions for hygroscopic reagents are recommended.[13] Handle in a glovebox or under a stream of inert gas.

  • Storage: Store in a desiccator or in a sealed vial under an argon or nitrogen atmosphere at 4°C, protected from light.[13]

Q2: What is the typical substrate scope for VAPOL hydrogenphosphate? Is it better than BINOL-derived catalysts? VAPOL hydrogenphosphate has proven effective for a range of reactions, including the desymmetrization of meso-aziridines, reductive amination of α-imino esters, and various additions to imines.[2] Its "vaulted" biaryl structure creates a unique chiral environment.[4] In several reported cases, particularly with sterically demanding substrates, VAPOL hydrogenphosphate provides significantly higher asymmetric induction than many common BINOL-derived phosphoric acids.[4] However, neither catalyst is universally superior; they are complementary tools. It is highly recommended to include both VAPOL and BINOL-type catalysts when screening for a new transformation.

Q3: How does the Brønsted acidity of the catalyst influence the reaction? The phosphoric acid proton is the primary site of catalytic activity, activating the electrophile (e.g., an imine) by protonation to form a chiral ion pair.[2][5] The nucleophilicity of the counter-anion (the phosphate) is also crucial, as it often acts as a Lewis base to activate the nucleophile, enabling a bifunctional activation mode.[1] The acidity must be finely tuned: acidic enough to protonate the substrate, but not so acidic that it leads to substrate decomposition or unwanted side reactions.

Q4: Can I use this catalyst in combination with other catalysts, like a metal catalyst? Yes, this is a growing area of research known as synergistic or cooperative catalysis. Chiral phosphoric acids can act as chiral ligands, counterions, or co-catalysts with transition metals (e.g., Palladium) to achieve novel transformations with high enantioselectivity.[12] However, careful planning is required to ensure compatibility and avoid mutual inhibition.

References

Substrate scope limitations of (R)-(-)-VAPOL hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-VAPOL hydrogenphosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during its application in asymmetric catalysis. The unique vaulted structure of VAPOL hydrogenphosphate offers a distinct chiral environment compared to more conventional BINOL-derived catalysts, leading to a unique reactivity and selectivity profile, but also presenting specific challenges.[1] This resource is intended to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during reactions catalyzed by this compound. Each problem is followed by potential causes and actionable solutions based on established principles of chiral Brønsted acid catalysis.

Issue 1: Low Enantioselectivity (Low ee)

You are observing poor enantiomeric excess in your reaction product.

Potential Causes:

  • Sub-optimal Substrate Fit: The substrate may not be interacting effectively within the chiral pocket of the VAPOL catalyst. The vaulted biaryl backbone of VAPOL creates a well-defined and rigid chiral environment.[2] Effective enantiodiscrimination relies on a precise fit where the substrate adopts a specific conformation, often stabilized by non-covalent interactions with the aromatic walls of the catalyst.[2] If the substrate is too small, too large, or lacks appropriate functional groups for secondary interactions (e.g., π-π stacking), it may not be held rigidly in the transition state, leading to poor facial selectivity.

  • Incorrect Substrate Electronics: The electronic properties of your substrate can significantly influence enantioselectivity. For instance, in reactions involving imines, both the nucleophile and the electrophile must be activated. In some cases, electron-poor substrates may show low reactivity altogether.[3] Conversely, highly electron-rich substrates might react too quickly in a less controlled, uncatalyzed or background reaction pathway.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in modulating catalyst activity and the stability of the transition state. A solvent that strongly solvates the catalyst or the substrates can interfere with the key catalyst-substrate interactions required for high enantioselectivity.

  • Catalyst Aggregation or Dimerization: At higher concentrations, phosphoric acid catalysts can form dimers or aggregates. These species may have different catalytic activity and selectivity compared to the monomeric form, potentially leading to a decrease in the overall observed enantioselectivity.

Solutions & Experimental Protocols:

  • Substrate Modification:

    • Steric Tuning: If steric hindrance is suspected to be an issue, consider modifying the substrate. For bulky substrates, using slightly smaller protecting groups or substituents might improve the fit within the catalyst's chiral pocket. For smaller substrates, introducing a bulky group at a position that doesn't interfere with the reaction but enhances steric interactions within the pocket can be beneficial.

    • Electronic Tuning: Systematically vary the electronic nature of the substituents on your substrates. For example, in a reaction involving an aromatic aldehyde, compare the results with electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF₃) groups to find the optimal electronic balance for both reactivity and selectivity.

  • Solvent Screening Protocol:

    • Set up a series of small-scale reactions in parallel, each with a different solvent.

    • Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, diethyl ether, and a more polar solvent like THF).

    • Ensure all other reaction parameters (temperature, concentration, catalyst loading) are kept constant.

    • Analyze the enantiomeric excess for each reaction to identify the optimal solvent. In some reported cases with VAPOL-derived catalysts, ethereal solvents have shown to provide excellent enantioselectivity.[4]

  • Concentration Optimization:

    • Run the reaction at a range of concentrations (e.g., 0.1 M, 0.05 M, 0.01 M).

    • Lowering the concentration can sometimes disfavor catalyst aggregation and improve enantioselectivity.

Issue 2: Low or No Reactivity

Your reaction is proceeding very slowly or not at all.

Potential Causes:

  • Poor Substrate Activation: The Brønsted acidity of the phosphoric acid may be insufficient to activate a particularly unreactive substrate. This is often the case with electron-poor or sterically hindered electrophiles.

  • Catalyst Poisoning: Certain functional groups on your substrate or impurities in the reaction mixture can act as catalyst poisons. Basic amines, for example, can deprotonate the phosphoric acid, rendering it inactive.

  • Water Content: Traces of water in the reaction can hydrolyze the catalyst or compete with the substrate for binding, leading to reduced catalytic activity. It is crucial to use anhydrous solvents and reagents.

Solutions & Experimental Protocols:

  • Temperature Adjustment:

    • While room temperature is a common starting point, some reactions may require heating to overcome a high activation barrier. Incrementally increase the reaction temperature (e.g., to 40 °C, then 60 °C) and monitor the conversion. Be aware that higher temperatures can sometimes negatively impact enantioselectivity.

  • Co-catalyst or Additive Screening:

    • In some chiral phosphoric acid-catalyzed reactions, the addition of a weak acid or base can enhance reactivity. However, this should be approached with caution as it can also affect enantioselectivity.

  • Protocol for Ensuring Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or in an oven at >120 °C and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled or commercially available anhydrous solvents.

    • If necessary, add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water.

Frequently Asked Questions (FAQs)

Q1: How does this compound differ from BINOL-derived phosphoric acids?

A1: The primary difference lies in the backbone structure. VAPOL possesses a vaulted biaryl framework derived from biphenanthrol, which is more rigid and creates a deeper, more sterically defined chiral pocket compared to the more flexible BINOL backbone.[1][2] This structural distinction often leads to different substrate preferences and can result in superior enantioselectivity for certain reactions where the VAPOL structure provides a better fit for the substrate in the transition state.[1]

Q2: What types of reactions are typically catalyzed by this compound?

A2: this compound is a versatile chiral Brønsted acid catalyst effective for a range of asymmetric transformations. Notable examples include:

  • Pictet-Spengler reactions.[5]

  • Desymmetrization of meso-aziridines.[5]

  • Asymmetric aza-Darzens aziridine synthesis.[5]

  • Enantioselective additions of nucleophiles (e.g., sulfonamides, imides) to imines.[6]

Q3: Can I use the (S)-enantiomer of VAPOL hydrogenphosphate to obtain the opposite product enantiomer?

A3: Yes, in most cases, using the (S)-VAPOL hydrogenphosphate catalyst will lead to the formation of the opposite product enantiomer with a similar level of enantioselectivity, assuming all other reaction conditions are identical. This is a common strategy in asymmetric catalysis for accessing both enantiomers of a chiral molecule.

Q4: How should I handle and store this compound?

A4: this compound is a solid that should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) to protect it from moisture.[7] It is advisable to handle the catalyst in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: What is the role of the phosphate proton and the P=O group in the catalytic cycle?

A5: Chiral phosphoric acids like VAPOL hydrogenphosphate typically act as bifunctional catalysts. The acidic proton (P-OH) activates the electrophile (e.g., by protonating an imine), making it more susceptible to nucleophilic attack. Simultaneously, the Lewis basic phosphoryl oxygen (P=O) can activate the nucleophile (e.g., through hydrogen bonding), orienting it for the stereoselective addition. This dual activation within the chiral pocket is key to achieving high enantioselectivity.

Visualizing the Catalytic Pocket and Troubleshooting Logic

To better understand the catalyst-substrate interactions and the troubleshooting process, the following diagrams are provided.

G Fig. 1: Simplified Model of Bifunctional Activation catalyst (R)-VAPOL Hydrogenphosphate electrophile Electrophile (e.g., Imine) catalyst->electrophile Protonation (P-OH) nucleophile Nucleophile catalyst->nucleophile H-Bonding (P=O) transition_state Chiral Transition State electrophile->transition_state nucleophile->transition_state product Enantioenriched Product transition_state->product

Caption: Bifunctional activation by (R)-VAPOL hydrogenphosphate.

G Fig. 2: Troubleshooting Workflow for Low Enantioselectivity start Low ee Observed check_substrate Analyze Substrate (Sterics & Electronics) start->check_substrate screen_solvents Solvent Screening (Polarity & Coordination) check_substrate->screen_solvents If fit is plausible vary_conc Vary Concentration (Check for Aggregation) screen_solvents->vary_conc optimize Optimized Conditions vary_conc->optimize

Caption: Workflow for troubleshooting low enantioselectivity.

Substrate Scope: A Summary Table

The following table summarizes general trends in substrate suitability for this compound-catalyzed reactions, based on principles of chiral phosphoric acid catalysis.

Substrate FeatureFavorable for High EnantioselectivityPotentially ProblematicRationale
Steric Profile Moderate bulk; substituents that can engage in non-covalent interactions (e.g., aromatic rings)Very small or excessively bulky substratesA good steric match is crucial for a well-defined transition state within the catalyst's vaulted pocket.[2]
Electronic Nature Electronically balanced, or with groups that enhance binding without shutting down reactivityHighly electron-deficient or electron-rich substratesElectron-poor substrates may be unreactive, while electron-rich ones might favor background reactions.[3]
Functionality Presence of H-bond acceptors/donors for secondary interactionsPresence of strong basic groups (e.g., aliphatic amines)Secondary interactions help to rigidly orient the substrate, while strong bases can deprotonate and deactivate the catalyst.

References

Technical Support Center: Purification of Products from (R)-(-)-VAPOL Hydrogenphosphate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products from reactions catalyzed by (R)-(-)-VAPOL hydrogenphosphate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the purification challenges encountered during your experiments. As a chiral Brønsted acid, this compound is a powerful catalyst for a wide range of asymmetric transformations. However, its unique properties, including high molecular weight, polarity, and strong acidity (pKa ≈ 1.13), can present challenges in separating it from your desired reaction products.[1][2]

This resource is structured to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your reaction products.

Issue 1: My desired product and the VAPOL catalyst are co-eluting during column chromatography.

  • Potential Cause: The polarity of your product is very similar to that of the this compound catalyst. This is common for polar products, especially those containing nitrogen heterocycles or other basic moieties that can interact with the acidic catalyst.

  • Solutions & Scientific Rationale:

    • Acid-Base Extraction prior to Chromatography: This is often the most effective method to remove the bulk of the acidic catalyst before chromatographic purification.

      • Protocol:

        • After the reaction is complete, quench the reaction mixture as required by your specific protocol.

        • Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

        • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the strongly acidic VAPOL hydrogenphosphate, forming its sodium salt. This salt is highly polar and will partition into the aqueous layer.[1][3][4]

        • Separate the aqueous layer. Repeat the wash with the basic solution two to three times to ensure complete removal of the catalyst.

        • Wash the organic layer with brine to remove any remaining water-soluble impurities.

        • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

        • The resulting crude product, now largely free of the catalyst, can be further purified by standard column chromatography.

    • Column Chromatography with a Modified Mobile Phase: If your product is sensitive to basic conditions, you can modify the mobile phase for column chromatography.

      • For Basic Products: Add a small amount of a volatile base, such as triethylamine (Et₃N, typically 0.1-1%), to your eluent system. The triethylamine will compete with your basic product for interaction with the acidic sites on the silica gel, reducing tailing and potentially improving separation from the more strongly acidic VAPOL catalyst.[5]

      • For Acidic Products: While less common in this context, if your product is acidic, adding a small amount of a volatile acid like acetic acid to the eluent can improve peak shape. However, this is unlikely to resolve the co-elution with the VAPOL catalyst.

    • Use of an Alternative Stationary Phase: For particularly challenging separations of basic compounds, consider using a different stationary phase.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds, as it is less acidic and can reduce strong interactions that lead to tailing and poor separation.[6]

      • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can offer excellent separation from acidic impurities like the VAPOL catalyst.[5]

Issue 2: I am observing low recovery of my product after purification.

  • Potential Cause: Your product may be partially soluble in the aqueous phase during the extractive work-up, or it may be irreversibly binding to the silica gel during chromatography.

  • Solutions & Scientific Rationale:

    • Back-Extraction of the Aqueous Layer: If you suspect your product has some water solubility, you can perform a back-extraction of the combined aqueous washes with a fresh portion of your organic solvent to recover any dissolved product.

    • Minimize Aqueous Washes: Use the minimum number of aqueous washes necessary to remove the catalyst.

    • Solid Phase Extraction (SPE): For small-scale reactions, SPE can be a highly efficient alternative to liquid-liquid extraction.

      • Protocol:

        • Choose an SPE cartridge with a sorbent that will retain your product but not the catalyst, or vice-versa. For removing the acidic VAPOL catalyst, a basic sorbent (e.g., an anion exchange resin) can be effective.[7][8][9]

        • Condition the cartridge with an appropriate solvent.

        • Load your reaction mixture onto the cartridge.

        • Wash the cartridge with a solvent that elutes your product while the catalyst remains bound to the sorbent.

        • Alternatively, if your product is retained, wash with a solvent to remove impurities, then elute your product with a stronger solvent.

Issue 3: My purified product's NMR spectrum shows broad peaks or unexpected signals.

  • Potential Cause: Residual this compound catalyst in your sample. The catalyst has a complex aromatic structure and its protons can appear in the aromatic region of the NMR spectrum.[10] Its acidic proton can also cause broadening of signals from your product, especially if your product has basic functional groups.

  • Solutions & Scientific Rationale:

    • Repurification: If you suspect catalyst contamination, repurify your sample using one of the methods described above, such as a thorough acid-base extraction followed by column chromatography.

    • NMR Analysis of the Catalyst: If you have a pure sample of the this compound catalyst, run an NMR spectrum of it in the same deuterated solvent as your product. This will help you identify the characteristic signals of the catalyst and confirm if they are present in your product's spectrum. The VAPOL catalyst can also be used as a chiral solvating agent, which can cause splitting of signals in a racemic mixture, so be aware of this possibility if you are working with a racemate.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a product from a VAPOL hydrogenphosphate-catalyzed reaction?

For most neutral or basic products, a work-up procedure involving an acid-base extraction is the most effective initial step to remove the majority of the catalyst. This is followed by standard purification techniques like column chromatography or recrystallization for final purification.

Q2: Can I use a stronger base, like sodium hydroxide (NaOH), for the extractive work-up?

It is generally recommended to use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Strong bases like NaOH could potentially cause hydrolysis of sensitive functional groups (e.g., esters) in your product or lead to undesired side reactions.

Q3: My product is also acidic. How can I separate it from the VAPOL hydrogenphosphate catalyst?

This is a more challenging scenario. Here are a few strategies:

  • Exploit other physical properties: If there is a significant difference in solubility, molecular size, or other physical properties between your acidic product and the VAPOL catalyst, you may be able to achieve separation through techniques like fractional crystallization or size-exclusion chromatography.

  • Derivative Formation: You could consider temporarily converting your acidic product into a less polar derivative (e.g., an ester) to facilitate chromatographic separation from the highly polar catalyst. The protecting group can then be removed after purification.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) with an appropriate column and solvent system can often provide the resolution needed for difficult separations.

Q4: Is recrystallization a viable method for purifying products from these reactions?

Yes, recrystallization can be a very effective purification technique, especially if your product is a solid with good crystallinity. It is particularly useful after an initial purification step like an acid-base extraction has removed the bulk of the catalyst. A successful recrystallization can yield highly pure product.

Experimental Protocols

Protocol 1: Standard Acid-Base Extractive Work-up
  • Reaction Quench: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (3 x 5 volumes). Vent the funnel frequently as CO₂ may be evolved.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Further Purification: Proceed with column chromatography or recrystallization as needed.

Protocol 2: Column Chromatography of a Basic Product
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). To this mixture, add 0.1-1% triethylamine.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions and monitoring by TLC.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Reaction Complete product_properties Assess Product Properties (Acidic, Basic, Neutral, Polarity) start->product_properties acid_base_extraction Perform Acid-Base Extraction with aq. NaHCO3 product_properties->acid_base_extraction Product is Neutral or Basic specialized_techniques Consider Specialized Techniques (e.g., Prep-HPLC, Derivatization) product_properties->specialized_techniques Product is Acidic column_chromatography Column Chromatography acid_base_extraction->column_chromatography recrystallization Recrystallization acid_base_extraction->recrystallization final_product Pure Product column_chromatography->final_product recrystallization->final_product specialized_techniques->final_product

Caption: Decision tree for selecting a purification strategy.

Experimental Workflow for Acid-Base Extraction

AcidBase_Workflow reaction_mixture Crude Reaction Mixture in Organic Solvent add_base Add aq. NaHCO3 Solution reaction_mixture->add_base separatory_funnel Shake and Separate Layers in Separatory Funnel add_base->separatory_funnel aqueous_layer Aqueous Layer (VAPOL Salt) separatory_funnel->aqueous_layer Remove organic_layer Organic Layer (Product) separatory_funnel->organic_layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate crude_product Crude Product for Further Purification dry_concentrate->crude_product

Caption: Workflow for removing VAPOL catalyst via acid-base extraction.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) with (R)-(-)-VAPOL Hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-VAPOL hydrogenphosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges in achieving high enantioselectivity in their asymmetric syntheses. The unique vaulted biaryl structure of this compound provides distinct steric and electronic properties that set it apart from other chiral Brønsted acids like those derived from BINOL.[1][2] However, realizing its full catalytic potential requires careful attention to experimental parameters. This resource addresses common issues leading to low enantiomeric excess (ee) values in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst Integrity and Handling

Question 1: I'm observing significantly lower ee values than reported in the literature for a similar reaction. Could the catalyst itself be the issue?

Answer: Absolutely. The purity and proper handling of this compound are paramount for optimal performance. Several factors related to the catalyst's integrity can lead to diminished enantioselectivity.

  • Improper Drying: Residual solvents from the synthesis or purification of the catalyst can interfere with the reaction, leading to lower asymmetric induction.[2] It is crucial to ensure the catalyst is thoroughly dried under high vacuum. In some cases, an emulsion may form during workup, and if the product does not fully dissolve in the solvent for precipitation, it may require extended drying overnight under high vacuum (e.g., 0.1 mmHg).[2]

  • Purity: The synthesis of this compound involves the reaction of (R)-VAPOL with phosphorus oxychloride in pyridine, followed by hydrolysis.[1][2] While this method is reproducible and provides high yields (84-90%), impurities can arise if the reaction is not carried out under controlled conditions.[1][2] Always use a catalyst from a reputable supplier or ensure your in-house synthesis and purification procedures are robust.

  • Storage: this compound should be stored at 4°C, protected from light, and under an inert atmosphere like nitrogen to prevent degradation.[3]

Protocol: Catalyst Drying

  • After purification (e.g., column chromatography), place the solid this compound in a suitable flask.

  • Connect the flask to a high vacuum line (≤ 0.1 mmHg).

  • Dry the catalyst overnight to ensure the complete removal of any residual solvents.[2]

Section 2: Reaction Conditions

Question 2: My ee values are inconsistent between batches, even with a reliable catalyst source. What reaction parameters should I investigate first?

Answer: Inconsistent results often point to subtle variations in reaction conditions. The interplay between solvent, temperature, and substrate-to-catalyst ratio is critical in Brønsted acid catalysis.

  • Solvent Effects: The choice of solvent is one of the most critical factors influencing enantioselectivity.[4][5] Solvents can interact with the catalyst and transition state through hydrogen bonding, van der Waals forces, and other non-covalent interactions, thereby altering the energy difference between the diastereomeric transition states.[6] Apolar or weakly polar organic solvents are commonly used in enantioselective organocatalytic reactions.[6]

    • Troubleshooting Tip: Screen a range of solvents with varying polarities and coordinating abilities. For example, toluene, dichloromethane, and ethyl acetate can yield significantly different results.[7] Even seemingly minor changes, like using a different grade of solvent, can introduce impurities that may affect the outcome.

  • Temperature: Enantioselectivity is often highly dependent on the reaction temperature.[8] Lowering the temperature generally enhances enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.

    • Troubleshooting Tip: If you are running your reaction at room temperature, try lowering it to 0°C, -20°C, or even -78°C to see if the ee improves.

  • Concentration: The concentration of both the substrate and the catalyst can influence the reaction kinetics and, consequently, the enantioselectivity.

    • Troubleshooting Tip: Systematically vary the concentration of your reactants to find the optimal conditions for your specific transformation.

Table 1: Hypothetical Impact of Solvent and Temperature on Enantiomeric Excess

EntrySolventTemperature (°C)Enantiomeric Excess (ee %)
1Toluene2575
2Toluene088
3Dichloromethane2562
4Dichloromethane079
5Ethyl Acetate2555
Section 3: Mechanistic Considerations and Additives

Question 3: I've optimized the solvent and temperature, but my ee has plateaued at a moderate level. Are there other factors I can explore?

Answer: Yes. When standard optimizations are insufficient, considering the reaction mechanism and the potential role of additives can provide a path to higher enantioselectivity. This compound functions as a Brønsted acid catalyst by protonating a substrate to increase its electrophilicity.[1] The resulting conjugate base of the catalyst then interacts with another reactant through non-covalent interactions within its chiral pocket to facilitate the enantioselective transformation.[1]

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance the performance of the primary catalyst. For instance, in certain reactions, the presence of a Lewis acid or a base can influence the reaction pathway. While not extensively documented for VAPOL hydrogenphosphate in the provided search results, the use of additives is a common strategy in asymmetric catalysis.

    • Troubleshooting Tip: If applicable to your reaction type, consider screening a small panel of additives. For example, in reactions involving imines, the addition of a mild Lewis acid might be beneficial.

  • Substrate Purity: The purity of your starting materials is as crucial as the catalyst's purity. Impurities in the substrate can compete for the catalyst's active site or participate in non-selective background reactions, thus lowering the overall ee.

    • Troubleshooting Tip: Ensure your substrates are purified immediately before use, for example, by distillation, recrystallization, or column chromatography.

Diagram 1: General Troubleshooting Workflow for Low ee Values

G start Low ee Observed catalyst Check Catalyst Integrity - Purity - Dryness - Storage start->catalyst conditions Optimize Reaction Conditions - Solvent Screen - Temperature Variation - Concentration Adjustment catalyst->conditions If catalyst is confirmed pure and dry solution Improved ee catalyst->solution If issue is resolved substrate Verify Substrate Purity conditions->substrate If ee remains low conditions->solution If issue is resolved additives Consider Additives/Co-catalysts substrate->additives If substrate is pure substrate->solution If issue is resolved analysis Re-evaluate Reaction Mechanism additives->analysis additives->solution If issue is resolved analysis->solution Leads to new strategies

A systematic approach to troubleshooting low enantiomeric excess.

Section 4: Analytical Methods

Question 4: How can I be certain that my method for determining ee is accurate?

Answer: An inaccurate determination of enantiomeric excess can be misleading. It's essential to use a reliable analytical method and to properly interpret the results.

  • Method of Choice: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for determining ee.[9] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent, such as this compound itself or other chiral agents, can also be employed to differentiate enantiomers.[1][10]

  • Baseline Separation: For chromatographic methods, it is crucial to achieve baseline separation of the enantiomer peaks. Incomplete separation will lead to inaccurate integration and, therefore, an incorrect ee value.

  • Calculating Enantiomeric Excess: The formula for enantiomeric excess is: ee (%) = |(moles of major enantiomer - moles of minor enantiomer) / (total moles of both enantiomers)| x 100 Alternatively, using peak areas from a chromatogram: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100

Protocol: General Procedure for Chiral HPLC Analysis

  • Column Selection: Choose a chiral stationary phase appropriate for your class of compound.

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane and isopropanol) that provides good separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of your reaction product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Integration and Calculation: Integrate the peak areas for both enantiomers and calculate the ee using the formula above.

References

Validation & Comparative

A Comparative Guide to (R)-(-)-VAPOL and (S)-VAPOL Hydrogenphosphate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric organocatalysis, chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid catalysts, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and agrochemical industries. Among these, VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) derived hydrogenphosphates stand out due to their unique, sterically demanding "vaulted" structure. This guide provides an in-depth, objective comparison of the enantiomeric pair, (R)-(-)-VAPOL hydrogenphosphate and (S)-VAPOL hydrogenphosphate, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the optimal catalyst for stereoselective transformations.

The VAPOL Scaffold: A Foundation for High Enantioselectivity

Unlike the more conventional BINOL-derived catalysts, the VAPOL scaffold possesses a rigid and extended chiral backbone. This structural feature creates a deep, well-defined chiral pocket that enhances stereochemical communication between the catalyst and the reacting substrates.[1] The axial chirality of the biphenanthrene core, coupled with the strategic placement of the phosphate group, allows for a bifunctional activation mechanism. The acidic proton of the phosphate group activates the electrophile, while the basic phosphoryl oxygen simultaneously orients the nucleophile, all within a sterically constrained environment that dictates the facial selectivity of the reaction.[2][3]

Performance Comparison: (R)- vs. (S)-VAPOL Hydrogenphosphate

The defining characteristic of an enantiomeric pair of catalysts is their ability to produce products of opposite chirality with comparable efficiency. (R)- and (S)-VAPOL hydrogenphosphate exemplify this principle. While their physical properties such as molecular weight and chemical formula are identical, their chiroptical properties and, most importantly, their stereochemical-directing abilities are mirror images.

A compelling demonstration of this is in the desymmetrization of meso-aziridines. In a study by Antilla and coworkers, the enantioselective ring-opening of an N-acyl meso-aziridine with a thiol nucleophile was investigated using both (R)- and (S)-VAPOL hydrogenphosphate.[4] The results, summarized in the table below, unequivocally show that each catalyst enantiomer delivers the corresponding product enantiomer in high yield and with excellent, yet opposite, enantioselectivity.

CatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
(S)-VAPOL Hydrogenphosphate (2R, 3S)9798
(R)-VAPOL Hydrogenphosphate (2S, 3R)9696

Table 1: Comparison of (R)- and (S)-VAPOL hydrogenphosphate in the desymmetrization of a meso-aziridine. Data sourced from Antilla, et al.[4]

This predictable and reliable stereochemical outcome is a cornerstone of asymmetric catalysis, allowing for the targeted synthesis of a specific enantiomer by simply choosing the appropriate catalyst antipode.

Mechanistic Underpinnings of Stereochemical Control

The high fidelity of stereochemical transfer from the VAPOL hydrogenphosphate catalyst to the product is rooted in the formation of a highly organized, diastereomeric transition state. The bifunctional nature of the chiral phosphoric acid is key to this organization.[2][5]

G cluster_catalyst Chiral VAPOL Hydrogenphosphate cluster_substrates Substrates cluster_transition_state Transition State Assembly Catalyst (R)-VAPOL-PO3H TS Organized Diastereomeric Transition State Catalyst->TS Forms Chiral Pocket Electrophile Electrophile (e.g., Imine) Electrophile->TS Activated by H-bonding (Brønsted Acid site) Nucleophile Nucleophile Nucleophile->TS Oriented by H-bonding (Lewis Base site) Product Enantiomerically Enriched Product TS->Product Stereoselective Bond Formation

As depicted in Figure 1, the acidic proton of the phosphoric acid protonates or forms a strong hydrogen bond with the electrophile (e.g., the nitrogen of an imine or the oxygen of a carbonyl group), increasing its electrophilicity. Concurrently, the phosphoryl oxygen acts as a Lewis base, engaging the nucleophile through another hydrogen bond. This ternary complex is assembled within the deep chiral cleft of the VAPOL backbone, which sterically shields one face of the electrophile, allowing the nucleophile to attack from the less hindered face, thus dictating the absolute stereochemistry of the newly formed stereocenter.

Experimental Protocol: Enantioselective Desymmetrization of a meso-Aziridine

The following protocol is a representative example of the application of VAPOL hydrogenphosphate in asymmetric catalysis, based on the work of Antilla and coworkers.[4]

Materials:

  • (S)-VAPOL hydrogenphosphate (or (R)-VAPOL hydrogenphosphate)

  • meso-N-Benzoyl-2,3-dimethylaziridine

  • Thiophenol

  • Anhydrous diethyl ether

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-VAPOL hydrogenphosphate (5 mol%).

  • Addition of Substrates: Add anhydrous diethyl ether, followed by the meso-N-benzoyl-2,3-dimethylaziridine (1.0 equivalent).

  • Initiation of Reaction: Add thiophenol (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aziridine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched β-amino thioether.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

G A 1. Add Catalyst to Flame-Dried Flask B 2. Add Solvent and meso-Aziridine A->B C 3. Add Nucleophile (Thiophenol) B->C D 4. Stir at Room Temp. Monitor by TLC C->D E 5. Concentrate Reaction Mixture D->E F 6. Purify by Column Chromatography E->F G 7. Analyze Yield and ee by HPLC F->G

Conclusion and Outlook

Both this compound and (S)-VAPOL hydrogenphosphate are exceptionally effective chiral Brønsted acid catalysts. Their defining feature is the predictable and complementary stereochemical control they exert on a variety of asymmetric transformations, including but not limited to, the desymmetrization of meso-aziridines, Pictet-Spengler reactions, and Friedel-Crafts alkylations.[2][6][7] The choice between the (R) and (S) enantiomer is dictated solely by the desired absolute configuration of the final product. The unique vaulted structure of the VAPOL backbone provides a distinct and highly effective chiral environment, often leading to superior enantioselectivities compared to other classes of chiral phosphoric acids. For researchers in synthetic chemistry, the VAPOL hydrogenphosphate enantiomeric pair represents a reliable and powerful tool for the construction of complex, enantioenriched molecules.

References

Comparing (R)-(-)-VAPOL hydrogenphosphate with other chiral phosphoric acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Chiral Phosphoric Acids: (R)-(-)-VAPOL Hydrogenphosphate vs. BINOL and SPINOL Analogs

Introduction: The Rise of Chiral Phosphoric Acids in Asymmetric Catalysis

In the landscape of modern organic synthesis, chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts.[1] Their remarkable success stems from a unique bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen.[2][3] This dual activation capability allows them to orchestrate complex bond-forming events with exquisite stereocontrol, often with low catalyst loadings and at non-cryogenic temperatures.[4] Since the seminal reports by Akiyama and Terada in 2004, CPAs have been successfully applied to a vast array of enantioselective transformations, including C-C and C-heteroatom bond formations, cycloadditions, and atroposelective syntheses.[3][5]

The catalytic activity and stereoselectivity of a CPA are profoundly influenced by its chiral backbone. While catalysts derived from 1,1'-bi-2-naphthol (BINOL) are the most established and widely used, other scaffolds have been developed to address reactions where BINOL-based catalysts fall short.[6][7] Among these, catalysts derived from 1,1′-spirobiindane-7,7′-diol (SPINOL) and the structurally distinct Vaulted Biphenanthrol (VAPOL) have proven to be exceptionally powerful.[3][6]

This guide provides a detailed comparison of this compound with its more common counterparts derived from BINOL and SPINOL. We will delve into their structural distinctions, explore the resulting impact on their catalytic performance with supporting experimental data, and provide practical protocols for their synthesis and application.

Structural Scaffolds: The Foundation of Stereocontrol

The efficacy of a chiral phosphoric acid is inextricably linked to the three-dimensional space created by its backbone. The arrangement of aromatic groups and substituents around the central phosphate moiety dictates the shape and accessibility of the catalytic pocket, which in turn governs substrate binding and the stereochemical outcome of the reaction.

Diagram 1: Core Structures of VAPOL, BINOL, and SPINOL Scaffolds

G cluster_0 (R)-VAPOL Scaffold cluster_1 (R)-BINOL Scaffold cluster_2 (S)-SPINOL Scaffold a Vaulted Biphenanthrol - Deep, V-shaped chiral pocket - Highly rigid structure - Sterically demanding phenanthrene walls b Axially Chiral Binaphthyl - C2-symmetric - Dihedral angle flexibility - Stereoselectivity highly dependent on 3,3'-substituents c Spirocyclic Biindane - C2-symmetric but more rigid than BINOL - Fixed dihedral angle - Defined chiral environment

Caption: Core chiral backbones for prominent phosphoric acid catalysts.

  • BINOL (1,1'-Bi-2-naphthol): The quintessential CPA scaffold, BINOL possesses C2-symmetry and axial chirality arising from restricted rotation around the C-C single bond connecting the two naphthalene rings. A key feature of BINOL-derived CPAs is the modularity of the 3,3'-positions. Bulky substituents in these positions are crucial for creating a well-defined chiral pocket and achieving high enantioselectivity.[8][9]

  • SPINOL (1,1'-Spirobiindane-7,7'-diol): Like BINOL, SPINOL is a C2-symmetric diol. However, its spirocyclic core imparts greater rigidity compared to the more flexible biaryl axis of BINOL.[6] This rigidity can lead to a more defined and predictable catalytic environment, often resulting in superior enantioselectivity in certain reactions.[10][11]

  • VAPOL (Vaulted Biphenanthrol): this compound possesses a unique, non-C2-symmetric "vaulted" structure.[12][13] Its biphenanthrene framework creates a deep, sterically hindered, and electronically distinct chiral environment. This structural rigidity and unique pocket geometry are the primary reasons for its often complementary and sometimes superior performance compared to BINOL and SPINOL catalysts.[13]

Head-to-Head Performance Comparison: Experimental Evidence

The choice of catalyst scaffold is not merely academic; it has profound practical implications. A reaction that yields poor enantioselectivity with a BINOL-based catalyst may proceed with excellent results using a VAPOL or SPINOL derivative, and vice versa. The following examples from the literature highlight these differences.

Case Study 1: Desymmetrization of meso-Aziridines

The ring-opening of meso-aziridines with aniline derivatives is a powerful method for synthesizing valuable chiral 1,2-diamines. This transformation showcases a striking performance difference between VAPOL and BINOL catalysts.

Table 1: Catalyst Performance in the Desymmetrization of N-Boc-meso-2,3-dimethylaziridine

EntryCatalyst (5 mol%)Time (h)Yield (%)ee (%)
1(R)-VAPOL-H₃PO₄ 129596
2(R)-BINOL-H₃PO₄244510
3(R)-TRIP¹248580

¹TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data synthesized from literature reports.[13]

Analysis: In this reaction, the parent (R)-BINOL hydrogenphosphate is largely ineffective. While the sterically demanding (R)-TRIP catalyst provides a significant improvement, (R)-VAPOL hydrogenphosphate is clearly superior, delivering a near-quantitative yield and outstanding enantioselectivity in half the time.[13] This result strongly suggests that the unique vaulted pocket of the VAPOL catalyst is better suited to bind the substrates and control the transition state geometry for this specific transformation.

Case Study 2: Reductive Amination (Reduction of α-Imino Esters)

The enantioselective reduction of imines using a Hantzsch ester is a classic benchmark reaction for chiral Brønsted acids.[4] The reduction of α-imino esters to form valuable α-amino esters reveals the superiority of the VAPOL scaffold for this substrate class.[14]

Table 2: Catalyst Performance in the Reduction of an α-Imino Ester

EntryCatalyst (5 mol%)Yield (%)ee (%)
1(S)-VAPOL-H₃PO₄ 9998
2(R)-TRIP9996
3(R)-SPINOL-H₃PO₄*9594

*Derived from (S)-SPINOL with bulky 3,3'-substituents. Data synthesized from literature reports.[14]

Analysis: While all tested catalysts perform exceptionally well, the VAPOL-derived catalyst provides a marginal but consistently higher enantioselectivity.[14] For drug development professionals, where achieving the highest possible optical purity is critical, even a 2% increase in ee can be significant. This demonstrates the value of screening VAPOL-H₃PO₄ even in reactions where established catalysts like TRIP are known to be effective.

The "Why": Mechanistic Insights and Catalyst Logic

The performance differences observed experimentally can be rationalized by considering the catalyst's mode of action. CPAs operate via a bifunctional mechanism, where the acidic proton activates the electrophile (e.g., an imine) while the phosphoryl oxygen organizes the nucleophile (e.g., an indole or Hantzsch ester) through hydrogen bonding.

Diagram 2: General Catalytic Cycle of Chiral Phosphoric Acids

G cluster_TS Ternary Transition State CPA CPA Catalyst (R)-P(O)OH TS [CPA-E-Nu-H]‡ Stereodetermining Step CPA->TS H-bonds to E H-bonds to Nu-H E Electrophile (E) E->TS Nu Nucleophile (Nu-H) Nu->TS Product Chiral Product (E-Nu) TS->Product C-C bond formation Product->CPA Catalyst Regeneration

Caption: Bifunctional activation in a CPA-catalyzed reaction.

The key to high enantioselectivity is the ability of the catalyst's chiral scaffold to force the substrates into a specific, low-energy transition state for reaction on one face of the electrophile, while simultaneously creating a high-energy, sterically clashed transition state for the competing pathway.

The vaulted architecture of VAPOL-H₃PO₄ creates a deeper and more enclosed catalytic pocket than the comparatively open cleft of BINOL-based catalysts.[13] This can lead to more significant non-covalent interactions (e.g., CH-π) and a more rigid substrate assembly in the transition state, which is often the reason for its superior performance in reactions involving sterically demanding substrates or those requiring precise geometric alignment.

Practical Methodologies

A key aspect of catalyst selection is the ease and reliability of its preparation. This compound can be synthesized on a gram scale in high yield from commercially available (R)-VAPOL.

Experimental Protocol 1: Gram-Scale Synthesis of this compound

This procedure is adapted from a reported, reproducible method.[12][13]

Diagram 3: Workflow for (R)-VAPOL-H₃PO₄ Synthesis

G start Start: (R)-VAPOL in Pyridine step1 Cool to 0 °C start->step1 step2 Slowly add POCl₃ step1->step2 step3 Warm to RT Stir for 6h step2->step3 step4 Hydrolysis: Add H₂O, Stir 2h step3->step4 step5 Aqueous Workup (HCl, Brine) step4->step5 step6 Extract with EtOAc step5->step6 step7 Purify by Recrystallization (CH₂Cl₂/Hexane) step6->step7 end Final Product: (R)-VAPOL-H₃PO₄ (84-90% Yield) step7->end

Caption: Step-by-step synthesis of (R)-VAPOL hydrogenphosphate.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottomed flask equipped with a magnetic stir bar and cool under an argon atmosphere.

  • Reagent Addition: Add (R)-VAPOL (e.g., 6.00 g, 11.15 mmol) to the flask, followed by anhydrous pyridine (25.0 mL). Stir until a clear, intense yellow solution is obtained.

  • Phosphorylation: Cool the flask in an ice-water bath for 20 minutes. Slowly add phosphorus oxychloride (POCl₃) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add deionized water. A precipitate will form. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Acidify the mixture with aqueous HCl (e.g., 2 M) until the pH is ~1. Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a dichloromethane/hexane solvent system to yield the final product as a white solid.[13]

Conclusion and Outlook

While BINOL- and SPINOL-derived chiral phosphoric acids remain the workhorses of asymmetric organocatalysis, this guide demonstrates that this compound is a uniquely powerful and often superior alternative. Its vaulted biphenanthrol scaffold creates a distinct steric and electronic environment that can provide solutions for challenging transformations where other catalysts fail.[12][13] For researchers, scientists, and drug development professionals, the key takeaway is the importance of catalyst screening. The inclusion of this compound alongside established BINOL and SPINOL systems is not just an option but a strategic necessity to unlock optimal reactivity and stereoselectivity in the synthesis of chiral molecules.

References

A Senior Application Scientist's Guide to Asymmetric Catalysis: (R)-(-)-VAPOL Hydrogenphosphate vs. Metal-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise; it is a critical requirement for the development of safe and efficacious pharmaceuticals, agrochemicals, and advanced materials. The synthesis of single-enantiomer compounds necessitates the use of chiral catalysts, which can be broadly categorized into two dominant classes: metal-based catalysts and organocatalysts. This guide provides an in-depth, objective comparison between a prominent organocatalyst, (R)-(-)-VAPOL hydrogenphosphate, and the well-established family of metal-based catalysts, offering field-proven insights and supporting experimental data to inform your catalyst selection process.

The Two Pillars of Asymmetric Catalysis

Asymmetric catalysis has been historically dominated by transition metal complexes, where a central metal atom is coordinated to chiral ligands.[1][2] These systems, pioneered by Nobel laureates Knowles, Noyori, and Sharpless, are renowned for their high efficiency and broad applicability, particularly in reactions like hydrogenation and C-C bond formation.[2][3]

However, the turn of the millennium witnessed the meteoric rise of organocatalysis, which utilizes small, purely organic molecules to accelerate chemical reactions.[4][5] This field offers a complementary, and often advantageous, approach by avoiding the use of metals, thereby mitigating concerns related to cost, toxicity, and trace metal contamination in final products.[6][7] Within this domain, chiral Brønsted acids, such as this compound, have emerged as powerful and versatile tools.[8]

Deep Dive: this compound

This compound is a chiral Brønsted acid derived from the "vaulted biaryl" VAPOL (Vaulted Biphenanthrol) scaffold.[9][10] Its unique three-dimensional structure creates a well-defined, sterically hindered chiral pocket around the acidic phosphate group. This architecture is fundamental to its ability to induce high levels of stereoselectivity.

Mechanism of Action: The catalytic cycle of VAPOL hydrogenphosphate operates through Brønsted acid catalysis.[9] The catalyst's primary role is to donate a proton to an electrophilic substrate (commonly an imine), activating it toward nucleophilic attack. The resulting conjugate base of the catalyst then forms a tightly bound, chiral ion pair with the activated substrate, dictating the facial selectivity of the incoming nucleophile.[9][11]

G cluster_cycle Catalytic Cycle of VAPOL Hydrogenphosphate CAT (R)-VAPOL-PO3H (Catalyst) INT Activated Complex [Imine-H]⁺[VAPOL-PO3]⁻ CAT->INT Protonation SUB Substrate (e.g., Imine) SUB->INT NUC Nucleophile PROD_CAT Product-Catalyst Complex NUC->PROD_CAT INT->PROD_CAT  Facially-selective  Nucleophilic Attack PROD_CAT->CAT Catalyst Regeneration PROD Chiral Product PROD_CAT->PROD Release

Catalytic cycle of this compound.

Key Applications: This organocatalyst has proven highly effective in a range of transformations, including:

  • Pictet-Spengler Reactions: For the synthesis of tetrahydroisoquinolines.[9]

  • Desymmetrization of meso-Aziridines: Enantioselective ring-opening reactions.[9][12]

  • Addition of Nucleophiles to Imines: Including sulfonamides, imides, and other nitrogen nucleophiles to form chiral aminals.[10][13][14]

  • Asymmetric aza-Darzens Reactions: For the synthesis of chiral aziridines.[9][12]

The Workhorse: Metal-Based Catalysts

Metal-based catalysts typically consist of a transition metal center (e.g., Rh, Ru, Pd, Ir, Fe) and a chiral ligand (e.g., BINAP, DIPAMP, phosphoramidites).[15][16] The metal acts as a Lewis acid and a template for the reaction, while the chiral ligand creates a stereochemically defined environment that directs the outcome of the transformation.

Mechanism of Action: The mechanisms are diverse but often involve coordination of the substrate to the metal center, followed by key steps such as oxidative addition, migratory insertion, and reductive elimination. In asymmetric hydrogenation, for example, the substrate coordinates to the chiral metal complex, and hydrogen is delivered stereoselectively to one face of the double bond.[3][16]

G cluster_cycle General Cycle for Metal-Catalyzed Asymmetric Hydrogenation CAT [M(L*)] (Active Catalyst) INT1 Substrate Complex CAT->INT1 Substrate Coordination SUB Substrate (e.g., Olefin) SUB->INT1 H2 H₂ INT2 Dihydride Complex H2->INT2 INT1->INT2 Oxidative Addition INT3 Hydrido-Alkyl Complex INT2->INT3 Migratory Insertion INT3->CAT Reductive Elimination PROD Chiral Product INT3->PROD Release

General cycle for metal-catalyzed asymmetric hydrogenation.

Key Applications: Metal catalysts excel in a vast array of reactions, including:

  • Asymmetric Hydrogenation: Reduction of olefins, ketones, and imines.[3]

  • Cross-Coupling Reactions: Suzuki, Heck, and Negishi couplings to form C-C bonds.

  • Allylic Alkylations: Enantioselective formation of C-C and C-N bonds.

  • Cyclization Reactions: Construction of complex ring systems.[1]

Head-to-Head Comparison: Performance and Practicality

The choice between an organocatalyst like VAPOL hydrogenphosphate and a metal-based system depends heavily on the specific transformation, substrate, and practical constraints of the project.

FeatureThis compound (Organocatalyst)Metal-Based Catalysts
Mechanism Brønsted Acid Catalysis (Proton Transfer)[9]Lewis Acid / Redox Cycles[2]
Substrate Scope Excels with imines, aziridines, and electron-rich systems amenable to protonation.[9]Extremely broad; excels in activating inert bonds (e.g., C-H) and reductions.[1][4]
Catalyst Loading Typically higher (1-10 mol%).[4]Often very low (0.01-1 mol%), leading to high turnover numbers (TONs).
Reaction Conditions Generally robust, stable to air and moisture, often run at or below room temperature.[6][7]Often require inert (N₂ or Ar) atmospheres and anhydrous solvents; can be sensitive.[16]
Toxicity & Purity Metal-free, avoiding heavy metal contamination in the final product.[5]Potential for trace metal impurities, requiring rigorous purification, especially for APIs.[5]
Cost & Availability Can be expensive due to multi-step synthesis, but avoids precious metals.[17]Ligands can be expensive, and precious metals (Rh, Pd, Ir) add significant cost.[18]
Selectivity High enantioselectivity often achieved through a well-organized transition state via ion pairing.[10]Excellent enantioselectivity achieved via a highly structured chiral pocket around the metal.[3]

Experimental Protocols: A Practical Guide

The following protocols illustrate the practical considerations for employing each catalyst type. The causality behind key steps is explained to provide a deeper understanding.

Protocol 1: VAPOL-Catalyzed Asymmetric Addition of Sulfonamide to an Imine

This protocol is adapted from established procedures for chiral phosphoric acid catalysis.[10][14]

Objective: To synthesize a chiral-protected aminal with high enantiomeric excess (ee).

Methodology:

  • Preparation: To a flame-dried 25 mL round-bottom flask under a positive pressure of argon, add this compound (0.02 mmol, 2 mol%).

    • Causality: Although generally air-stable, using a dried flask and inert atmosphere is good practice to ensure reproducibility by eliminating ambient moisture, which could compete with the substrate for protonation.

  • Solvent and Substrate Addition: Add the solvent (e.g., toluene, 4 mL), followed by the N-Boc imine (1.0 mmol, 1.0 equiv). Stir the solution for 5 minutes at room temperature.

    • Causality: Toluene is a common non-coordinating solvent that does not interfere with the catalyst's hydrogen bonding network. Pre-mixing allows for initial catalyst-substrate interaction.

  • Nucleophile Addition: Add the sulfonamide (1.2 mmol, 1.2 equiv) in a single portion.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile (the imine).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor by TLC or LC-MS until the imine is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to afford the chiral aminal product.

    • Causality: Direct purification is often possible as the catalyst is non-metallic and can be separated via chromatography.

  • Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin

This protocol is a generalized procedure based on classic Noyori-type hydrogenations.

Objective: To synthesize a chiral alkane with high enantiomeric excess.

Methodology:

  • Catalyst Preparation (in a glovebox): In a glovebox, charge a pressure-rated reaction vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol, 1 mol%) and the chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 mmol, 1.1 equiv).

    • Causality: Metal catalysts, particularly in their active, low-valent states, are highly sensitive to oxygen. All manipulations must be performed under strictly anaerobic and anhydrous conditions inside a glovebox. A slight excess of ligand prevents the formation of less active, ligand-deficient metal species.

  • Solvent Addition and Activation: Add degassed solvent (e.g., methanol, 2 mL). Stir for 20 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.

    • Causality: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical to remove dissolved oxygen.

  • Substrate Addition: Add the prochiral olefin (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Reaction: Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the headspace with H₂ gas (3-5 cycles). Pressurize the vessel to the desired pressure (e.g., 4 bar H₂) and stir vigorously at room temperature for the required time (e.g., 6-18 hours).

    • Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas into the liquid phase for the reaction to proceed at a reasonable rate.

  • Workup and Purification: Carefully vent the H₂ pressure. Concentrate the solvent. The residue can be passed through a short plug of silica gel to remove the bulk of the metal catalyst, followed by further purification if necessary.

    • Causality: The primary goal of the workup is to remove the rhodium catalyst, which is a regulatory requirement for pharmaceutical intermediates.

  • Analysis: Determine the yield and analyze the enantiomeric excess by chiral GC or HPLC.

Comparative experimental workflows.

Case Study: Comparison Data

To illustrate the performance differences, consider the enantioselective synthesis of a chiral amine via reductive amination (for the chiral phosphoric acid) versus asymmetric hydrogenation of an enamine (for the metal catalyst).

Parameter(R)-STRIP-Catalyzed Reductive Amination¹Rh-(R,R)-Et-DuPhos-Catalyzed Hydrogenation²
Catalyst Chiral Phosphoric AcidRhodium Diphosphine Complex
Substrates Ketone, Amine, Hantzsch EsterPre-formed Enamine
Loading (mol%) 2.00.5
Solvent DichloromethaneMethanol
Temperature (°C) 4025
Pressure Atmospheric4 bar H₂
Time (h) 4812
Yield (%) 95>99
ee (%) 9698

¹ Data is representative of values found in the literature for CPA-catalyzed reductive aminations. ² Data is representative of values found in the literature for Rh-catalyzed enamine hydrogenations.

This case study highlights a key trade-off: the organocatalytic method is operationally simpler and avoids pressurized hydrogen, but may require higher catalyst loading and longer reaction times. The metal-catalyzed route is faster and more efficient in terms of turnover, but demands specialized equipment and stricter anaerobic handling.

Conclusion and Future Outlook

Neither this compound nor metal-based catalysts represent a universally superior solution. The "best" catalyst is context-dependent.

  • This compound and related chiral Brønsted acids are ideal for specific transformations, particularly those involving imine activation. They are a compelling choice when operational simplicity, mild conditions, and the complete avoidance of transition metals are paramount, making them highly attractive in late-stage pharmaceutical synthesis.[5][6]

  • Metal-based catalysts remain the undisputed workhorses for a wider range of reactions, especially reductions and C-C cross-couplings.[1] Their high efficiency and turnover numbers make them exceptionally well-suited for large-scale industrial processes, provided that the necessary infrastructure for handling sensitive reagents is in place and metal removal is addressed.

The future of the field likely lies in the synergistic application of both domains. Sequential and cooperative catalysis, where a metal catalyst and an organocatalyst work in concert to perform complex transformations in a single pot, is a rapidly advancing frontier that combines the unique strengths of both approaches.[19][20]

References

A Comparative Guide to VAPOL and BINOL Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quest for enantiomerically pure compounds has driven innovation in asymmetric catalysis. Among the privileged scaffolds for chiral ligands and catalysts, atropisomeric biaryls have established a position of prominence. 1,1'-Bi-2-naphthol (BINOL) has long been a stalwart in the field, its derivatives serving as the basis for a vast array of highly effective catalysts.[1] However, the pursuit of even greater selectivity and efficiency has led to the development of alternative scaffolds. One such alternative, vaulted 3,3'-biphenanthrol (VAPOL), has emerged as a powerful ligand, often delivering superior performance in a range of asymmetric transformations.

This guide provides a comparative analysis of VAPOL and BINOL-derived catalysts, offering insights into their structural distinctions, catalytic performance, and mechanistic underpinnings. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral catalysts for their synthetic challenges.

The Structural Basis for Selectivity: A Tale of Two Scaffolds

The fundamental difference between VAPOL and BINOL lies in their three-dimensional architecture. While both possess C2-symmetry, VAPOL's structure is characterized by annulated benzene rings that curve around the catalyst's active site, creating what is often described as a "deeper chiral pocket" or a "vaulted" structure.[1][2] In contrast, the asymmetrically discriminating space in BINOL is located on the opposite side of the chiral axis from the metal center.[1]

This seemingly subtle difference has profound implications for catalysis. The vaulted nature of VAPOL creates a more sterically hindered and defined chiral environment in the immediate vicinity of the active site. This enhanced steric bulk can lead to more effective facial discrimination of incoming substrates, resulting in higher enantioselectivity.[2]

Another key structural parameter is the dihedral angle between the two aryl rings of the biaryl scaffold. VAPOL and its derivatives typically exhibit a cisoid conformation with a dihedral angle of less than 90°. In contrast, BINOL generally adopts a transoid conformation with a dihedral angle greater than 90°. This difference in dihedral angle can influence the geometry of the catalyst-substrate complex in the transition state, ultimately impacting stereochemical outcomes.[3][4]

G cluster_0 Structural Comparison VAPOL VAPOL (Vaulted Biaryl) Deeper Chiral Pocket Deeper Chiral Pocket VAPOL->Deeper Chiral Pocket Cisoid Conformation\n(<90° Dihedral Angle) Cisoid Conformation (<90° Dihedral Angle) VAPOL->Cisoid Conformation\n(<90° Dihedral Angle) BINOL BINOL (Biaryl) More Open Chiral Environment More Open Chiral Environment BINOL->More Open Chiral Environment Transoid Conformation\n(>90° Dihedral Angle) Transoid Conformation (>90° Dihedral Angle) BINOL->Transoid Conformation\n(>90° Dihedral Angle) Enhanced Steric Shielding Enhanced Steric Shielding Deeper Chiral Pocket->Enhanced Steric Shielding Lower Steric Shielding Lower Steric Shielding More Open Chiral Environment->Lower Steric Shielding Higher Enantioselectivity Higher Enantioselectivity Enhanced Steric Shielding->Higher Enantioselectivity Variable Enantioselectivity Variable Enantioselectivity Lower Steric Shielding->Variable Enantioselectivity G cluster_0 VAPOL-Catalyzed Transition State cluster_1 BINOL-Catalyzed Transition State VAPOL_TS Substrate in Deep Chiral Pocket Multi-point Interactions\n(e.g., face-edge arene) Multi-point Interactions (e.g., face-edge arene) VAPOL_TS->Multi-point Interactions\n(e.g., face-edge arene) Rigid, Organized Transition State Rigid, Organized Transition State Multi-point Interactions\n(e.g., face-edge arene)->Rigid, Organized Transition State High ΔΔG‡ High ΔΔG‡ Rigid, Organized Transition State->High ΔΔG‡ High Enantioselectivity High Enantioselectivity High ΔΔG‡->High Enantioselectivity BINOL_TS Substrate in Open Chiral Environment Fewer Constraining Interactions Fewer Constraining Interactions BINOL_TS->Fewer Constraining Interactions More Flexible Transition State More Flexible Transition State Fewer Constraining Interactions->More Flexible Transition State Low ΔΔG‡ Low ΔΔG‡ More Flexible Transition State->Low ΔΔG‡ Lower Enantioselectivity Lower Enantioselectivity Low ΔΔG‡->Lower Enantioselectivity

References

A Comparative Guide for Asymmetric Catalysis: Benchmarking (R)-(-)-VAPOL Hydrogenphosphate Against Novel Chiral Phosphoric Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric organocatalysis, chiral phosphoric acids (CPAs) have emerged as a class of exceptionally versatile and powerful catalysts.[1][2] Among these, (R)-(-)-VAPOL hydrogenphosphate, with its unique vaulted biaryl backbone, has carved out a significant niche, often providing superior enantioselectivity where more conventional catalysts falter.[3][4] This guide provides an in-depth comparison of this compound against a selection of novel chiral phosphoric acid catalysts, offering experimental data and mechanistic insights to inform catalyst selection for researchers in drug development and chemical synthesis.

The Architectural Advantage of VAPOL

This compound is derived from the VAPOL (Vaulted Biphenanthrol) ligand. Unlike the more common BINOL (1,1'-Bi-2-naphthol) scaffold, the VAPOL framework possesses a "vaulted" structure that creates a distinct chiral pocket.[4][5] This unique steric and electronic environment around the acidic proton and the phosphoryl oxygen is often the key to its differentiated performance in asymmetric transformations.[4] Several studies have highlighted that this structural distinction can lead to significantly improved asymmetric induction compared to BINOL-derived catalysts in specific reactions.[4]

Benchmarking Performance: Key Asymmetric Transformations

To provide a clear performance comparison, we will examine several classes of asymmetric reactions where chiral phosphoric acids are pivotal. The selected novel catalysts for this comparison include those derived from SPINOL (1,1'-Spirobiindane-7,7'-diol) and VANOL (Vaulted Binaphthol), as well as BINOL-derivatives with bulky 3,3'-substituents, which have shown considerable promise in recent literature.[5][6][7]

Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydroisoquinolines, a core motif in many natural products and pharmaceuticals. The enantioselective variant catalyzed by CPAs is a testament to their ability to control stereochemistry in the formation of complex heterocyclic systems.

Experimental Protocol: Catalytic Asymmetric Pictet-Spengler Reaction

A solution of tryptamine (0.1 mmol) and an aldehyde (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is cooled to the specified temperature. The chiral phosphoric acid catalyst (1-5 mol%) is then added. The reaction mixture is stirred until completion (monitored by TLC). The crude product is then purified by silica gel column chromatography to afford the enantioenriched tetrahydroisoquinoline.

Comparative Performance Data:

CatalystAldehyde SubstrateYield (%)ee (%)Reference
This compound Benzaldehyde9295[3]
(R)-SPINOL-CPABenzaldehyde8892[8]
(R)-TRIP (BINOL-derivative)Benzaldehyde9590[9]
This compound Isovaleraldehyde8598[3]
(R)-SPINOL-CPAIsovaleraldehyde8294[8]
(R)-TRIP (BINOL-derivative)Isovaleraldehyde8991[9]

Note: Data is compiled from representative literature and may not have been generated under identical conditions.

The data suggests that for the Pictet-Spengler reaction, this compound can offer superior enantioselectivity, particularly with sterically demanding aliphatic aldehydes.

Desymmetrization of meso-Aziridines

The enantioselective ring-opening of meso-aziridines provides a powerful route to chiral 1,2-diamines and their derivatives, which are valuable building blocks in organic synthesis. This transformation showcases the catalyst's ability to differentiate between two enantiotopic leaving groups.

Experimental Protocol: Enantioselective Ring-Opening of a meso-Aziridine with a Nucleophile

To a solution of the meso-aziridine (0.1 mmol) and the nucleophile (e.g., a sulfonamide, 0.12 mmol) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) at a specified temperature is added the chiral phosphoric acid catalyst (1-5 mol%). The reaction is stirred until the starting material is consumed (monitored by TLC). The product is then isolated and purified by flash chromatography.

Comparative Performance Data:

CatalystAziridine SubstrateNucleophileYield (%)ee (%)Reference
This compound N-Boc-2,3-dimethylaziridineBenzyl sulfonamide9596[10][11]
(R)-STRIP (SPINOL-derivative)N-Boc-2,3-dimethylaziridineBenzyl sulfonamide9293[7]
(R)-BINOL-CPAN-Boc-2,3-dimethylaziridineBenzyl sulfonamide8588[12]
This compound N-Boc-cyclohexene aziridinep-Toluenesulfonamide9899[10][11]
(R)-STRIP (SPINOL-derivative)N-Boc-cyclohexene aziridinep-Toluenesulfonamide9697[7]
(R)-BINOL-CPAN-Boc-cyclohexene aziridinep-Toluenesulfonamide9094[12]

Note: Data is compiled from representative literature and may not have been generated under identical conditions.

In the desymmetrization of meso-aziridines, this compound consistently demonstrates exceptional enantioselectivity, often outperforming both SPINOL and standard BINOL-derived catalysts.

Mechanistic Considerations: The Role of the Chiral Pocket

Chiral phosphoric acids are understood to function as bifunctional catalysts, activating both the electrophile and the nucleophile through a network of hydrogen bonds.[1][6] The Brønsted acidic proton activates the electrophile, while the basic phosphoryl oxygen organizes the nucleophile.

CPA Catalytic Cycle cluster_0 Catalytic Cycle CPA CPA Transition_State [CPA-E-Nu]‡ CPA->Transition_State + E Substrate_E Electrophile (E) Substrate_Nu Nucleophile (Nu) Substrate_Nu->Transition_State Product_Complex CPA-Product Transition_State->Product_Complex Stereoselective Bond Formation Product_Complex->CPA Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Dissociation

Caption: Generalized catalytic cycle for a CPA-catalyzed reaction.

The superior performance of this compound in many cases can be attributed to the unique geometry of its chiral pocket. The vaulted structure imposes a more rigid and defined orientation of the substrates in the transition state, leading to a higher degree of stereochemical communication.

Experimental Workflow: Catalyst Screening

For researchers seeking to identify the optimal catalyst for a new transformation, a systematic screening process is essential.

Catalyst Screening Workflow Start Define Reaction Catalyst_Selection Select Diverse CPAs (VAPOL, SPINOL, BINOL-derivatives) Start->Catalyst_Selection Initial_Screening Initial Screening (Standard Conditions, Small Scale) Catalyst_Selection->Initial_Screening Analysis_1 Promising Results? Initial_Screening->Analysis_1 Optimization Optimize Conditions for Lead Catalyst(s) (Solvent, Temp., Conc.) Analysis_1->Optimization Yes Re-evaluate Re-evaluate Catalyst Panel or Reaction Design Analysis_1->Re-evaluate No Analysis_2 Optimal Performance? Optimization->Analysis_2 Analysis_2->Optimization No Scale_Up Scale-Up and Substrate Scope Analysis_2->Scale_Up Yes End Final Protocol Scale_Up->End Re-evaluate->Catalyst_Selection

References

A Comparative Guide to (R)-(-)-VAPOL Hydrogenphosphate: Navigating Reproducibility in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as a powerful tool for the stereoselective synthesis of complex molecules. Among these, (R)-(-)-VAPOL hydrogenphosphate has garnered significant attention for its ability to induce high levels of enantioselectivity in a variety of chemical transformations. This guide provides a comprehensive comparison of this compound with other chiral phosphoric acids, focusing on the critical aspect of reproducibility. We will delve into the structural nuances that underpin its catalytic prowess, present supporting experimental data, and offer field-proven insights to ensure consistent and reliable results in your research endeavors.

The VAPOL Advantage: A Deeper Chiral Pocket for Enhanced Stereocontrol

The superior performance of VAPOL-derived catalysts in many instances can be attributed to their unique vaulted biaryl backbone. Unlike the more conventional BINOL framework, the VAPOL structure features annulated benzene rings that create a deeper and more sterically hindered chiral pocket around the acidic proton. This well-defined chiral environment enforces a more rigid transition state, leading to enhanced facial discrimination of the substrate and consequently, higher enantioselectivities.

This structural advantage has been demonstrated in various asymmetric reactions, where this compound often surpasses its BINOL-derived counterparts in both yield and enantiomeric excess.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the performance of this compound in comparison to other chiral phosphoric acid catalysts in key asymmetric transformations. The data presented is a compilation from various literature sources and is intended to provide a comparative overview.

Asymmetric Imine Amidation

The addition of sulfonamides to Boc-activated aryl imines is a notable example where the VAPOL catalyst demonstrates a significant advantage.

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound High >90
(R)-BINOL hydrogenphosphate95<5

Table 1: Comparison of this compound and (R)-BINOL hydrogenphosphate in the asymmetric amidation of imines. The VAPOL-based catalyst provides significantly higher enantioselectivity.

Asymmetric Diels-Alder Reaction

In the cycloaddition of acrolein with cyclopentadiene, the VAPOL-derived catalyst exhibits superior stereocontrol, favoring the formation of the exo isomer with high optical purity.

CatalystConversion (%)exo/endo RatioEnantiomeric Excess (exo, %)
Et₂AlCl-(R)-VAPOL High >95:5 >95
Et₂AlCl-(R)-BINOLHighVariable13-41

Table 2: Comparison of VAPOL- and BINOL-derived catalysts in the asymmetric Diels-Alder reaction. The VAPOL-based system shows superior enantioselectivity for the exo product.

Asymmetric Aziridination Reaction

The synthesis of chiral aziridines, important building blocks in organic synthesis, also benefits from the use of VAPOL-based catalysts.

CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(R)-VAPOL 80 30:1 96 (99% after recrystallization)
(R)-BINOL6515:185

Table 3: Comparison of VAPOL and BINOL in the asymmetric aziridination reaction. VAPOL provides higher yield, diastereoselectivity, and enantioselectivity.

Achieving Reproducibility: A Guide to Consistent Results

While this compound offers significant advantages, achieving consistent and reproducible results requires careful attention to several experimental parameters. The following sections provide a detailed protocol for catalyst synthesis and purification, as well as a troubleshooting guide for common issues encountered in asymmetric organocatalysis.

Synthesis and Purification of this compound: A Reproducible Gram-Scale Protocol

The quality of the catalyst is paramount for obtaining reproducible results. A reliable, gram-scale synthesis of this compound has been reported and is outlined below. Following this protocol diligently will ensure a consistent supply of high-purity catalyst.

Experimental Workflow:

Caption: Workflow for the gram-scale synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-VAPOL and pyridine.

    • Stir the mixture until the (R)-VAPOL is completely dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise over 10 minutes, maintaining the temperature at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench with water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂).

    • Wash the organic layer multiple times with aqueous 1 M HCl.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude product in a minimal amount of CH₂Cl₂ and precipitate by adding pentane.

    • Collect the solid by filtration and dry under high vacuum for several hours to yield pure this compound.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as both a solvent to dissolve the (R)-VAPOL and as a base to neutralize the HCl generated during the reaction with POCl₃.

  • Slow Addition of POCl₃ at 0°C: This is crucial to control the exothermic reaction and prevent the formation of side products.

  • Aqueous HCl Wash: This step is essential to remove any remaining pyridine and other basic impurities. Thorough washing is critical for catalyst purity.

  • Precipitation: The precipitation from a dichloromethane/pentane mixture is an effective method for purifying the final product and obtaining a crystalline solid.

Troubleshooting Guide for Inconsistent Results

Even with a high-purity catalyst, variations in reaction outcomes can occur. This section addresses common issues and provides a logical framework for troubleshooting.

Troubleshooting Workflow:

Troubleshooting_Asymmetric_Catalysis cluster_catalyst Catalyst Integrity cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions start Inconsistent Results (Low Yield or ee) catalyst_purity Verify Catalyst Purity (NMR, Elemental Analysis) start->catalyst_purity reagent_purity Purify Substrates/Reagents start->reagent_purity temperature Ensure Precise Temperature Control start->temperature catalyst_storage Check Catalyst Storage (Air/Moisture Sensitive?) catalyst_purity->catalyst_storage catalyst_weighing Ensure Accurate Weighing catalyst_storage->catalyst_weighing solvent_quality Use Anhydrous/High-Purity Solvents reagent_purity->solvent_quality concentration Investigate Concentration Effects temperature->concentration stirring Maintain Consistent Stirring concentration->stirring atmosphere Strict Inert Atmosphere? stirring->atmosphere

Caption: A systematic approach to troubleshooting inconsistent results in asymmetric catalysis.

Key Considerations for Reproducibility:

  • Catalyst Purity is Non-Negotiable: Trace impurities in the catalyst can have a significant impact on its activity and selectivity. Always use catalyst that has been rigorously purified and characterized.

  • Solvent and Reagent Quality Matters: The presence of water or other impurities in solvents and reagents can deactivate the catalyst or lead to side reactions. Use freshly distilled or high-purity anhydrous solvents. Substrates should also be purified before use.

  • Precise Control of Reaction Parameters:

    • Temperature: Small fluctuations in temperature can significantly affect enantioselectivity. Use a reliable and accurate temperature control system.

    • Concentration: The concentration of the reactants and the catalyst can influence the reaction kinetics and the formation of catalyst aggregates, which may have different catalytic properties.

    • Stirring: In heterogeneous reactions, or reactions with solids present, consistent and efficient stirring is crucial to ensure proper mixing and mass transfer.

  • Inert Atmosphere: For reactions that are sensitive to air or moisture, the use of a glovebox or Schlenk line techniques is essential to maintain an inert atmosphere.

By understanding the inherent structural advantages of this compound and diligently controlling the experimental variables outlined in this guide, researchers can harness its full potential to achieve highly reproducible and enantioselective transformations.

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Products of (R)-(-)-VAPOL Hydrogenphosphate Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the robust and reliable analysis of enantiomeric purity is paramount. (R)-(-)-VAPOL hydrogenphosphate has emerged as a powerful chiral Brønsted acid catalyst, enabling the enantioselective synthesis of a variety of valuable chiral building blocks. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of common products derived from this compound catalysis, supported by experimental data and field-proven insights.

The Chemical Landscape of this compound Catalysis

This compound, a derivative of the vaulted biaryl ligand family, is prized for its ability to create a highly organized chiral environment for a range of chemical transformations. Its applications primarily yield three main classes of chiral products:

  • Tetrahydro-β-carbolines and Tetrahydroisoquinolines: These privileged heterocyclic scaffolds are synthesized via the enantioselective Pictet-Spengler reaction.

  • Functionalized Aziridines: Formed through reactions such as the desymmetrization of meso-aziridines.

  • Chiral Amines and Sulfonamides: Resulting from the enantioselective addition of nucleophiles to imines.

The analytical challenge lies in accurately quantifying the enantiomeric excess (e.e.) of these products, which necessitates the use of chiral chromatography.

The Cornerstone of Chiral Analysis: Chiral Stationary Phases (CSPs)

The direct separation of enantiomers by HPLC is achieved using columns packed with a chiral stationary phase (CSP). The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[1] While a multitude of CSPs are commercially available, our focus will be on the most effective and widely applicable types for the products of VAPOL-catalyzed reactions.

A systematic approach to method development typically involves screening a selection of CSPs with varying chiral selectors and mobile phase compositions.

Comparative Analysis of Chiral HPLC Methods

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, are the most universally successful for a broad range of chiral compounds.[2][3] For the product classes , they are often the first choice for initial screening.

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is complex and multimodal, involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[3]

Key Columns and Their Characteristics:

Column FamilyChiral SelectorKey Characteristics
Chiralpak AD / IA Amylose tris(3,5-dimethylphenylcarbamate)Excellent for a wide range of compounds, including aromatic and heterocyclic systems. Often provides good separation for tetrahydro-β-carbolines and sulfonamides.[4][5]
Chiralcel OD / IB Cellulose tris(3,5-dimethylphenylcarbamate)Offers complementary selectivity to the Chiralpak AD/IA phases. Particularly effective for compounds with carbonyl groups and aromatic rings.[4][5]
Chiralpak IC, ID, IE, IF, IG Other immobilized polysaccharide derivativesProvide alternative selectivities and are robust to a wider range of solvents, which can be advantageous for method development.[5][6]

Experimental Workflow for Screening Polysaccharide-Based CSPs

Caption: Initial screening workflow for chiral method development.

Comparative Data for Polysaccharide-Based CSPs:

Analyte ClassRecommended ColumnsTypical Mobile Phase (Normal Phase)Observations
Tetrahydro-β-carbolines Chiralpak AD-H, Chiralcel OD-Hn-Hexane/Ethanol (e.g., 85:15 v/v)Good resolution is often achieved. The basic nature of the nitrogen may require the addition of a basic modifier like diethylamine (DEA) to improve peak shape.[7]
Functionalized Aziridines Chiralpak ID, IFn-Hexane/IsopropanolAmylose-based phases have shown good selectivity for N-H and N-Me aziridines.[8]
Sulfonamides Chiralpak AD-H, Chiralcel OD-Hn-Hexane/Isopropanol/TFAThe acidic nature of the sulfonamide proton can lead to good interactions with the CSP. Trifluoroacetic acid (TFA) may be required to improve peak shape.[4]
Macrocyclic Glycopeptide CSPs: Unique Selectivity for Polar and Ionizable Compounds

Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin, offer a different chiral recognition mechanism and are particularly useful for polar and ionizable compounds, including amines and amino acids.[9][10]

Mechanism of Chiral Recognition: Chiral recognition is based on a combination of interactions, including hydrogen bonding, π-π interactions, inclusion complexation within the macrocyclic basket, and ionic interactions.[10][11]

Key Columns and Their Characteristics:

Column NameChiral SelectorKey Characteristics
Chirobiotic V/V2 VancomycinEffective for a variety of compounds, particularly those with primary amines.[12]
Chirobiotic T/T2 TeicoplaninBroadly applicable, especially for amino acids and other amphiprotic molecules.[9]

Experimental Protocol: Separation of a Chiral Amine on a Macrocyclic Glycopeptide CSP

  • Column: Chirobiotic V2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Polar Ionic Mode: Methanol with 0.1% acetic acid and 0.05% triethylamine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Rationale: The polar ionic mode is often the most successful for chiral amines on this type of CSP. The acidic and basic additives in the mobile phase control the ionization state of both the analyte and the CSP, which is crucial for achieving optimal enantioselectivity.

Pirkle-Type CSPs: A Classic Approach with Broad Applicability

Developed by William H. Pirkle, these CSPs are based on small chiral molecules, often amino acid derivatives, covalently bonded to silica. They are also known as "brush-type" phases and rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[13][14]

Mechanism of Chiral Recognition: The "three-point interaction" model is often used to describe chiral recognition on Pirkle-type phases, where at least three simultaneous interactions between the analyte and the CSP are required for enantioseparation, with at least one of these being stereochemically dependent.[14]

Key Columns and Their Characteristics:

Column NameChiral Selector TypeKey Characteristics
Whelk-O1 π-electron acceptor/donorBroadly applicable to a wide range of compound classes and offers alternative selectivity to polysaccharide-based CSPs.[13]

Comparative Insight: Pirkle-type columns can be particularly effective when polysaccharide-based columns fail to provide a separation. They are robust and can be used with a wide range of mobile phases. Their covalent bonding makes them very durable.[13]

Alternative and Advanced Techniques: Supercritical Fluid Chromatography (SFC)

For high-throughput screening and purification, Supercritical Fluid Chromatography (SFC) presents a compelling alternative to HPLC. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15][16]

Advantages of SFC over HPLC for Chiral Separations:

  • Speed: Due to the low viscosity and high diffusivity of supercritical fluids, SFC analyses are typically 3-10 times faster than normal-phase HPLC.[6][15]

  • Reduced Solvent Consumption: The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" technique.[16]

  • Unique Selectivity: In some cases, SFC can provide better or different selectivity compared to HPLC for the same CSP.[17]

Experimental Protocol: SFC Separation of a Sulfonamide Derivative

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 / Methanol (e.g., 80:20 v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV-Vis or Mass Spectrometry

  • Rationale: The combination of a polysaccharide-based CSP with an alcohol modifier in supercritical CO2 is a standard starting point for chiral SFC method development for a wide range of compounds, including sulfonamides.[4][17]

Workflow for Method Transfer from HPLC to SFC

Caption: A general workflow for transferring a chiral separation method from HPLC to SFC.

Conclusion and Recommendations

The enantioselective analysis of products from this compound catalysis is readily achievable with modern chiral chromatography techniques. A systematic approach to method development is key to success.

Senior Scientist's Recommendations:

  • Start with Polysaccharide-Based CSPs: For initial screening of tetrahydro-β-carbolines, aziridines, and sulfonamides, a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, and IC) under both normal and reversed-phase conditions is the most efficient starting point.

  • Utilize Mobile Phase Additives: For basic analytes like tetrahydro-β-carbolines, the use of a basic additive (e.g., 0.1% DEA) in the mobile phase is crucial for good peak shape and resolution. For acidic compounds, an acidic additive (e.g., 0.1% TFA) is recommended.[18][19]

  • Consider Alternative CSPs: If polysaccharide-based columns do not yield the desired separation, macrocyclic glycopeptide or Pirkle-type CSPs should be evaluated as they offer different chiral recognition mechanisms.

  • Embrace SFC for High-Throughput Needs: For laboratories with high sample throughput or a need for preparative-scale separations, investing in SFC capabilities is highly recommended due to its significant advantages in speed and reduced solvent consumption.

By leveraging the principles and experimental guidelines outlined in this guide, researchers can confidently develop robust and reliable chiral HPLC and SFC methods to accurately determine the enantiomeric purity of their valuable, VAPOL-catalyzed products.

References

A Researcher's Guide to Spectroscopic Confirmation of (R)-(-)-VAPOL Hydrogenphosphate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the pursuit of enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to agrochemicals.[1] Chiral phosphoric acids (CPAs), particularly those derived from sterically demanding scaffolds like VAPOL (Vaulted Biphenanthrol), have emerged as powerful Brønsted acid organocatalysts.[2][3][4] The vaulted structure of (R)-(-)-VAPOL hydrogenphosphate provides a unique chiral environment that can induce high stereoselectivity in a variety of organic transformations.[2] However, achieving high enantiomeric excess (ee) is only half the battle; rigorously confirming the stereochemical outcome is a critical step that demands a multi-faceted analytical approach.

This guide provides an in-depth comparison of spectroscopic techniques essential for validating the results of reactions catalyzed by this compound. We will delve into the causality behind experimental choices and present data-driven comparisons to equip researchers with the knowledge to select the most appropriate methods for their specific applications.

The Central Role of ³¹P NMR Spectroscopy

For reactions involving chiral phosphoric acid catalysts like this compound, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely informative technique. Due to the 100% natural abundance and spin ½ nucleus of the phosphorus atom, ³¹P NMR offers high sensitivity and sharp signals, making it an excellent tool for both monitoring reaction progress and determining enantiopurity.[5]

Determining Enantiomeric Excess of Chiral Phosphoric Acids

A significant challenge in asymmetric catalysis is confirming the enantiopurity of the catalyst itself. A simple and reliable method for determining the enantiopurity of chiral phosphoric acids involves using chiral amines as discriminating agents in ³¹P NMR spectroscopy.[6] The addition of a chiral amine to a non-racemic mixture of a CPA results in the formation of diastereomeric ammonium phosphates through an irreversible protonation. These diastereomers produce distinct signals in the ³¹P NMR spectrum, and the enantiomeric excess can be conveniently calculated from the integration of these signals.[6][7]

This technique has been successfully applied to a variety of chiral phosphoric acids derived from BINOL, H8-BINOL, SPINOL, VAPOL, and VANOL scaffolds.[7][8]

Experimental Protocol: ³¹P NMR for Enantiopurity of this compound

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Discriminating Agent: Add 1.5 equivalents of a suitable chiral amine (e.g., (R)-1-phenylethylamine) to the NMR tube.

  • Data Acquisition: Acquire the ³¹P NMR spectrum, typically with ¹H decoupling to simplify the spectrum.[5]

  • Data Analysis: Integrate the distinct peaks corresponding to the two diastereomeric salts. The ratio of the integrals directly correlates to the enantiomeric ratio of the catalyst.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis VAPOL_H (R/S)-VAPOL-PO₄H Mix Mix VAPOL_H->Mix Dissolve Solvent CDCl₃ Solvent->Mix Amine Chiral Amine Amine->Mix Add 1.5 eq. NMR_Tube NMR Tube Spectrometer NMR Spectrometer Spectrum ³¹P NMR Spectrum Integration Peak Integration Result Enantiomeric Ratio

Corroborating Evidence from ¹H and ¹³C NMR

While ³¹P NMR is central, traditional ¹H and ¹³C NMR spectroscopy remain indispensable for characterizing the reaction products. For the determination of enantiomeric excess of the product, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed.[9][10] These agents interact with the enantiomeric products to form diastereomeric species that exhibit distinct chemical shifts in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react covalently with the analyte to form diastereomers. This method is robust but requires the presence of a suitable functional group for derivatization and may involve additional reaction and purification steps.

  • Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the analyte.[10] This approach is often simpler as it doesn't require chemical modification of the product. This compound itself can act as a chiral solvating agent for the NMR resolution of enantiomers.[1]

The Power of Chiroptical Spectroscopy: Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11][12][13][14] This technique is particularly valuable for analyzing the chirality of both the VAPOL catalyst and the reaction products, providing critical information about their spatial conformation.[11]

CD spectroscopy is highly sensitive to the three-dimensional structure of molecules and can be used to:

  • Confirm the absolute configuration of the product by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations.

  • Determine the enantiomeric excess of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers.

CD_Workflow Sample Chiral Product Spectrometer CD Spectrometer Sample->Spectrometer Data CD Spectrum (Δε vs. λ) Spectrometer->Data LCP Left-Circularly Polarized Light LCP->Spectrometer RCP Right-Circularly Polarized Light RCP->Spectrometer Analysis Analysis & Comparison Data->Analysis Result Absolute Configuration & Enantiomeric Purity Analysis->Result

Mass Spectrometry for High-Throughput Screening

While NMR and CD spectroscopy provide detailed structural and stereochemical information, Mass Spectrometry (MS) , particularly when coupled with ion mobility spectrometry, offers a high-throughput method for screening asymmetric reactions.[15] This approach can rapidly assess the enantiomeric excess of reaction products, enabling the efficient optimization of reaction conditions.[15] Although it may not provide the same level of structural detail as NMR, its speed makes it an invaluable tool in the discovery and development of new catalytic systems.[15]

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Advantages Limitations Best For
³¹P NMR Catalyst enantiopurity, reaction monitoring.High sensitivity, sharp signals, direct observation of the catalyst.[5]Requires a phosphorus-containing analyte.Confirming catalyst integrity and monitoring reactions involving phosphorus-containing species.
¹H/¹³C NMR with CSAs/CDAs Product enantiomeric excess and structure.Widely accessible, provides detailed structural information.May require derivatization or the use of expensive chiral solvating agents.[9][10]Detailed structural elucidation and ee determination of purified products.
Circular Dichroism (CD) Absolute configuration, enantiomeric purity.High sensitivity to chirality, non-destructive.[11][12]Requires a chromophore near the stereocenter, may require a known standard for absolute configuration.Confirming absolute configuration and providing orthogonal validation of enantiomeric excess.
Mass Spectrometry (MS) Molecular weight, high-throughput screening of ee.Very high sensitivity, fast analysis times.[15]Indirect measure of enantiomeric excess, may require derivatization for chiral separation.Rapid screening of reaction conditions and catalyst libraries.

Conclusion: A Synergistic Approach

No single spectroscopic technique provides a complete picture of a reaction's outcome. A robust validation of reactions catalyzed by this compound relies on a synergistic combination of methods. ³¹P NMR is the cornerstone for assessing the catalyst's enantiopurity. ¹H and ¹³C NMR, augmented with chiral auxiliaries, provide definitive structural information and enantiomeric excess of the product. Circular dichroism offers an orthogonal and highly sensitive measure of chirality and absolute configuration. Finally, mass spectrometry enables the high-throughput screening necessary for reaction optimization. By judiciously applying these techniques, researchers can ensure the scientific integrity of their findings and accelerate the development of novel asymmetric transformations.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-(-)-VAPOL Hydrogenphosphate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the selection of a chiral catalyst is a critical decision point that profoundly impacts reaction efficiency, stereochemical outcomes, and overall project costs. Among the pantheon of privileged chiral phosphoric acids (CPAs), (R)-(-)-VAPOL hydrogenphosphate has emerged as a catalyst of significant interest. This guide provides an in-depth, objective comparison of this compound with its commonly used alternatives, namely BINOL and SPINOL-derived phosphoric acids, supported by experimental data to inform your catalyst selection process.

The Rise of Chiral Phosphoric Acids in Asymmetric Catalysis

Chiral phosphoric acids have revolutionized the field of asymmetric organocatalysis since their introduction in the early 2000s.[1][2] These Brønsted acids operate through a bifunctional activation mechanism, utilizing the proton of the P-OH group to activate an electrophile and the Lewis basic phosphoryl oxygen to organize the nucleophile.[1] This dual activation within a well-defined chiral pocket enables high levels of enantioselectivity in a vast array of chemical transformations. The most prevalent scaffolds for these catalysts are derived from axially chiral diols, with BINOL, SPINOL, and VAPOL being the most prominent.[1][3]

This compound: A Catalyst with a Unique Architectural Advantage

This compound distinguishes itself through its unique "vaulted" biaryl backbone.[4] This structural feature creates a sterically and electronically distinct chiral environment compared to the more planar BINOL and the more rigid SPINOL scaffolds.[4] This unique architecture can lead to superior enantioselectivity in certain reactions where other CPAs may fall short.

Key Structural Features of VAPOL, BINOL, and SPINOL Scaffolds:

G cluster_0 Catalyst Scaffolds VAPOL (R)-VAPOL - Vaulted Structure - Flexible Chiral Pocket BINOL (R)-BINOL - Planar Biaryl - Tunable 3,3' Positions SPINOL (R)-SPINOL - Rigid Spirocyclic Core - Defined Chiral Cavity G A Catalyst-Substrate Complex Formation B Stereodifferentiating Transition State A->B Bifunctional Activation C Product Formation & Catalyst Regeneration B->C Nucleophilic Attack C->A Product Release

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-(-)-VAPOL Hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-(-)-VAPOL hydrogenphosphate (CAS RN 871130-18-6). As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document is structured to provide clear, actionable steps and the scientific reasoning behind them, ensuring your laboratory practices are not only compliant but also fundamentally safe.

Understanding the Compound: this compound

This compound is a chiral phosphoric acid catalyst used in various asymmetric syntheses. While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture, it is crucial to treat all chemical reagents with a high degree of caution.[1] As an organophosphorus compound, it is prudent to handle it with care to avoid dust inhalation and direct contact.[2][3]

Key Chemical Data:

PropertyValue
CAS Number 871130-18-6
Molecular Formula C₄₀H₂₅O₄P
Molecular Weight 600.60 g/mol
Appearance Solid
Core Principle: Avoid Environmental Discharge

The cardinal rule for the disposal of this compound is that it must not be discharged into the environment .[1][2] This means it should never be poured down the drain or disposed of in regular trash.[4][5] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, the following personal protective equipment (PPE) is mandatory:

  • Safety Goggles: To protect your eyes from any potential splashes or airborne particles.[5]

  • Laboratory Coat: To protect your skin and clothing from contamination.[5]

  • Nitrile Gloves: To prevent direct skin contact with the chemical.[5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 or P1 dust mask should be used.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling the solid compound or preparing it for disposal.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA).[4][7]

Step 1: Waste Identification and Segregation

  • Designated Waste Container: All waste this compound, including contaminated items like weighing boats, gloves, and paper towels, should be placed in a designated, chemically compatible, and clearly labeled hazardous waste container.[4][6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react violently, creating a significant safety hazard.[4]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: The designated waste container should be kept at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[6][8] This area must be under the control of laboratory personnel.[4]

  • Container Integrity: Ensure the waste container is always securely closed when not in use and is free from any damage or leaks.[4][6]

  • Volume Limits: Be aware of the volume limits for SAAs, which are typically up to 55 gallons of hazardous waste.[6]

Step 3: Arranging for Professional Disposal

  • Contact Your EHS Office: The final and most critical step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][6] These professionals are trained to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[4]

  • Documentation: Maintain a record of the waste generated and its disposal, as this is often a regulatory requirement.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Professional Disposal A Generation of (R)-(-)-VAPOL Hydrogenphosphate Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Place Waste in a Labeled, Compatible Container B->C D Store Container in a Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Contact Institutional EHS or a Licensed Waste Contractor E->F G Schedule Waste Pickup F->G H Maintain Disposal Records G->H I Compliant and Safe Disposal H->I

Caption: Workflow for the safe disposal of this compound.

The "Why" Behind the Protocol: Ensuring Safety and Compliance

The procedures outlined above are designed to mitigate risks and ensure adherence to regulations like the Resource Conservation and Recovery Act (RCRA).[4] Segregating waste prevents unintended chemical reactions, while proper labeling ensures that everyone who handles the waste is aware of its contents and potential hazards. Relying on professional disposal services guarantees that the chemical is managed in a way that is safe for both human health and the environment.

In Case of a Spill

Should a spill of this compound occur:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the necessary personal protective equipment.

  • Contain the Spill: For a solid, carefully sweep or scoop the material to prevent dust from becoming airborne.[1]

  • Collect and Dispose: Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to these guidelines for this compound, you are not only protecting yourself and your colleagues but also contributing to the preservation of our environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

A Researcher's Guide to the Safe Handling of (R)-(-)-VAPOL Hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

As a chiral Brønsted acid catalyst, (R)-(-)-VAPOL hydrogenphosphate is a powerful tool in modern organic synthesis, enabling the creation of enantiomerically pure compounds vital for pharmaceuticals and agrochemicals.[1] Its unique vaulted biaryl architecture is key to its catalytic efficacy.[1] However, as with any laboratory chemical, understanding and implementing proper safety protocols is paramount to ensuring the well-being of researchers and the integrity of the research itself. This guide provides essential safety and logistical information for handling this compound, with a focus on procedural, step-by-step guidance.

Hazard Identification and Risk Assessment

This compound is a derivative of phosphoric acid and should be handled with care. While specific toxicity data may be limited, its acidic nature necessitates caution. It is a combustible solid, although not highly flammable.[2] The primary hazards are associated with its potential for causing irritation upon contact with the skin, eyes, or respiratory tract if inhaled as a dust.

Key Potential Hazards:

  • Skin and Eye Irritation: As a phosphoric acid derivative, direct contact can cause irritation or burns.

  • Respiratory Irritation: Inhalation of the fine powder can lead to respiratory tract irritation.

  • Combustibility: The material is a combustible solid.[2]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure to hazardous chemicals is through engineering controls. For this compound, the following are critical:

  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood.[1][3] This is not only for containment of the powder but also to protect against potential fumes, especially if the compound is heated or involved in a reaction that could produce volatile byproducts.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any airborne contaminants.

Personal Protective Equipment (PPE): Your Personal Safety Net

When engineering controls are in place, PPE provides an essential additional layer of protection.[4] The selection of appropriate PPE is crucial and should be based on a thorough hazard assessment of the specific procedure being performed.[4]

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required for any work with this compound.

  • Goggles: When there is a risk of splashing or the generation of fine dust, chemical splash goggles should be worn.

  • Face Shield: For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

Skin Protection
  • Gloves: Nitrile gloves are a suitable choice for handling this compound.[3] Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated.

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against accidental spills and contact with the skin. Ensure the lab coat is fully buttoned.

Respiratory Protection

In most cases, handling this compound in a properly functioning fume hood will provide adequate respiratory protection. However, in situations where a fume hood is not available or if there is a potential for generating significant amounts of dust, respiratory protection is necessary. A NIOSH-approved N95 respirator is recommended in such cases.

PPE Summary Table
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and transferring solidSafety glasses with side shields or gogglesNitrile gloves, lab coatNot typically required if in a fume hood
Preparing solutionsGogglesNitrile gloves, lab coatNot typically required if in a fume hood
Running reactionsGogglesNitrile gloves, lab coatNot typically required if in a fume hood
Handling large quantities or potential for dustGoggles and face shieldNitrile gloves, lab coatN95 respirator
Cleaning up spillsGoggles and face shieldNitrile gloves, lab coatN95 respirator

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a standardized procedure for handling this compound will minimize the risk of exposure and contamination.

Step 1: Preparation

  • Ensure the fume hood is on and functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Handling the Solid

  • Carefully open the container of this compound inside the fume hood.

  • Use a spatula or other appropriate tool to transfer the desired amount of the solid to a tared container.

  • Avoid creating dust. If the material is a fine powder, handle it with extra care.

  • Close the container tightly after use.

Step 3: Post-Handling

  • Clean any residual powder from the spatula and work surface with a solvent-moistened wipe.

  • Dispose of the wipe in the appropriate solid waste container.

  • Remove gloves and wash hands thoroughly with soap and water.[1]

Spill and Emergency Procedures: Being Prepared

Even with the best precautions, spills can happen. A prompt and appropriate response is crucial.

For a Small Spill (inside a fume hood):

  • Alert others in the immediate area.

  • If you are trained and it is safe to do so, use an absorbent material to clean up the spill.

  • Place the absorbent material in a sealed container for proper disposal.

  • Wipe the area with a suitable solvent and then with soap and water.

For a Large Spill (or any spill outside a fume hood):

  • Evacuate the area immediately.

  • Alert your supervisor and the appropriate emergency response personnel.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.[5]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[6]

Consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal procedures.

Diagrams

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling (R)-(-)-VAPOL hydrogenphosphate AssessTask Assess the Task: - Weighing? - In solution? - Large scale? Start->AssessTask EyeProtection Eye Protection: - Safety Glasses (minimum) - Goggles (splash/dust risk) - Face Shield (high risk) AssessTask->EyeProtection Evaluate Eye Hazard SkinProtection Skin Protection: - Nitrile Gloves - Lab Coat AssessTask->SkinProtection Evaluate Skin Contact RespiratoryProtection Respiratory Protection: - Fume Hood (primary) - N95 Respirator (if dust/no hood) AssessTask->RespiratoryProtection Evaluate Inhalation Risk FinalCheck Final PPE Check EyeProtection->FinalCheck SkinProtection->FinalCheck RespiratoryProtection->FinalCheck Proceed Proceed with Task FinalCheck->Proceed All PPE Correct

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.